Curarine
説明
Structure
3D Structure
特性
CAS番号 |
22260-42-0 |
|---|---|
分子式 |
C38H44N2O6+2 |
分子量 |
624.8 g/mol |
IUPAC名 |
(1S,16S)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30-/m0/s1 |
InChIキー |
PXXYOLIWFSWZNP-KYJUHHDHSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
異性体SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
正規SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
他のCAS番号 |
22260-42-0 |
同義語 |
7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Curarine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, and more specifically its most active and well-studied component, d-tubothis compound, represents a cornerstone in the history of pharmacology and anesthesia. Originally utilized as an arrow poison by indigenous South American tribes, its potent paralytic properties have been harnessed and refined for modern medical applications, primarily as a neuromuscular blocking agent.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on d-tubothis compound, detailing its molecular interactions, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor
The primary mechanism of action of d-tubothis compound is as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][3][4][5] In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs on the postsynaptic membrane of the muscle fiber. This binding event triggers the opening of the ion channel associated with the nAChR, leading to an influx of sodium ions and depolarization of the muscle cell membrane, which ultimately results in muscle contraction.[6]
d-tubothis compound, due to its structural similarity to acetylcholine, including the presence of quaternary amino groups, binds to the same recognition sites on the nAChR.[1][2] However, this binding does not lead to the conformational change required for channel opening. Instead, it physically obstructs the binding of acetylcholine, thereby preventing depolarization of the motor endplate and subsequent muscle contraction.[5] This mode of action classifies d-tubothis compound as a non-depolarizing neuromuscular blocking agent.[5][7] The competitive nature of this antagonism means that the effects of d-tubothis compound can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[3]
Recent studies have also suggested a more complex interaction, where d-tubothis compound may also act as a weak partial agonist at fetal-type nAChRs and can block the open ion channel, in addition to its primary competitive antagonistic action. Furthermore, there is evidence that d-tubothis compound can stabilize the receptor in a desensitized, non-conducting conformation.
Signaling Pathway at the Neuromuscular Junction
The signaling cascade at the neuromuscular junction, and the point of intervention by this compound, can be visualized as follows:
Quantitative Pharmacological Data
The potency and affinity of d-tubothis compound for the nicotinic acetylcholine receptor have been quantified in numerous studies using various experimental models. The following table summarizes key quantitative data.
| Parameter | Value | Species/Model | Experimental Condition | Reference |
| Kd | 35 nM (high-affinity) | Torpedo | Photoaffinity labeling with d-[3H]tubothis compound | [4] |
| 1.2 µM (low-affinity) | Torpedo | Photoaffinity labeling with d-[3H]tubothis compound | [4] | |
| Ki | 20 nM | Torpedo | Inhibition of α-bungarotoxin binding | [8] |
| 10 µM (at 37°C) | Torpedo | Inhibition of [3H]perhydrohistrionicotoxin binding | [9] | |
| 100 µM (at 22°C) | Torpedo | Inhibition of [3H]perhydrohistrionicotoxin binding | [9] | |
| IC50 | 41 ± 2 nM | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |
| 3.8 µM | Rat phrenic nerve-diaphragm | Twitch response inhibition | [11] | |
| ~2 x 10-6 M | Rat phrenic nerve-diaphragm | - | [11] | |
| ED50 | 0.25 µg/ml | Rat phrenic nerve-diaphragm | - | [11] |
| kon | 1.2 ± 0.2 x 108 M-1s-1 | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |
| koff | 5.9 ± 1.3 s-1 | Mouse muscle nAChR (BC3H-1 cells) | Macroscopic current recordings | [10] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (d-tubothis compound) by measuring its ability to compete with a radiolabeled ligand for binding to the nAChR.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in nAChRs (e.g., Torpedo electric organ, mammalian muscle tissue) or cultured cells expressing the receptor in a cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate tubes for:
-
Total Binding: Membrane preparation, radiolabeled ligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin), and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled nAChR ligand (e.g., nicotine) to saturate the receptors.
-
Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of d-tubothis compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the d-tubothis compound concentration.
-
Determine the IC50 value (the concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Recording at the Neuromuscular Junction
Electrophysiology allows for the direct measurement of the functional consequences of d-tubothis compound's interaction with the nAChR.
Methodology:
-
Preparation:
-
Isolate a nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm) and place it in a recording chamber perfused with a physiological saline solution.
-
-
Recording Setup:
-
Use microelectrodes to impale a muscle fiber near the endplate region to record the membrane potential (intracellular recording) or place an electrode in the synaptic cleft to record synaptic currents (extracellular or patch-clamp recording).
-
Stimulate the motor nerve with a suction electrode to evoke end-plate potentials (EPPs) or end-plate currents (EPCs).
-
-
Data Acquisition:
-
Record the amplitude and time course of spontaneous miniature end-plate potentials/currents (mEPPs/mEPCs) and evoked EPPs/EPCs in the absence of d-tubothis compound (control).
-
Perfuse the preparation with a known concentration of d-tubothis compound and repeat the recordings.
-
-
Data Analysis:
-
Measure the reduction in the amplitude of mEPPs/mEPCs and EPPs/EPCs in the presence of d-tubothis compound.
-
For voltage-clamp experiments, analyze the effect of d-tubothis compound on the peak current and decay time constant of the EPCs.
-
Construct dose-response curves to determine the concentration of d-tubothis compound that produces a 50% reduction in the postsynaptic response (IC50).
-
References
- 1. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of d-tubothis compound binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Curarine's Competitive Antagonism of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curarine, and its principal alkaloid d-tubothis compound, have historically been instrumental in the characterization of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth analysis of this compound's mechanism of action as a competitive antagonist of nAChRs. It consolidates quantitative data on its binding affinities across various nAChR subtypes, details the experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and molecular biology who are investigating the modulation of nicotinic cholinergic systems.
Introduction to this compound and Nicotinic Acetylcholine Receptors
Curare is a general term for a variety of plant-derived arrow poisons historically used by indigenous people in South America for hunting. The primary active component responsible for its paralytic effects is the alkaloid d-tubothis compound. This compound has been pivotal in the field of pharmacology, leading to the development of modern neuromuscular blocking agents used in anesthesia.
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for fast synaptic transmission in the central and peripheral nervous systems. They are pentameric structures composed of various combinations of subunits (α1-α10, β1-β4, γ, δ, ε), which determine their pharmacological and physiological properties. The binding of the endogenous neurotransmitter acetylcholine (ACh) to the extracellular domain of nAChRs triggers a conformational change, opening a central ion pore and leading to cation influx and neuronal depolarization.
Mechanism of Action: Competitive Antagonism
d-Tubothis compound functions as a classical competitive antagonist at the nicotinic acetylcholine receptor. Its mechanism of action involves the direct competition with acetylcholine for the same binding sites on the receptor. By occupying these sites, d-tubothis compound prevents ACh from binding and activating the receptor, thereby inhibiting the opening of the ion channel and preventing depolarization of the postsynaptic membrane. This blockade of neuromuscular transmission results in skeletal muscle relaxation and, at higher doses, paralysis.
Recent structural studies have further elucidated this mechanism, revealing that d-tubothis compound stabilizes the nAChR in a desensitized-like, non-conducting state. This stabilization in a closed conformation effectively prevents the channel from opening, even in the presence of an agonist.
Quantitative Analysis of this compound-nAChR Interaction
The affinity of d-tubothis compound for nAChRs varies significantly depending on the subunit composition of the receptor subtype. The following tables summarize the available quantitative data for the inhibitory activity of d-tubothis compound against various nAChRs.
| Receptor Subtype | Ligand | Assay Type | Preparation | IC50 | Ki | Reference |
| Embryonic Mouse Muscle | (+)-tubothis compound | Macroscopic Current Recording | BC3H-1 cells | 41 ± 2 nM | [1] | |
| Bovine Adrenal Medulla | tubothis compound | Catecholamine Secretion | Chromaffin cells | 0.7 (0.5-0.9) µM | [2] | |
| Rat Neuronal α2β2 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | 3.6 µM (Kb) | [3] | |
| Rat Neuronal α3β2 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | 390 nM (Kb) | [3] | |
| Rat Neuronal α2β4 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | Potentiates at low concentrations | [3] | |
| Rat Neuronal α3β4 | (+)-tubothis compound | Two-Electrode Voltage Clamp | Xenopus oocytes | Potentiates at low concentrations | [3] |
| Receptor Source | Ligand | Assay Type | Preparation | Kd (high affinity) | Kd (low affinity) | Reference |
| Torpedo AcChoR | d-[3H]tubothis compound | Photoaffinity Labeling | AcChoR-rich membranes | 35 nM | 1.2 µM | [4] |
| Torpedo AcChoR | d-tubothis compound | Agonist-inhibitable incorporation | nAChR-rich membranes | 30 nM | 8 µM | [5] |
| Torpedo electric organ | d-tubothis compound | [3H]perhydrohistrionicotoxin binding | Membranes | 100 µM (Ki at 22°C) | [6] |
Experimental Protocols
The characterization of this compound's interaction with nAChRs relies on several key experimental techniques. Detailed methodologies for two of the most common approaches are provided below.
Radioligand Binding Assay
This method is used to determine the binding affinity of a ligand (in this case, d-tubothis compound) to a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of d-tubothis compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Unlabeled d-tubothis compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target nAChR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., nicotine).
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of d-tubothis compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the d-tubothis compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to assess the effect of antagonists like d-tubothis compound.
Objective: To determine the inhibitory effect and mechanism of d-tubothis compound on nAChR-mediated currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
TEVC amplifier and data acquisition system.
-
Microelectrodes (voltage and current).
-
Perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Agonist solution (e.g., acetylcholine in recording solution).
-
Antagonist solution (d-tubothis compound in recording solution).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ. Fill the electrodes with 3 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the voltage and current electrodes.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).
-
Agonist Application: Apply a pulse of the agonist solution to elicit an inward current. Record the peak current amplitude.
-
Antagonist Application: Perfuse the oocyte with the d-tubothis compound solution for a set period.
-
Co-application: Apply the agonist in the presence of d-tubothis compound and record the inhibited current.
-
Washout: Perfuse with the recording solution to wash out the antagonist and agonist.
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of d-tubothis compound.
-
Plot the percentage of inhibition against the logarithm of the d-tubothis compound concentration.
-
Fit the data to determine the IC50 value.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist dose-response curves in the absence and presence of a fixed concentration of d-tubothis compound. A rightward shift in the dose-response curve with no change in the maximal response is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathways
Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and can trigger various downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 5. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
From Poison Dart to Precision Medicine: The History of Curare and the Isolation of d-Tubocurarine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and scientific overview of curare, the potent arrow poison utilized for centuries by indigenous South American tribes, and the subsequent isolation of its principal active alkaloid, d-tubocurarine. We delve into the ethnobotanical origins of curare, detailing its traditional preparation and use. The narrative then transitions to the pivotal moments in Western scientific investigation, from early European encounters to the groundbreaking physiological experiments that unraveled its mechanism of action. A significant focus is placed on the meticulous process of isolating and characterizing d-tubothis compound, a landmark achievement that revolutionized the fields of pharmacology and anesthesiology. This guide presents key quantitative data in structured tables, details seminal experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, offering a robust resource for professionals in the life sciences.
Introduction: The Enigmatic Arrow Poison
For centuries, tales of a mysterious and potent poison used by indigenous peoples of the Amazon rainforest to hunt prey circulated among European explorers. This substance, known as curare, could induce rapid muscle paralysis, leading to asphyxiation, yet the meat of the poisoned animal remained safe for consumption.[1] The name "curare" itself is a European interpretation of indigenous words like "ourari" or "woorari," loosely translating to "poison."[2]
Early accounts, such as those by Sir Walter Raleigh in the late 16th century, brought the legend of this "flying death" to Europe, sparking scientific curiosity that would span centuries.[3] This guide traces the journey of curare from its ethnobotanical roots to its transformation into a cornerstone of modern medicine.
Ethnobotany and Traditional Preparation of Curare
The preparation of curare was a closely guarded secret among various South American tribes. The primary botanical sources were woody vines of the genera Strychnos (family Loganiaceae) and Chondrodendron (family Menispermaceae).[4] The specific composition of the poison varied between regions and tribes, leading to different types of curare, traditionally classified by the containers they were stored in:
-
Tube Curare: Stored in bamboo tubes, this form was primarily derived from Chondrodendron tomentosum and was found to be the most toxic, with its primary active alkaloid being d-tubothis compound .[5]
-
Pot Curare: Kept in clay pots, this was a mixture of extracts from both Menispermaceae and Loganiaceae.[5]
-
Calabash Curare: Stored in gourds, this type was often derived from Strychnos toxifera, with toxiferine as a major active component.[6]
The preparation process, as first documented in detail by Alexander von Humboldt in 1807, involved scraping the bark and roots of these vines, boiling them for an extended period, and then straining and evaporating the liquid to produce a thick, dark paste.[5] The potency of the resulting curare was often tested on animals.[1]
Diagram 1: Traditional Curare Preparation Workflow
Caption: A simplified workflow of traditional curare preparation.
Early Scientific Investigations: Unraveling the Mystery
The 19th century marked a turning point in the scientific understanding of curare. Key figures and their contributions are summarized below:
-
Charles Waterton (1825): This English naturalist was among the first to demonstrate that an animal poisoned with curare could be kept alive with artificial respiration, suggesting that the poison did not directly affect the heart.[7]
-
Claude Bernard (mid-1850s): The French physiologist conducted a series of elegant experiments that precisely located the site of action of curare. His work, detailed in the experimental protocols section, demonstrated that curare blocks the transmission of nerve impulses to muscles at the neuromuscular junction.[8][9]
Diagram 2: Timeline of Early Curare Research
Caption: Key milestones in the early scientific study of curare.
The Gill Expedition: Securing the Source
Despite the growing scientific interest, a stable and reliable supply of curare for research was a major obstacle. This changed with the expedition of Richard Gill in 1938. Motivated by his own neurological ailment, Gill traveled to the Amazon rainforest in Ecuador and, through his established rapport with the indigenous people, was able to observe the preparation of curare and collect a significant quantity of the raw plant material (Chondrodendron tomentosum) and the prepared paste.[10][11] Gill's expedition provided 25 pounds of crude curare to the pharmaceutical company E.R. Squibb and Sons, which led to the development of the first standardized and commercially available curare preparation, Intocostrin .[12]
The Isolation of d-Tubothis compound: A Pharmacological Breakthrough
The pivotal moment in the history of curare was the isolation of its primary active constituent. In 1935, Harold King, a chemist at the National Institute for Medical Research in London, successfully isolated and crystallized the pure alkaloid from a museum sample of tube curare.[13][14] He named this compound d-tubothis compound .[13] King also made significant progress in elucidating its chemical structure, although a minor correction was made decades later.[2]
Experimental Protocol: Isolation of d-Tubothis compound (Reconstructed from Historical Accounts)
-
Extraction: The crude curare paste, derived from Chondrodendron tomentosum, would first be subjected to solvent extraction. An acidified aqueous solution would be used to dissolve the water-soluble alkaloids, including d-tubothis compound.
-
Basification and Solvent Partitioning: The acidic aqueous extract would then be made alkaline, causing the alkaloids to precipitate. This mixture would then be partitioned with an immiscible organic solvent, such as chloroform (B151607) or ether, to extract the free base form of the alkaloids.
-
Purification: The organic extract containing the crude alkaloids would be subjected to further purification steps. This likely involved repeated acid-base extractions and may have included early forms of chromatography to separate d-tubothis compound from other minor alkaloids present in the curare.
-
Crystallization: The purified d-tubothis compound would then be crystallized from a suitable solvent system. This process would yield the pure, crystalline d-tubothis compound chloride.
Diagram 3: d-Tubothis compound Isolation Workflow
Caption: A generalized workflow for the isolation of d-tubothis compound.
Mechanism of Action: The Neuromuscular Blockade
Claude Bernard's pioneering work laid the foundation for understanding how curare exerts its paralytic effects. Later research, aided by the availability of pure d-tubothis compound, elucidated the precise molecular mechanism.
d-Tubothis compound is a non-depolarizing neuromuscular blocking agent.[15] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5] By binding to these receptors, d-tubothis compound prevents the neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction. This results in flaccid paralysis of skeletal muscles. The effects of d-tubothis compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete d-tubothis compound for receptor binding.[5]
Diagram 4: Signaling Pathway of Neuromuscular Transmission and d-Tubothis compound Blockade
Caption: Mechanism of d-tubothis compound at the neuromuscular junction.
Quantitative Data
The following tables summarize key quantitative data related to d-tubothis compound and other curare alkaloids.
Table 1: Lethal Dose (LD50) of d-Tubothis compound
| Species | Route of Administration | LD50 (mg/kg) |
| Mice | Intravenous | 0.13 |
| Rabbits | Intravenous | 0.146 |
Data sourced from Wikipedia.[6]
Table 2: Comparative Inhibitory Concentrations (IC50) of Curare Alkaloids at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Assay | IC50 (µM) |
| d-Tubothis compound | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 0.39 |
| BBIQA1 (from Matis poison) | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 26.3 |
| BBIQA2 (from Matis poison) | Torpedo californica muscle-type nAChR | [¹²⁵I]-αBgt binding | 8.75 |
| d-Tubothis compound | human α7 nAChR | [¹²⁵I]-αBgt binding | 7.77 |
| BBIQA2 (from Matis poison) | human α7 nAChR | [¹²⁵I]-αBgt binding | 5.52 |
Data sourced from a 2019 study on curare alkaloids from Matis dart poison.[16][17]
Clinical Applications and Legacy
The introduction of Intocostrin and later pure d-tubothis compound into clinical practice in the 1940s revolutionized anesthesiology.[8] For the first time, surgeons could achieve profound muscle relaxation during procedures without resorting to dangerously deep levels of general anesthesia.[3] This was particularly beneficial in abdominal and thoracic surgeries. While d-tubothis compound itself has been largely superseded by synthetic neuromuscular blocking agents with more favorable side-effect profiles, its discovery and development paved the way for modern anesthesia and critical care medicine.
Conclusion
The story of curare and d-tubothis compound is a remarkable journey from the depths of the Amazon rainforest to the forefront of modern medicine. It is a testament to the importance of ethnobotany, the power of rigorous scientific inquiry, and the profound impact that the study of natural products can have on human health. The isolation of d-tubothis compound not only provided a powerful new tool for clinicians but also deepened our fundamental understanding of neurotransmission. This in-depth guide serves as a comprehensive resource for appreciating the rich history and scientific significance of this once-feared poison that became a life-saving medicine.
References
- 1. Typewritten description of curare for Encyclopaedia Britannica, by Mr. Richard C. Gill - Archival Collections Catalogue [archivalcollections.library.mcgill.ca]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curare - Molecule of the Month - August 2024 - JSMol version [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Curare - Wikipedia [en.wikipedia.org]
- 6. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 7. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 8. scispace.com [scispace.com]
- 9. Claude Bernard on the action of curare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. anaesthetists.org [anaesthetists.org]
- 12. ovid.com [ovid.com]
- 13. ecronicon.net [ecronicon.net]
- 14. Harold King. A notable contributor to anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 16. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Curarine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine alkaloids are a complex group of naturally occurring organic compounds, primarily classified as isoquinoline (B145761) or indole (B1671886) alkaloids.[1][2] Historically, they are famously known as the active components of "curare," a general term for various arrow poisons used by indigenous peoples of South America for hunting.[1][3] These potent neurotoxins exert their effects by acting as neuromuscular blocking agents, leading to skeletal muscle relaxation and, in sufficient doses, paralysis.[1][3] The pioneering work of researchers like Claude Bernard in the 19th century elucidated their mechanism of action at the myoneural junction.[4] This unique property has led to their adaptation for therapeutic use, particularly as muscle relaxants in anesthesia and surgery since the 1940s.[4] This guide provides a detailed examination of the chemical structures, physicochemical properties, and pharmacological characteristics of key this compound alkaloids, along with relevant experimental methodologies.
Chemical Classification and Structure
Curare preparations are traditionally categorized based on the containers used for their storage:
-
Tube Curare: Primarily derived from plants of the Chondrodendron genus, its principal active component is d-tubothis compound , an isoquinoline alkaloid.[1]
-
Calabash Curare: Obtained from plants of the Strychnos genus, it contains a variety of potent indole alkaloids, with C-toxiferine I being a major constituent.[1]
-
Pot Curare: This type contains a mixture of alkaloids from both Menispermaceae and Loganiaceae plant families.[1]
The fundamental chemical structures of these alkaloids are diverse, but they share key features that contribute to their biological activity. Many are bis-quaternary ammonium (B1175870) compounds, a characteristic crucial for their interaction with the nicotinic acetylcholine (B1216132) receptor.
Physicochemical and Pharmacological Properties of Key this compound Alkaloids
The following tables summarize the quantitative data for some of the most well-studied this compound alkaloids.
| Property | d-tubothis compound | C-curarine I | Toxiferine I |
| Molecular Formula | C₃₇H₄₁N₂O₆⁺ | [C₄₀H₄₄N₄O]²⁺ | [C₄₀H₄₆N₄O₂]²⁺ |
| Molecular Weight ( g/mol ) | 609.7 | 596.8 | 614.8 |
| Melting Point (°C) | 268 (with effervescence) | >350 | Decomposes |
| Solubility | Water: ~50 mg/L (25°C), Soluble in ethanol | Soluble in water and alcohol; practically insoluble in ether and acetone | Highly water-soluble |
| Optical Rotation | [α]D²⁰ -258° (c=0.38, anhydrous salt) | [α]D²⁰ +73.6° (c=1 in water) | Not available |
Table 1: Physicochemical Properties of Selected this compound Alkaloids. [5][6][7][8][9][10][11]
| Alkaloid | Test Species | Route of Administration | LD₅₀ (µg/kg) | Reference |
| d-tubothis compound | Mouse | Intravenous | 140 | [1] |
| Rabbit | Intravenous | 146 | [12] | |
| Dog | Intravenous | 1200 | [1] | |
| Toxiferine | Mouse | Not specified | 23 (LD₁₀₀) | [9] |
Table 2: Acute Toxicity Data (LD₅₀) of Selected this compound Alkaloids.
| Ligand | Receptor/Assay System | IC₅₀/Ki | Reference |
| d-tubothis compound | Torpedo californica muscle-type nAChR | IC₅₀ = 0.39 µM | [13] |
| Embryonic mouse muscle nAChR | IC₅₀ = 41 ± 2 nM | [14] | |
| Human brain nAChR | IC₅₀ > 50 µM | [15] | |
| BBIQA1 (from Matis poison) | Torpedo californica muscle-type nAChR | IC₅₀ = 26.3 µM | [13] |
| BBIQA2 (from Matis poison) | Torpedo californica muscle-type nAChR | IC₅₀ = 8.75 µM | [13] |
Table 3: In Vitro Pharmacological Activity of Selected this compound Alkaloids.
Mechanism of Action: Neuromuscular Blockade
This compound alkaloids are non-depolarizing muscle relaxants that act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] By binding to these receptors with an affinity equal to or greater than the endogenous neurotransmitter, acetylcholine (ACh), they prevent the ion channel from opening. This inhibition of ion flow prevents the depolarization of the muscle cell membrane, thereby blocking muscle contraction.[3]
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound alkaloids.
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound alkaloids for the nAChR.
Materials:
-
Tissue preparation rich in nAChRs (e.g., membrane fraction from Torpedo electric organ or cultured cells expressing the receptor).
-
Radioligand (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).
-
Test this compound alkaloid at various concentrations.
-
Non-specific binding competitor (e.g., a high concentration of nicotine (B1678760) or unlabeled d-tubothis compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Methodology:
-
Incubation: In triplicate, incubate the membrane preparation with the radioligand and varying concentrations of the test alkaloid. A set of tubes containing the radioligand and a high concentration of a non-specific competitor is included to determine non-specific binding. A control set with only the radioligand and membrane preparation determines total binding.
-
Equilibration: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test alkaloid concentration. Determine the IC₅₀ value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo Assessment of Neuromuscular Blockade: The Rabbit Head-Drop Assay
This bioassay is a classic method to determine the potency of neuromuscular blocking agents.[17][18][19][20]
Materials:
-
Healthy rabbits.
-
Standard solution of a known this compound alkaloid (e.g., d-tubothis compound).
-
Test solution of the this compound alkaloid of interest.
-
Infusion pump and intravenous catheters.
Methodology:
-
Animal Preparation: Acclimate the rabbits to the experimental setup.
-
Catheterization: Place an intravenous catheter in the marginal ear vein for drug administration.
-
Infusion: Infuse the standard or test solution at a constant, slow rate.
-
Endpoint Determination: Observe the rabbit for signs of muscle weakness, particularly the inability to hold its head up (the "head-drop"). The endpoint is reached when the neck muscles are sufficiently relaxed that the head drops and does not return to an erect position.
-
Dose Recording: Record the total volume of the solution infused to reach the endpoint.
-
Potency Calculation: Compare the dose of the test substance required to produce the head-drop to the dose of the standard preparation. This allows for the determination of the relative potency of the test alkaloid.
-
Crossover Design: To improve accuracy, a crossover design can be implemented where animals that received the standard in the first phase are later tested with the test substance, and vice-versa, after an appropriate washout period.[20]
Conclusion
This compound alkaloids represent a fascinating class of natural products with profound physiological effects. Their intricate chemical structures are directly linked to their potent neuromuscular blocking properties, a feature that has been harnessed for significant medical applications. The continued study of these compounds, utilizing detailed experimental protocols as outlined in this guide, is crucial for the discovery of new therapeutic agents and for advancing our understanding of the complex interplay between molecules and biological systems at the neuromuscular junction. The quantitative data presented provides a valuable resource for researchers in pharmacology and drug development, facilitating the comparison and characterization of these important natural toxins.
References
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 4. ccjm.org [ccjm.org]
- 5. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C-Curarine I [drugfuture.com]
- 7. C-Curarine | C40H44N4O+2 | CID 5281386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Tubothis compound (HMDB0015330) [hmdb.ca]
- 9. Toxiferine - Wikipedia [en.wikipedia.org]
- 10. Toxiferine | C40H46N4O2+2 | CID 5281411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Toxiferine I | C40H46N4O2+2 | CID 44145551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 13. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The rabbit head-drop method for the biological assay of curare and its alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The assay of curare by the rabbit head-drop method. | Semantic Scholar [semanticscholar.org]
- 19. scribd.com [scribd.com]
- 20. pharmacyconcepts.in [pharmacyconcepts.in]
Curarine: A Comprehensive Overview of its Pharmacology and Toxicology
Introduction
Curarine is a prominent alkaloid found in "curare," a general term for various plant-derived arrow poisons used by indigenous peoples of Central and South America.[1][2][3] Historically utilized for hunting, these poisons induce paralysis, leading to asphyxiation in the prey.[1][4] The primary active components of curare are alkaloids, with d-tubothis compound being one of the most significant and well-studied.[1][2] This document provides a detailed technical examination of the pharmacology and toxicology of this compound and its derivatives, intended for researchers, scientists, and professionals in drug development.
Pharmacology
The pharmacological actions of this compound are primarily centered on the peripheral nervous system, specifically at the neuromuscular junction.
Mechanism of Action
This compound functions as a non-depolarizing muscle relaxant.[5] Its primary mechanism involves acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[1][2][5][6] By binding to the same site as the neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, thereby blocking the transmission of nerve impulses to the skeletal muscle.[1][5][7] This binding is reversible, meaning that an increased concentration of ACh can displace this compound from the receptors and overcome its effects.[3][5]
Recent studies have also suggested that d-tubothis compound can stabilize the nAChR in a desensitized-like state, even in the presence of an agonist, further contributing to its blocking effect.[8] Beyond the neuromuscular junction, curare can also affect sympathetic ganglia by blocking the transmission between preganglionic and postganglionic fibers, suggesting it acts wherever acetylcholine is the chemical mediator.[9]
Caption: Mechanism of this compound at the neuromuscular junction.
Pharmacodynamics
The administration of this compound leads to a predictable sequence of skeletal muscle paralysis.[4] The effects typically begin with smaller, rapidly moving muscles, such as those of the eyelids, face, and neck.[4][10] Paralysis then progresses to the muscles of the limbs and abdomen, and finally to the intercostal muscles and the diaphragm, resulting in respiratory failure.[1][4]
Notably, curare does not cross the blood-brain barrier, so consciousness and awareness remain intact until the onset of anoxia.[4][11] It also does not directly affect the heart muscle.[11][12] The onset of action for d-tubothis compound is approximately 5 minutes, with a duration of action between 60 and 120 minutes.[10] One of the significant side effects of d-tubothis compound is the release of histamine (B1213489), which can cause hypotension and bronchospasms.[10]
Pharmacokinetics
This compound and its derivatives are only effective when administered parenterally (e.g., intravenously).[1][10] They are not active when ingested orally because they are not readily absorbed from the gastrointestinal tract.[1][5][12] This property allowed indigenous hunters to safely consume the meat of animals killed with curare-tipped arrows.[4][10][11]
| Pharmacokinetic Parameter | Value (for d-tubothis compound) | Reference |
| Bioavailability | 100% (IV) | [10] |
| Protein Binding | 50% | [10] |
| Elimination Half-life | 1-2 hours | [10] |
| Route of Administration | Parenteral (Intravenous) | [10] |
Toxicology
The toxicity of this compound is a direct extension of its pharmacological effects, with death primarily resulting from respiratory paralysis.
Acute Toxicity
The lethal dose of curare alkaloids varies significantly depending on the specific compound, the animal species, and the route of administration. Female mice have been shown to be significantly more susceptible to curare than males, with an LD50 at least three times lower.[13][14]
| Compound | Species | Route | LD50 | Reference |
| d-tubothis compound | Mouse | Intravenous | 140 µg/kg | [1] |
| d-tubothis compound | Mouse | Intraperitoneal | 3200 µg/kg | [1] |
| d-tubothis compound | Mouse | Subcutaneous | 500 µg/kg | [1] |
| d-tubothis compound | Mouse (male) | Not Specified | 0.75 mg/kg | [13] |
| d-tubothis compound | Mouse (female) | Not Specified | 0.22 mg/kg | [13] |
| d-tubothis compound | Rabbit | Intravenous | 1300 µg/kg | [1] |
| d-tubothis compound | Rabbit | Subcutaneous | 2700 µg/kg | [1] |
| d-tubothis compound | Rabbit | Oral | 270 mg/kg | [1] |
| d-tubothis compound | Dog | Intravenous | 1200 µg/kg | [1] |
| Tubothis compound chloride | Mouse | Intravenous | 0.13 mg/kg | [10] |
| Tubothis compound chloride | Rabbit | Intravenous | 0.146 mg/kg | [10] |
| Tubothis compound | Rat | Intraperitoneal | 210 µg/kg | [15] |
| Tubothis compound | Rat | Intramuscular | 500 µg/kg | [15] |
Note: Data for "curare" is often reported for its principal alkaloid, d-tubothis compound.
Signs and Symptoms of Poisoning
Curare poisoning presents with a clear clinical picture dominated by progressive muscle weakness and paralysis.
| Symptom Category | Specific Signs | Reference |
| Early Signs | Heaviness of eyelids, diplopia (double vision), blurred vision, vertigo, drowsiness, drooping eyelids, loss of speech. | [4][10][16] |
| Progressive Paralysis | Facial muscles, tongue, pharynx, jaw, neck, back, and extremities become relaxed in sequence. | [4][10] |
| Respiratory Effects | Paralysis of intercostal muscles and diaphragm, leading to respiratory failure and asphyxia. | [1][4][16] |
| Cardiovascular | Hypotension (often due to histamine release). The heart is not directly affected. | [4][10][16] |
| Consciousness | Remains unimpaired until oxygen deprivation occurs. | [4][11] |
Treatment and Antidote
Management of curare poisoning is centered on two key principles: respiratory support and pharmacological reversal.
-
Artificial Respiration: Since death is caused by asphyxiation, immediate and continuous artificial ventilation is critical.[1][3] This can maintain oxygen saturation and keep the victim alive until the drug's effects wear off.[1][3][17]
-
Antidote - Acetylcholinesterase (AChE) Inhibitors: The effects of curare can be reversed by administering AChE inhibitors, such as neostigmine, physostigmine, or edrophonium.[1][3][6] These drugs inhibit the enzyme that breaks down acetylcholine in the synaptic cleft.[1][3] The resulting increase in ACh concentration allows it to more effectively compete with the curare molecules at the nAChR, thereby restoring neuromuscular transmission.[1][3]
Caption: Logical flow of curare poisoning and its reversal.
Experimental Protocols
Claude Bernard's Classic Experiment (c. 1857)
This foundational experiment demonstrated that curare's site of action is at the neuromuscular junction, not the nerve or the muscle itself.[1][18]
Methodology:
-
Preparation: A frog was used as the model organism. The blood vessels to one of the frog's legs were ligated, isolating it from the systemic circulation. The sciatic nerve on this ligated side was left intact.
-
Curare Administration: Curare was injected into the frog's general circulation.
-
Stimulation & Observation (Nerve):
-
The sciatic nerve of the curarized, unligated leg was stimulated electrically. No muscle contraction occurred.
-
The sciatic nerve of the ligated leg (protected from curare) was stimulated. The muscle contracted normally, demonstrating the nerve was still capable of conducting an impulse.[9]
-
-
Stimulation & Observation (Muscle): The muscle of the curarized, unligated leg was stimulated directly. It contracted, showing the muscle itself was still functional.[18]
Caption: Workflow of Claude Bernard's experiment on curare.
"Head-drop" Crossover Method
This is a bioassay method used to standardize the potency of curare preparations.[9]
Methodology:
-
Animal Model: Rabbits are typically used.
-
Administration: The curare preparation is administered intravenously to a series of rabbits at different doses.
-
Endpoint: The endpoint is the "head-drop," a sign of neck muscle paralysis where the rabbit can no longer hold its head up.
-
Quantification: The dose required to produce the head-drop in 50% of the animals (ED50) is determined. A "unit" of curare was historically defined by this biological effect.[9]
This method, while historically important, has been largely replaced by more precise chemical and in vitro assays.
References
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. Curare [medbox.iiab.me]
- 3. Curare: Structure, Properties, Uses & Role in Biology [vedantu.com]
- 4. Curare - Molecule of the Month - August 2024 - JSMol version [chm.bris.ac.uk]
- 5. drugs.com [drugs.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 8. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. biologyonline.com [biologyonline.com]
- 13. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High gender -specific susceptibility to curare- a neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Curare - Poisoning Center | Pediatric Oncall [pediatriconcall.com]
- 17. Curare | Research Starters | EBSCO Research [ebsco.com]
- 18. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Neuromuscular Junction Blockade by Curarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, a potent alkaloid derived from various South American plants, has a long and storied history, initially as an arrow poison and later as a foundational tool in pharmacology and medicine. Its primary active component, d-tubothis compound, exerts a powerful muscle-relaxant effect by blocking neuromuscular transmission. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's blockade of the neuromuscular junction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental setups.
Mechanism of Action
The primary mechanism of this compound's action is its competitive antagonism of acetylcholine (B1216132) (ACh) at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. In the normal physiological state, the binding of ACh to these receptors triggers a conformational change, opening the ion channel and allowing an influx of cations, primarily Na+, which depolarizes the muscle fiber and initiates contraction.
This compound, specifically d-tubothis compound, binds to the same sites on the nAChR as acetylcholine but does not activate the channel. By occupying these binding sites, it prevents ACh from binding, thereby inhibiting the end-plate potential and subsequent muscle contraction, leading to flaccid paralysis. While competitive antagonism is the principal mechanism, research also suggests that under certain conditions, curare can act as a weak partial agonist and an open channel blocker. Some studies have also indicated potential presynaptic effects, where curare may interfere with the release of acetylcholine from the motor nerve terminal, particularly during high-frequency stimulation.
Signaling Pathway of Neuromuscular Transmission
This compound's Mechanism of Blockade
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of this compound (d-tubothis compound) with the neuromuscular junction.
| Parameter | Value | Species/Preparation | Experimental Condition | Reference |
| Binding Affinity (Ki) | 20 nM | Torpedo AChR | Wild-type receptor | |
| 3.1 nM | Torpedo AChR | αY198F mutant (increased affinity) | ||
| 170 nM | Torpedo AChR | γW55L mutant (decreased affinity) | ||
| Dissociation Constant (for open channel block) | ~0.12 µM | Frog neuromuscular junction | at -70 mV | |
| ~0.02 µM | Frog neuromuscular junction | at -120 mV | ||
| Effective Dose (ED50) | ~0.03 mg/kg (intraperitoneal) | Male C57BL6/J mice | For muscle inactivity | |
| <0.01 mg/kg (intraperitoneal) | Female C57BL6/J mice | For muscle inactivity | ||
| Lethal Dose (LD50) | ~0.04 mg/kg (intraperitoneal) | Male C57BL6/J mice | ||
| ~0.015 mg/kg (intraperitoneal) | Female C57BL6/J mice | |||
| ACh Release | 4-9 x 10-18 mole/impulse-junction | Curarized rat hemidiaphragm | In vitro stimulation | |
| 4-6 x 10-18 mole/impulse-junction | Non-curarized rat hemidiaphragm | In vitro stimulation |
Experimental Protocols
Electrophysiological Recording of End-Plate Potentials and Currents
This protocol is fundamental for studying the postsynaptic effects of this compound.
Objective: To measure the effect of this compound on the amplitude and kinetics of end-plate potentials (EPPs) and end-plate currents (EPCs).
Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or rat diaphragm) is dissected and mounted in a recording chamber perfused with a physiological saline solution.
Methodology:
-
A microelectrode is inserted into a muscle fiber near the end-plate region to record the membrane potential.
-
A stimulating electrode is placed on the motor nerve to evoke action potentials.
-
Voltage-Clamp Technique: A two-electrode voltage-clamp is often employed to hold the postsynaptic membrane potential at a constant level, allowing for the direct measurement of the EPCs.
-
Baseline EPPs or EPCs are recorded in response to nerve stimulation.
-
This compound (d-tubothis compound) is added to the perfusing solution at various concentrations.
-
The reduction in the amplitude of the EPPs or EPCs is recorded as a function of this compound concentration.
-
Data analysis can be used to determine the dose-response relationship and the nature of the antagonism (e.g., competitive).
Ligand Binding Assays
These assays are used to determine the binding affinity of this compound to nAChRs.
Objective: To quantify the binding affinity (Ki) of d-tubothis compound to nicotinic acetylcholine receptors.
Preparation: Membranes rich in nAChRs (e.g., from the electric organ of Torpedo electric rays) are isolated and purified.
Methodology:
-
A radiolabeled ligand with known high affinity for the nAChR (e.g., ³H-acetylcholine or α-bungarotoxin) is incubated with the receptor preparation.
-
Increasing concentrations of unlabeled d-tubothis compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The data are used to construct a competition binding curve, from which the IC50 (the concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50
Principal Alkaloids in Curare Preparations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curare, a collective term for various arrow poisons traditionally used by indigenous peoples of South America, has a rich history in both pharmacology and medicine. Its potent paralytic properties are attributed to a complex mixture of alkaloids that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. This technical guide provides an in-depth overview of the principal alkaloids found in different curare preparations, details on their mechanism of action, and methodologies for their extraction and analysis.
Classification and Composition of Curare Preparations
Historically, curare preparations have been classified based on the containers in which they were stored. This classification also loosely corresponds to the primary plant sources and, consequently, the principal alkaloid content. The three main types are tube curare, pot curare, and calabash curare.[1][2] The various components of curare are organic compounds classified as either isoquinoline (B145761) or indole (B1671886) alkaloids.[1]
Tube Curare
Primarily derived from the bark of Chondrodendron tomentosum and other plants of the Menispermaceae family, tube curare is most known for its principal alkaloid, d-tubocurarine .[1][3] This was the first curare alkaloid to be isolated and is the most extensively studied.[3]
Pot Curare
Pot curare is a mixture derived from plants of both the Menispermaceae and Loganiaceae families. Its primary active components include protothis compound , with protocurine and protocuridine being other identified alkaloids of weaker or no toxicity.[1][2]
Calabash Curare
Prepared from various species of the genus Strychnos (family Loganiaceae), calabash curare's primary toxic constituents are a group of bisindole alkaloids, with C-toxiferine I being a major component.[1][2] Other related alkaloids such as alloferine and toxiferine (B1239995) are also present.[2]
Quantitative Analysis of Principal Alkaloids
The exact concentration of alkaloids in traditional curare preparations can vary significantly due to differences in plant sources, preparation methods, and the addition of other substances. However, modern analytical techniques have allowed for the quantification of these active compounds in both plant materials and prepared extracts.
Table 1: Principal Alkaloids in Curare Preparations and their Botanical Sources
| Curare Type | Principal Alkaloid(s) | Primary Botanical Source(s) | Alkaloid Class |
| Tube Curare | d-Tubothis compound | Chondrodendron tomentosum (Menispermaceae) | Bisbenzylisoquinoline |
| Pot Curare | Protothis compound, Protocurine, Protocuridine | Menispermaceae and Loganiaceae spp. | Not fully characterized |
| Calabash Curare | C-Toxiferine I, Alcuronium (diallylbisnortoxiferine), Toxiferine | Strychnos spp. (Loganiaceae) | Bisindole |
Note: Quantitative data for pot and calabash curare alkaloids in traditional preparations is scarce and highly variable.
Mechanism of Action: Neuromuscular Blockade
The paralytic effect of curare alkaloids is primarily due to their action as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.
Signaling Pathway at the Neuromuscular Junction
Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh diffuses across the synaptic cleft and binds to nAChRs on the muscle fiber membrane. This binding opens the ion channel of the receptor, leading to an influx of sodium ions and depolarization of the muscle membrane, which in turn initiates muscle contraction.
Curare alkaloids, such as d-tubothis compound, have a high affinity for the nAChR but lack intrinsic efficacy. They bind to the same site as ACh, thereby preventing the neurotransmitter from binding and activating the receptor. This competitive inhibition blocks neuromuscular transmission, leading to flaccid paralysis.
Diagram of Neuromuscular Junction Signaling Pathway
Caption: Competitive antagonism of curare alkaloids at the nAChR.
Experimental Protocols
The isolation and quantification of curare alkaloids involve a multi-step process, including extraction, purification, and analytical determination.
General Alkaloid Extraction from Plant Material
A general procedure for the extraction of alkaloids from plant material is as follows:
-
Sample Preparation: The plant material (e.g., bark of Chondrodendron tomentosum or Strychnos species) is dried and finely powdered to increase the surface area for extraction.[4]
-
Extraction: The powdered material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, often with the aid of techniques like pressurized solvent extraction to improve efficiency.[4]
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.
-
The extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the basic alkaloids, making them water-soluble.[5]
-
This aqueous solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.[5]
-
The pH of the aqueous phase is then adjusted to be alkaline (pH 8-10) with a base like ammonia. This deprotonates the alkaloids, making them soluble in organic solvents.[5]
-
The alkaloids are then extracted into an organic solvent (e.g., dichloromethane).[5]
-
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.[5]
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a widely used technique for the separation and quantification of curare alkaloids.[6][7]
-
Stationary Phase: A reversed-phase C18 column is commonly employed.[8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[8][9] A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of the complex mixture of alkaloids.[8]
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the target alkaloids (e.g., 250 nm for some Strychnos alkaloids).[8]
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using standards of known concentrations.[10]
Diagram of Experimental Workflow for Alkaloid Analysis
References
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. Curare [medbox.iiab.me]
- 3. Tubothis compound | chemical compound | Britannica [britannica.com]
- 4. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]
- 9. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
A Technical Guide to the Botanical Origin of Curarine from Chondrodendron tomentosum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the botanical origins, chemical composition, and extraction methodologies of curarine and its related alkaloids from Chondrodendron tomentosum. It is intended to serve as a technical resource for professionals in the fields of pharmacognosy, natural product chemistry, and drug development.
Introduction: The Genesis of a Muscle Relaxant
Chondrodendron tomentosum, a woody vine native to the Amazon rainforest, is the principal botanical source of the paralyzing arrow poison known as curare. For centuries, indigenous tribes of South America utilized preparations from this plant for hunting. The physiologically active components are primarily isoquinoline (B145761) alkaloids, with the most significant being (+)-tubothis compound, which has played a pivotal role in modern medicine as a skeletal muscle relaxant. This alkaloid and its derivatives block nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, inducing muscle relaxation. This guide delineates the journey from the plant's biology to the isolation of its key chemical constituents.
Botanical Profile: Chondrodendron tomentosum
Chondrodendron tomentosum, belonging to the Menispermaceae family, is a large, climbing liana found predominantly in the upper Amazon basin, including parts of Brazil, Colombia, Peru, and Ecuador.
-
Morphology: The plant is characterized by its large, heart-shaped leaves that can measure 10-20 cm in both length and width. The undersides of these leaves are covered in fine, downy hairs, giving them a felt-like texture and inspiring the species name tomentosum (Latin for "hairy").
-
Stems: The stems are notable for their thickness, growing up to 10 cm in diameter, and exhibit a unique wheel-like pattern of concentric woody rings in cross-section.
-
Taxonomy: The classification of Chondrodendron tomentosum is as follows:
-
Kingdom: Plantae
-
Order: Ranunculales
-
Family: Menispermaceae
-
Genus: Chondrodendron
-
Species: C. tomentosum
-
Active Constituents: Alkaloids of Curare
The paralytic activity of curare from C. tomentosum is attributed to a complex mixture of bisbenzylisoquinoline alkaloids. The primary and most studied of these is (+)-tubothis compound, a quaternary ammonium (B1175870) compound. While the term "this compound" is sometimes used, it often refers to a less-defined mixture of alkaloids or other specific compounds depending on the historical context. The most clinically significant alkaloid isolated from this plant is (+)-tubothis compound chloride.
The concentration of active alkaloids can vary based on the specific plant part, geographical location, and time of harvest. The stems and bark are the primary materials used for extraction.
| Alkaloid | Plant Part | Typical Yield (% of Dry Weight) | Reference |
| (+)-Tubothis compound | Stem/Bark | 0.5% - 2.0% | King (1935) |
| Total Alkaloids | Stem/Bark | 3.0% - 5.0% | Wintersteiner & Dutcher (1943) |
| Chondrocurine | Stem/Bark | Variable, typically less than Tubothis compound | Dutcher (1946) |
| Isochondrodendrine | Stem/Bark | Variable | Dutcher (1951) |
Note: Historical data is provided. Yields can vary significantly.
Biosynthesis of (+)-Tubothis compound
The biosynthesis of bisbenzylisoquinoline alkaloids like (+)-tubothis compound is a complex enzymatic process. It originates from the amino acid tyrosine, which is converted into two key benzylisoquinoline units: R- and S-N-methylcoclaurine. An oxidative coupling reaction then links these two units to form the characteristic bisbenzylisoquinoline scaffold.
How does Curarine induce muscle paralysis?
An In-depth Technical Guide to Curarine-Induced Muscle Paralysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, and its primary active alkaloid d-tubothis compound, represents the archetypal non-depolarizing neuromuscular blocking agent.[1] Its profound and reversible muscle-relaxant properties, originally discovered through its use as an arrow poison by South American indigenous peoples, have been foundational to the development of modern anesthesiology and the study of neuromuscular physiology.[2][3] This document provides a detailed technical examination of the molecular mechanisms by which this compound induces muscle paralysis. It focuses on its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, presenting quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols for its study, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The primary mechanism by which this compound and its derivatives, such as d-tubothis compound, induce muscle paralysis is through competitive antagonism of acetylcholine (ACh) at the postsynaptic nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[4][5]
1.1 The Neuromuscular Junction and Signal Transmission
Under normal physiological conditions, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of Ca²⁺ ions, leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of acetylcholine into the synaptic cleft. ACh then diffuses across the cleft and binds to nAChRs on the muscle fiber membrane.[6]
The muscle-type nAChR is a pentameric ligand-gated ion channel composed of four distinct subunits arranged as (α1)₂β1γδ (fetal) or (α1)₂β1εδ (adult).[7][8] It possesses two non-equivalent binding sites for ACh, located at the interfaces between the α and γ (or ε) subunits and the α and δ subunits.[7][9] The binding of two ACh molecules induces a conformational change in the receptor, opening its central pore and allowing an influx of Na⁺ ions. This influx depolarizes the motor endplate, generating an end-plate potential (EPP). If the EPP reaches a sufficient threshold, it triggers a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[1][6]
1.2 this compound's Molecular Intervention
d-tubothis compound, a benzylisoquinoline alkaloid, possesses a structural motif, including quaternary ammonium (B1175870) ions, that allows it to bind with high affinity to the same sites on the nAChR as acetylcholine.[2][10] By occupying these binding sites, this compound acts as a competitive antagonist, physically preventing ACh from binding and activating the receptor.[2]
Unlike ACh, the binding of this compound does not induce the conformational change required to open the ion channel.[2] Consequently, it prevents the influx of Na⁺ and the depolarization of the motor endplate.[4] This blockade of neuromuscular transmission inhibits the muscle's ability to respond to nerve impulses, resulting in flaccid paralysis.[5] The effect begins in smaller, rapidly moving muscles (eyes, ears, toes) and progresses to larger muscles of the limbs and neck, and finally to the intercostal muscles and the diaphragm, leading to respiratory paralysis in sufficient doses.[5][11]
1.3 Reversibility and Competitive Nature
The binding of d-tubothis compound to the nAChR is reversible.[2] The blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved by administering acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) or physostigmine.[2][12] These agents prevent the breakdown of ACh, allowing its concentration to rise and successfully compete with this compound for receptor binding sites, thereby restoring neuromuscular transmission.[12][13]
While competitive antagonism is the principal mechanism, some studies have suggested that under certain conditions, curare may also exhibit other minor effects, such as acting as a weak partial agonist at fetal-type receptors or directly blocking the open ion channel, though these are not its primary paralytic actions.[14][15]
Quantitative Data
The following tables summarize key quantitative parameters for d-tubothis compound.
Table 1: Pharmacodynamic Potency of d-Tubothis compound
| Parameter | Receptor/System | Value | Reference |
|---|---|---|---|
| IC₅₀ | Embryonic Mouse Muscle nAChR | 41 ± 2 nM | [16] |
| IC₅₀ | Nicotinic Acetylcholine Receptor α1 subunit | 43 - 82 nM | [17] |
| IC₅₀ | Bovine Adrenal Nicotinic Receptors | 0.7 (0.5-0.9) µM | [18] |
| Cpss(50) (Adults) | EMG Twitch Height Depression | 0.53 ± 0.14 µg/ml | [19] |
| Cpss(50) (Infants) | EMG Twitch Height Depression | 0.27 ± 0.06 µg/ml |[19] |
Cpss(50): Plasma concentration at steady-state producing 50% paralysis.
Table 2: Receptor Binding Kinetics of d-Tubothis compound (Embryonic Mouse Muscle nAChR)
| Parameter | Description | Value | Reference |
|---|---|---|---|
| l_on | Association Rate Constant | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | [16] |
| l_off | Dissociation Rate Constant | 5.9 ± 1.3 s⁻¹ | [16] |
| K_d (calculated) | Equilibrium Dissociation Constant (l_off/l_on) | ~49 nM |[16] |
Table 3: Pharmacokinetic Parameters of d-Tubothis compound in Adults
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Onset of Action | Time to maximum effect (IV) | ~5 minutes | [10] |
| Duration of Action | Time until significant recovery | 60 - 120 minutes | [10] |
| Elimination Half-life (t½β) | Terminal phase half-life | 89 ± 18 minutes | [19] |
| Volume of Distribution (Vdss) | Steady-state volume | 0.30 ± 0.10 L/kg | [19] |
| Protein Binding | Plasma protein binding | ~50% |[10] |
Experimental Protocols
The characterization of this compound's effects relies on a combination of in vivo, in vitro, and biochemical assays.
3.1 Protocol: In Vivo Assessment of Neuromuscular Blockade in an Animal Model
This protocol describes the quantitative assessment of neuromuscular blockade using train-of-four (TOF) stimulation of a peripheral nerve.[20][21]
-
Animal Preparation: Anesthetize a suitable animal model (e.g., cynomolgus macaque, rabbit) according to institutionally approved guidelines. Maintain anesthesia with an agent that has minimal effects on neuromuscular transmission (e.g., isoflurane).[21]
-
Electrode Placement: Place two stimulating electrodes (subdermal needles) along the path of a peripheral motor nerve, such as the ulnar nerve.
-
Transducer Placement: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked twitch response.
-
Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the current until a plateau in the twitch response is observed. Use a current 10-20% above this level for the experiment.
-
Baseline Measurement: Record the baseline twitch response to a single stimulus and the TOF ratio. The TOF consists of four supramaximal stimuli delivered at 2 Hz. In an unblocked state, the height of the fourth twitch (T4) is equal to the first (T1), yielding a TOF ratio (T4/T1) of 1.0.
-
Drug Administration: Administer a bolus dose of d-tubothis compound intravenously.
-
Data Acquisition: Continuously monitor and record the twitch height and TOF ratio every 15-20 seconds. The degree of neuromuscular blockade is quantified by the depression of the T1 twitch height and the fade in the TOF ratio.
-
Reversal (Optional): Once a stable block is achieved, administer an acetylcholinesterase inhibitor (e.g., neostigmine) and record the time course of recovery of the twitch response and TOF ratio.[20]
3.2 Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol allows for the functional characterization of this compound's antagonist activity at specific nAChR subtypes expressed in a controlled environment.
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., human adult muscle (α1)₂β1εδ). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Voltage Clamp Setup: Place a single oocyte in a recording chamber continuously perfused with a standard buffer (e.g., Ringer's solution). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -50 mV to -70 mV.
-
Agonist Application: Perfuse the oocyte with a known concentration of acetylcholine (e.g., 10-100 µM) to elicit an inward current. Record the peak current amplitude.
-
Antagonist Application: After washout and return to baseline, co-apply the same concentration of ACh with varying concentrations of d-tubothis compound.
-
Dose-Response Analysis: Measure the peak current elicited by ACh in the presence of each d-tubothis compound concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
3.3 Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of d-tubothis compound for the nAChR by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Membrane Preparation: Prepare membrane fractions rich in nAChRs from a suitable source, such as the electric organ of Torpedo californica or a cell line stably expressing the receptor.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., ³H-epibatidine or ¹²⁵I-α-bungarotoxin), and increasing concentrations of unlabeled d-tubothis compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters will trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the logarithm of the d-tubothis compound concentration. The concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Diagram 1: Signaling Pathway of Neuromuscular Blockade by this compound
Caption: this compound competitively blocks ACh binding at the nAChR, preventing muscle depolarization.
Diagram 2: Experimental Workflow for In Vivo Neuromuscular Monitoring
References
- 1. scispace.com [scispace.com]
- 2. Curare - Wikipedia [en.wikipedia.org]
- 3. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
- 4. drugs.com [drugs.com]
- 5. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 6. youtube.com [youtube.com]
- 7. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 11. ccjm.org [ccjm.org]
- 12. Reversal of Neuromuscular Blockade | Anesthesia Key [aneskey.com]
- 13. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curare can open and block ionic channels associated with cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonist and partial agonist actions of d-tubothis compound at mammalian muscle acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tubothis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Receptor protection studies to characterize neuronal nicotinic receptors: tubothis compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and pharmacodynamics of d-tubothis compound in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The difference between Curarine and d-tubocurarine.
An In-depth Technical Guide to the Core Differences Between Curarine and d-Tubothis compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the distinctions between the alkaloids this compound and d-tubothis compound. It delves into their origins, chemical structures, mechanisms of action, and pharmacological profiles, presenting quantitative data and experimental methodologies for a professional audience.
Introduction and Terminology
The term "curare" refers not to a single compound, but to a variety of complex arrow poisons used by indigenous peoples of South America, derived from plant extracts.[1][2] These preparations are mixtures of numerous alkaloids. Historically, curares were classified based on their storage containers, such as "tube curare," "pot curare," and "calabash curare."[1][2]
The primary active constituents responsible for the paralytic effects of these poisons are specific alkaloids. The most well-known and historically significant of these is d-tubothis compound , the principal toxin in "tube curare," which is primarily sourced from the vine Chondrodendron tomentosum.[1][3][4] Another important, yet distinct, active compound is C-Curarine , an alkaloid structurally similar to d-tubothis compound, found in "calabash curare" preparations often derived from plants of the Strychnos genus.[5]
This guide will focus on the key differences between these two specific alkaloids: d-tubothis compound and C-Curarine.
Figure 1: Hierarchical relationship of Curare preparations and their principal alkaloids.
Chemical and Physical Properties
Both d-tubothis compound and C-Curarine are classified as benzylisoquinoline alkaloids, but they possess distinct molecular structures and formulas that dictate their pharmacological activity.[5][6]
d-Tubothis compound was first isolated in crystalline form in 1935 by Harold King.[1][4] Its structure was definitively established in 1970, revealing it to be a mono-quaternary alkaloid, contrary to the initial belief that it was a bis-quaternary compound.[3][6]
C-Curarine is also a complex alkaloid whose structure is similar to d-tubothis compound.[7] Key structural differences lie in the molecular formula, mass, and the intricate ring system.
| Property | d-Tubothis compound | C-Curarine I |
| Molecular Formula | C₃₇H₄₁N₂O₆⁺[8] | C₄₀H₄₄N₄O²⁺ |
| Average Molecular Mass | 609.7 g/mol [8] | 596.803 g/mol |
| Alkaloid Type | Mono-quaternary Benzylisoquinoline[6] | Curare Alkaloid (Benzylisoquinoline derivative)[5] |
| Primary Botanical Source | Chondrodendron tomentosum[4][6] | Strychnos species[5] |
| CAS Registry Number | 57-94-3 (Chloride) | 7168-64-1[5][7] |
Table 1: Comparison of Chemical and Physical Properties.
Mechanism of Action at the Neuromuscular Junction
The primary mechanism of action for both d-tubothis compound and C-Curarine is the blockade of neuromuscular transmission.[1][7] They function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the motor endplate of the neuromuscular junction.[1][2][9]
In a normal state, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal, diffuses across the synaptic cleft, and binds to nAChRs. This binding opens the ion channel, leading to depolarization of the muscle fiber membrane and subsequent muscle contraction.
d-Tubothis compound and C-Curarine, due to their structural motifs including quaternary ammonium (B1175870) ions, occupy the same binding site on the nAChR as acetylcholine, but with equal or greater affinity.[1] However, their binding does not activate the receptor. By competitively blocking the binding of ACh, they prevent depolarization and thus cause flaccid paralysis of skeletal muscle.[10][11][12] This non-depolarizing blockade can be surmounted by increasing the concentration of acetylcholine in the synapse, which can be achieved therapeutically by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine.[1][13]
Figure 2: Signaling pathway at the neuromuscular junction showing competitive antagonism by this compound alkaloids.
Comparative Pharmacological Data
While both alkaloids act as nAChR antagonists, their potencies can vary significantly across different nAChR subtypes. Research comparing novel bisbenzylisoquinoline alkaloids (BBIQAs) from Matis arrow poison with d-tubothis compound provides valuable quantitative insights into these differences.
| Receptor Subtype & Assay | d-Tubothis compound (d-TC) IC₅₀ | BBIQA1 IC₅₀ | BBIQA2 IC₅₀ |
| Torpedo muscle-type nAChR (¹²⁵I-αBgt binding) | 0.39 µM | 26.3 µM | 8.75 µM |
| Human α7 nAChR in GH4C1 cells (¹²⁵I-αBgt binding) | 7.77 µM | 162 µM | 5.52 µM |
| Mouse adult α1β1εδ nAChR (ACh-induced Ca²⁺ response) | 0.75 µM | 3.08 µM | 1.05 µM |
| Human α7 nAChR (ACh-induced Ca²⁺ response) | 2.16 µM | 1.62 µM | 0.99 µM |
Table 2: Comparative inhibitory potencies (IC₅₀) of d-tubothis compound and other curare alkaloids (BBIQAs) on various nAChR subtypes. Data extracted from Kasheverov et al. (2019).[14] Note: BBIQA1 and BBIQA2 are novel curare alkaloids used for comparison, illustrating the diversity within this compound class.
d-Tubothis compound was historically used clinically as a muscle relaxant during anesthesia.[6][13] Its use has been largely superseded by synthetic agents with more favorable safety profiles.[6] A significant adverse effect of d-tubothis compound is the induction of histamine (B1213489) release from mast cells, which can lead to hypotension and bronchospasm.[6][15] It also exhibits some ganglionic-blocking activity, further contributing to a drop in blood pressure.[13][16]
Pharmacokinetics of d-Tubothis compound
The pharmacokinetic profile of d-tubothis compound has been studied across different age groups. Its disposition is characterized by a multi-compartment model.
| Parameter | Neonates (0-2 mo) | Infants (2-12 mo) | Children (1-12 yr) | Adults (12-30 yr) |
| Cpss₅₀ (µg/ml) ¹ | 0.18 ± 0.09 | 0.27 ± 0.06 | 0.42 ± 0.14 | 0.53 ± 0.14 |
| Vdss (L/kg) ² | 0.74 ± 0.33 | 0.52 ± 0.22 | 0.41 ± 0.12 | 0.30 ± 0.10 |
| Elimination Half-life (t₁/₂β, min) | 174 ± 60 | --- | 90 ± 23 | 89 ± 18 |
Table 3: Age-dependent pharmacokinetic and pharmacodynamic parameters of d-tubothis compound. Data from Fisher et al. (1982).[17] ¹Cpss₅₀: Plasma concentration at steady-state producing 50% EMG twitch depression. ²Vdss: Volume of distribution at steady-state.
Experimental Protocols
The characterization and comparison of compounds like this compound and d-tubothis compound rely on specific in-vitro and ex-vivo experimental procedures.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., d-tubothis compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
General Protocol:
-
Preparation of Receptor Source: A tissue homogenate or cell line membrane preparation expressing the target receptor (e.g., Torpedo electric organ for muscle-type nAChRs or GH4C1 cells for α7 nAChRs) is prepared.[14]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-α-bungarotoxin).
-
Competition: Increasing concentrations of the unlabeled test compound (the "competitor," such as d-tubothis compound or C-Curarine) are added to the incubation mixture.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on ion channels expressed in Xenopus oocytes. It allows for the characterization of a compound as an agonist, antagonist, or modulator. For antagonists like d-tubothis compound, it measures the degree of inhibition of an agonist-induced current.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.
-
Agonist Application: A baseline current is established. An agonist (e.g., acetylcholine) is applied to the oocyte, which activates the expressed nAChRs and elicits an inward current.
-
Antagonist Application: The oocyte is washed, and then pre-incubated with the antagonist (e.g., d-tubothis compound) for a set period.
-
Co-application: The agonist is applied again in the presence of the antagonist. The reduction in the peak current amplitude compared to the control response (agonist alone) indicates the degree of inhibition.
-
Data Analysis: A concentration-response curve for the antagonist is generated by testing multiple concentrations, allowing for the determination of an IC₅₀ value for functional inhibition.
Conclusion
While "this compound" and "d-tubothis compound" both originate from the broad class of curare arrow poisons and share a fundamental mechanism as non-depolarizing neuromuscular blockers, they are chemically distinct molecules. d-Tubothis compound is a specific, well-characterized mono-quaternary alkaloid primarily from Chondrodendron tomentosum. In contrast, the term "this compound" often refers to C-Curarine, a different alkaloid typically found in Strychnos-derived curares. Their structural differences result in varying affinities and potencies for different nicotinic acetylcholine receptor subtypes. While d-tubothis compound was a prototypic muscle relaxant in anesthesia, its clinical utility was limited by side effects like histamine release and hypotension. A thorough understanding of these specific alkaloids, supported by quantitative pharmacological data and robust experimental protocols, is essential for research into nAChR pharmacology and the development of novel, safer neuromuscular blocking agents.
References
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubothis compound | chemical compound | Britannica [britannica.com]
- 5. This compound (22260-42-0) for sale [vulcanchem.com]
- 6. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 7. C-Curarine | C40H44N4O+2 | CID 5281386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
- 11. Tubothis compound – eDrug [edrug.mvm.ed.ac.uk]
- 12. Tubothis compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. tubothis compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. ccjm.org [ccjm.org]
- 17. Pharmacokinetics and pharmacodynamics of d-tubothis compound in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Research on Curare by Claude Bernard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal 19th-century research on curare conducted by the renowned French physiologist, Claude Bernard. His meticulous experiments laid the groundwork for our modern understanding of neuromuscular transmission and the mechanisms of action for neuromuscular blocking agents. Bernard's work is a classic example of the scientific method, demonstrating a logical progression from observation to hypothesis and experimental verification.
Introduction: The Enigma of the "Flying Death"
Curare, a potent arrow poison used by indigenous peoples of South America, presented a significant physiological puzzle in the 19th century. Animals struck by curare-tipped darts succumbed to a swift and silent paralysis, ending in respiratory failure. Claude Bernard undertook a series of groundbreaking experiments to elucidate the precise mechanism of this "flying death," ultimately pinpointing its action to the junction between the nerve and the muscle.
Core Principles of Curare's Action as Demonstrated by Bernard
Through a series of elegantly designed experiments, Claude Bernard systematically demonstrated the following key principles of curare's action:
-
Preservation of Muscle Contractility: Curare does not directly affect the muscle's intrinsic ability to contract.
-
Integrity of Nerve Conduction: The poison does not impede the transmission of an electrical impulse along the motor nerve.
-
Blockade of Neuromuscular Transmission: Curare's paralytic effect occurs specifically at the point of communication between the nerve and the muscle, a structure later identified as the neuromuscular junction.
-
No Effect on Sensory Nerves: The poison selectively targets motor nerves, leaving sensory nerves and sensation intact.
Experimental Protocols
The Classic Frog Experiment: Isolating the Site of Action
This experiment is a cornerstone of pharmacology and physiology, elegantly demonstrating the locus of curare's effect.
Objective: To determine whether curare acts on the nerve, the muscle, or the connection between them.
Methodology:
-
Animal Model: A healthy frog was selected.
-
Surgical Preparation: A ligature was tightly tied around the abdomen of the frog, carefully excluding the sciatic nerves which were left intact to maintain nervous communication with the hind limbs. This ligature effectively separated the circulatory systems of the anterior and posterior parts of the animal.
-
Curare Administration: A small, yet lethal, dose of curare was introduced under the skin of the frog's back. Due to the ligature, the curare would circulate in the anterior portion of the body but not reach the hind limbs.
-
Stimulation and Observation:
-
Sensory Stimulation: The curarized forelimbs were stimulated (e.g., by pinching). No reflex movement was observed in the forelimbs, but the non-curarized hind limbs would contract. This indicated that sensory nerves were unaffected and could transmit signals to the spinal cord, which in turn could elicit a reflex in the protected limbs.
-
Motor Nerve Stimulation (Curarized Limb): The motor nerve leading to a muscle in a curarized forelimb was directly stimulated with an electrical current. No muscle contraction occurred.
-
Direct Muscle Stimulation (Curarized Limb): The muscle in the curarized forelimb was stimulated directly with an electrical current. The muscle contracted vigorously.
-
Motor Nerve Stimulation (Protected Limb): The sciatic nerve leading to the hind limbs (protected from curare by the ligature) was stimulated. This resulted in strong contractions of the leg muscles.
-
Logical Flow of the Classic Frog Experiment
Caption: Logical workflow of Bernard's classic frog experiment.
The "Physiological Autopsy"
Bernard coined this term to describe the immediate post-mortem examination of a curarized animal to observe the state of its physiological systems.
Objective: To assess the systemic effects of curare poisoning.
Methodology:
-
Animal Model: Frogs, birds, and mammals were used.[1]
-
Curare Administration: A lethal dose of curare was administered. Bernard described using a "small piece of dry curare" inserted under the skin of a frog.[1]
-
Observation of Paralysis: The animal would initially show signs of agitation, followed by progressive paralysis and cessation of breathing.[1]
-
Immediate Post-Mortem Examination: Immediately after respiratory arrest, the animal was dissected.
-
Key Observations:
-
The heart continued to beat for a period.
-
Direct electrical stimulation of muscles resulted in contraction.
-
Electrical stimulation of the motor nerves failed to produce muscle contraction.[1]
-
Quantitative Data Summary
The available historical records of Claude Bernard's experiments on curare are primarily qualitative. Precise measurements of dosages, physiological parameters with specific units, and detailed timelines are not consistently documented in accessible formats. The following tables are structured to represent the type of quantitative data that would have been recorded in these foundational experiments, based on the qualitative descriptions.
Table 1: Observed Effects of Curare in the Frog
| Parameter | Observation | Implication |
| Time to Paralysis | "After several minutes"[1] | Rapid onset of action |
| Heart Rate | Heart continued to beat after respiratory arrest[1] | Curare does not directly stop cardiac function |
| Muscle Response to Direct Stimulation | "Violent contractions"[1] | Muscle contractility is preserved |
| Muscle Response to Nerve Stimulation | "No reaction"[1] | Nerve-to-muscle transmission is blocked |
| Sensory Reflex | Present in non-curarized limbs upon stimulation of curarized areas | Sensory nerve function is intact |
Table 2: Comparative Lethality of Curare (Conceptual)
| Animal Model | Route of Administration | Relative Lethal Dose (Conceptual) | Time to Respiratory Arrest (Conceptual) |
| Frog | Subcutaneous | 1x | Minutes |
| Bird | Intramuscular | >1x | Shorter than frog |
| Mammal (e.g., rabbit) | Intravenous | >1x | Very rapid |
Note: This table is a conceptual representation. Bernard noted that he repeated his experiments on birds and mammals and found identical results in terms of the mechanism of action, but specific comparative dosage data is not available in the reviewed sources.[1]
Signaling Pathways and Mechanisms of Action
Claude Bernard's work predated the discovery of neurotransmitters and receptors. However, his experiments correctly identified the neuromuscular junction as the site of curare's action. We can now interpret his findings in the context of modern molecular biology.
Signaling Pathway of Neuromuscular Transmission and its Blockade by Curare
Caption: Curare competitively blocks acetylcholine receptors at the neuromuscular junction.
Conclusion: A Legacy in Pharmacology and Medicine
Claude Bernard's foundational research on curare was a pivotal moment in the history of physiology and pharmacology. His meticulous and logical experimental approach not only solved the mystery of the South American arrow poison but also provided the first clear evidence for the existence of a specialized junction for chemical communication between nerve and muscle. This work directly paved the way for the development and use of neuromuscular blocking drugs in anesthesia and critical care, a testament to the enduring power of fundamental scientific inquiry. His experiments remain a powerful pedagogical tool for illustrating the principles of scientific methodology and the intricacies of neuromuscular physiology.
References
The Role of Acetylcholine in Curare's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of acetylcholine (B1216132) (ACh) in the mechanism of action of curare, a classic neuromuscular blocking agent. By competitively antagonizing the nicotinic acetylcholine receptor (nAChR), curare has been instrumental in both foundational neuroscience research and the development of modern muscle relaxants. This document provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and detailed experimental methodologies used to characterize this antagonism, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The primary mechanism by which curare exerts its paralytic effect is through competitive antagonism of acetylcholine at the nicotinic acetylcholine receptor, particularly at the neuromuscular junction.[1][2][3] Acetylcholine, the endogenous neurotransmitter, is released from motor neurons and binds to nAChRs on the muscle cell membrane, causing a depolarization that leads to muscle contraction.[1] Curare, specifically its most active component d-tubocurarine, possesses a structural affinity for the same binding sites on the nAChR as acetylcholine.[3][4] However, upon binding, it fails to activate the receptor, thereby preventing the influx of sodium ions and subsequent muscle cell depolarization.[3] This inhibition is surmountable, meaning that an increase in the concentration of acetylcholine can overcome the blocking effect of curare.[5]
While primarily known as a competitive antagonist, research has revealed a more complex interaction of curare with the nAChR. Studies have shown that curare can also act as a weak partial agonist, capable of inducing brief channel openings, and can physically block the open ion channel.[6][7][8] These additional properties contribute to its overall pharmacological profile.
Quantitative Analysis of Curare-nAChR Interaction
The affinity of d-tubothis compound for nicotinic acetylcholine receptors has been quantified through various experimental techniques, yielding crucial parameters such as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific nAChR subtype, the tissue preparation, and the experimental conditions.
| Parameter | Receptor Subtype/Preparation | Value | Experimental Condition | Reference |
| IC50 | Embryonic mouse muscle nAChR (BC3H-1 cells) | 41 ± 2 nM | Macroscopic current recordings | [3] |
| IC50 | Bovine adrenal nicotinic receptors (control cells) | 0.7 (0.5-0.9) µM | Nicotine-stimulated catecholamine release | [9] |
| IC50 | Bovine adrenal nicotinic receptors (tubothis compound-protected) | 0.3 (0.2-0.4) µM | Nicotine-stimulated catecholamine release | [9] |
| Ki | Torpedo electric organ membranes (ionic channel sites) | 10 µM | [3H]perhydrohistrionicotoxin binding at 37°C | [8] |
| Ki | Torpedo electric organ membranes (ionic channel sites) | 100 µM | [3H]perhydrohistrionicotoxin binding at 22°C | [8] |
Key Experimental Protocols
The characterization of the interaction between acetylcholine and curare at the nAChR relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for some of the most critical assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity of curare to nAChRs by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of d-tubothis compound for a specific nAChR subtype.
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR of interest.
-
Radioligand (e.g., [³H]-Epibatidine).
-
Unlabeled d-tubothis compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[10]
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).[10]
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[2]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the pellet in the assay buffer to a specific protein concentration.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.[10]
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine).[10]
-
Competition: Membrane preparation, radioligand, and varying concentrations of d-tubothis compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes to 3 hours).[2][10]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total and competition binding values to obtain specific binding. Plot the specific binding as a function of the d-tubothis compound concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Two-Electrode Voltage Clamp (TEVC) Recording
TEVC is an electrophysiological technique used to measure the ion flow through nAChRs in response to acetylcholine and its inhibition by curare in large cells like Xenopus oocytes expressing the receptor.
Objective: To characterize the inhibitory effect of d-tubothis compound on acetylcholine-evoked currents.
Materials:
-
Xenopus laevis oocytes injected with cRNA encoding the nAChR subunits.
-
TEVC amplifier and data acquisition system.
-
Two microelectrodes (one for voltage sensing, one for current injection) filled with a conducting solution (e.g., 3 M KCl).[11]
-
Perfusion system.
-
Recording chamber.
-
Solutions: Oocyte Ringer's solution (as the bathing solution), acetylcholine solutions of various concentrations, and d-tubothis compound solutions.
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a fine tip and fill them with 3 M KCl.[11]
-
Experimental Setup: Place an oocyte in the recording chamber and perfuse with Oocyte Ringer's solution. Impale the oocyte with the two microelectrodes.[11]
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).[11]
-
Data Recording:
-
Establish a baseline current in the Ringer's solution.
-
Apply a specific concentration of acetylcholine and record the inward current.
-
Wash with Ringer's solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of d-tubothis compound for a defined period.
-
Co-apply the same concentration of acetylcholine with d-tubothis compound and record the inhibited current.
-
Repeat this process for a range of acetylcholine and d-tubothis compound concentrations to generate dose-response curves.
-
-
Data Analysis: Measure the peak amplitude of the acetylcholine-evoked currents in the absence and presence of d-tubothis compound. Plot the normalized current response against the acetylcholine concentration to generate dose-response curves. The rightward shift of the curve in the presence of curare is indicative of competitive antagonism. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. A linear plot with a slope of 1 is characteristic of competitive antagonism, and the x-intercept provides the pA2 value (the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response).[1][5][12]
In Vivo Neuromuscular Blockade Assay
This assay directly measures the muscle relaxant effect of curare in a living animal model.
Objective: To determine the effective dose (ED50) of curare for inducing muscle relaxation.
Materials:
-
Animal model (e.g., mice).[13]
-
d-tubothis compound solution for injection.
-
System for measuring muscle activity or whole-body immobility.
-
Peripheral nerve stimulator (for train-of-four monitoring).[14]
-
Anesthetic.
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved protocols.
-
Drug Administration: Administer varying doses of d-tubothis compound to different groups of animals (e.g., via intraperitoneal or intravenous injection).
-
Assessment of Muscle Relaxation:
-
Immobility: Observe the animals for a defined period and record the dose at which complete, reversible immobility is achieved.[13]
-
Train-of-Four (TOF) Stimulation: Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar nerve) and recording electrodes over the corresponding muscle. Deliver four supramaximal electrical stimuli at 2 Hz. The ratio of the fourth to the first twitch height (T4/T1 ratio) is a measure of neuromuscular blockade. A decrease in this ratio indicates the degree of muscle relaxation.[14]
-
-
Data Analysis: Plot the percentage of animals exhibiting the desired effect (e.g., immobility) or the mean T4/T1 ratio against the dose of d-tubothis compound. Use probit analysis or a similar statistical method to calculate the ED50, the dose that produces the effect in 50% of the animals.[13]
Visualizing the Molecular Interactions and Experimental Workflows
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the normal signaling cascade at the neuromuscular junction and how curare disrupts this process.
Caption: Neuromuscular junction signaling and the inhibitory action of curare.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of curare for the nAChR.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Competitive Antagonism
This diagram illustrates the principle of competitive antagonism at the receptor level.
Caption: The competitive interaction of Acetylcholine and Curare at the nAChR.
Conclusion
The interaction between acetylcholine and curare at the nicotinic acetylcholine receptor is a cornerstone of neuropharmacology. While the primary mechanism is competitive antagonism, a deeper understanding reveals a more nuanced relationship involving partial agonism and channel blockade. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this and other ligand-receptor interactions. The continued study of this classic antagonism will undoubtedly yield further insights into the structure and function of nicotinic acetylcholine receptors and inform the development of novel therapeutics targeting the cholinergic system.
References
- 1. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curare can open and block ionic channels associated with cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation by curare of acetylcholine receptor channels in a murine skeletal muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor protection studies to characterize neuronal nicotinic receptors: tubothis compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Unraveling the Molecular Embrace: A Technical Guide to the Binding Sites of Curarine on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, and its most prominent derivative d-tubothis compound, has been a pharmacological tool of immense importance in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). As a potent competitive antagonist, its interaction with nAChRs has been pivotal in elucidating the structural and functional intricacies of these ligand-gated ion channels. This technical guide provides an in-depth exploration of the binding sites of this compound on nAChRs, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways and experimental workflows.
The Binding Landscape of this compound on Nicotinic Receptors
d-tubothis compound acts as a classical competitive antagonist at the neuromuscular junction and other nAChR-expressing synapses by binding to the same orthosteric sites as the endogenous agonist, acetylcholine (ACh).[1] This binding event prevents the conformational change required for ion channel opening, thereby blocking neuromuscular transmission and leading to muscle relaxation.[1]
Structurally, nAChRs are pentameric proteins composed of various subunits. The agonist and competitive antagonist binding sites are located at the interfaces between these subunits in the extracellular domain.[2][3] In the well-studied Torpedo electric organ nAChR, which has a subunit composition of α2βγδ, there are two non-equivalent ACh binding sites. Photoaffinity labeling studies have definitively located the binding sites for d-tubothis compound at the α-γ and α-δ subunit interfaces.[4][5] These two sites exhibit different affinities for d-tubothis compound, with a high-affinity site and a low-affinity site.[6][7][8][9]
Recent structural studies have further illuminated the mechanism of action, revealing that d-tubothis compound stabilizes the receptor in a desensitized-like, closed-channel state, both in the presence and absence of an agonist.[7][10]
Key Amino Acid Residues in the Binding Pocket
Several amino acid residues have been identified as critical for the binding of d-tubothis compound. Photoaffinity labeling and site-directed mutagenesis studies have pinpointed key residues on the α, γ, and δ subunits of the Torpedo nAChR.
-
α-Subunit: Tyrosine 190 (αTyr-190), Cysteine 192 (αCys-192), and Tyrosine 198 (αTyr-198) are primary sites of interaction.[6][8]
-
γ-Subunit: Tryptophan 55 (γTrp-55) is a key residue at the high-affinity binding site.[6][8]
-
δ-Subunit: Tryptophan 57 (δTrp-57) is the corresponding residue at the low-affinity binding site.[6][8]
Quantitative Binding Data
The affinity of d-tubothis compound and its analogs for nAChRs is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the concentration that inhibits 50% of a response (IC50). The following tables summarize key quantitative data from various studies.
| Ligand | Receptor Subtype/Source | Affinity Metric | Value | Reference |
| d-Tubothis compound | Torpedo nAChR (high affinity site) | Kd | 30 - 35 nM | [6][7][8][9] |
| Torpedo nAChR (low affinity site) | Kd | 0.9 - 8 µM | [6][7][8][9] | |
| Electrophorus electricus nAChR (competitive site) | KC | 120 nM | [11] | |
| Electrophorus electricus nAChR (noncompetitive site) | KNC | 4 µM | [11] | |
| Frog neuromuscular junction | Ki | 10 µM (37°C) | [12] | |
| Rat chromaffin cell nAChRs | IC50 | 0.34 µM | [13] |
| Analog | Modification | Receptor Source | Effect on Affinity | Reference |
| Metocurine | Trimethylated d-tubothis compound | Torpedo AChR | Reduced affinity for the high-affinity site | |
| 7'-O-methyl-chondothis compound | Methylation | Torpedo AChR | [14] | |
| 12'-O-methyl-chondothis compound | Methylation | Torpedo AChR | [14] | |
| 13'-bromo-d-tubothis compound | Halogenation | Torpedo AChR | [14] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled this compound analogs for nAChRs using a radiolabeled ligand like [³H]d-tubothis compound or [³H]epibatidine.
Materials:
-
Membrane preparation from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]d-tubothis compound, [³H]epibatidine).
-
Unlabeled competitor ligands (d-tubothis compound, analogs).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).
-
Competition: Membrane preparation, radioligand, and serial dilutions of the this compound analog.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology
This protocol outlines the use of two-electrode voltage clamp electrophysiology in Xenopus oocytes to characterize the antagonist effects of this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits.
-
Perfusion solution (e.g., 115 mM NaCl, 1.8 mM CaCl₂, 2.5 mM KCl, 10 mM HEPES, pH 7.2).
-
ACh and d-tubothis compound solutions.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with the perfusion solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known concentration of ACh to the oocyte to elicit an inward current.
-
Antagonist Application: Co-apply or pre-apply d-tubothis compound with ACh to measure the inhibition of the ACh-induced current.
-
Data Analysis: Measure the peak amplitude of the currents in the absence and presence of d-tubothis compound. Construct dose-response curves for the inhibition to determine the IC50 value.
Visualizations
Signaling Pathways Modulated by nAChR Activity
While this compound's primary effect is the direct blockade of the ion channel, the downstream signaling pathways initiated by nAChR activation are extensive and context-dependent. Blockade by this compound would inhibit these pathways. The following diagram illustrates some of the key signaling cascades activated by nAChRs.
Caption: Simplified signaling pathways downstream of nAChR activation, which are inhibited by this compound.
Experimental Workflow: Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify ligand binding sites. The following diagram illustrates a typical workflow.
Caption: Workflow for identifying binding site residues using photoaffinity labeling.
Logical Relationship: Competitive Antagonism
The following diagram illustrates the logical relationship of competitive antagonism by this compound at the nAChR.
Caption: Logical flow of competitive antagonism at the nAChR binding site.
References
- 1. Photoaffinity labeling of nicotinic receptors: diversity of drug binding sites! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of amino acids contributing to high and low affinity d-tubothis compound sites in the Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine receptor inhibition by d-tubothis compound involves both a competitive and a noncompetitive binding site as determined by stopped-flow measurements of receptor-controlled ion flux in membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of D-tubothis compound analogs with the 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Neuromuscular Blockade: An In-depth Technical Guide to the Early Uses of Curare in Medicine and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curare, a term synonymous with the mysterious arrow poisons of South American indigenous peoples, transitioned from a tool of the hunt to a revolutionary agent in medicine and physiological research.[1][2][3] Its ability to induce profound muscle relaxation without abolishing consciousness opened new frontiers in surgery and our understanding of neuromuscular function. This technical guide provides a comprehensive overview of the seminal early uses of curare, focusing on the foundational experiments, clinical applications, and the elucidation of its mechanism of action.
From Arrow Poison to Anesthetic Adjunct: A Historical Overview
For centuries, the resinous extract known as curare was used by indigenous tribes in South America to paralyze prey.[2][3] European explorers brought tales and samples of this potent substance back to the Old World, sparking scientific curiosity.[3] Early classifications of crude curare preparations were based on the containers used for storage: pot curare, tube curare, and calabash curare.[4] The journey of curare from the Amazon rainforest to the operating room was marked by key milestones, including the isolation of its primary active alkaloid, d-tubocurarine, in 1935.[4]
Foundational Research: Elucidating the Mechanism of Action
The mid-19th century saw the first systematic investigations into the physiological effects of curare, most notably by the French physiologist Claude Bernard. His elegant experiments on frogs laid the groundwork for our understanding of the neuromuscular junction.
Experimental Protocol: Claude Bernard's Frog Nerve-Muscle Preparation
Claude Bernard's classic experiments in the 1840s and 1850s were instrumental in pinpointing the site of curare's action.[5][6]
Objective: To determine whether curare acts on the nerve, the muscle, or the junction between the two.
Methodology:
-
Animal Model: A frog was used due to the resilience of its nerve-muscle preparations.
-
Surgical Preparation: The sciatic nerve and its corresponding gastrocnemius muscle were dissected from a frog's leg, creating a nerve-muscle preparation. In some variations, Bernard would ligate the artery supplying one leg before introducing curare into the frog's general circulation, effectively isolating that leg's muscle from the poison.[3][7]
-
Application of Curare: A solution of curare was applied to the frog's body or directly to the isolated nerve or muscle.
-
Stimulation and Observation:
-
Nerve Stimulation: The sciatic nerve was stimulated with an electrical current. In the curarized muscle, no contraction was observed. However, if the nerve leading to a non-curarized (ligated) leg was stimulated, the corresponding muscle contracted.[3][8]
-
Direct Muscle Stimulation: The gastrocnemius muscle was stimulated directly with an electrical current. A strong contraction was observed, even in the presence of curare.[5][8]
-
Apparatus: Bernard utilized a simple electro-physiological setup, including zinc-copper couples to generate an electrical stimulus.[10]
Clinical Applications: Revolutionizing Anesthesia and Psychiatry
The early 20th century saw the cautious introduction of curare into clinical practice, initially for neurological and psychiatric conditions, and most impactfully, in the field of anesthesia.
Curare in Anesthesia: The Griffith and Johnson Landmark Case
On January 23, 1942, Canadian anesthetist Dr. Harold Griffith and his resident, Dr. Enid Johnson, conducted the first successful use of a purified curare preparation, Intocostrin, as a muscle relaxant during surgery.[2][11][12][13] This event is widely considered a watershed moment in the history of anesthesia.[14]
Objective: To achieve profound muscle relaxation during abdominal surgery without deepening the level of general anesthesia.
Methodology:
-
Anesthetic Agent: Cyclopropane was used for general anesthesia.
-
Intervention: When the surgeon encountered difficulty with abdominal wall rigidity, Griffith administered an intravenous injection of Intocostrin (a standardized extract of Chondrodendron tomentosum).
-
Observation: Within a minute of the injection, the patient's abdominal muscles became completely relaxed, described as "soft as dough," allowing the surgeon to proceed with ease.[12] The muscle relaxation reportedly lasted for approximately 20 minutes.[11]
-
Outcome: The surgery was completed successfully with a lighter plane of anesthesia than would have otherwise been required. Griffith and Johnson went on to use Intocostrin in 24 more cases with similar success.
Quantitative Data from Early Anesthetic Use of Curare Preparations
| Preparation | Active Component | Typical Initial Intravenous Dose | Onset of Action | Duration of Action | Key Observations/Side Effects | Reference(s) |
| Intocostrin | Standardized C. tomentosum extract | 60-100 units (approx. 3-5 mL) | 2-4 minutes | 20-30 minutes | Produced reliable muscle relaxation. | [1][11] |
| d-tubothis compound | d-tubothis compound chloride | 0.1-0.2 mg/kg | ~5 minutes | 60-120 minutes | Histamine release causing hypotension. | [15] |
Curare in Electroconvulsive Therapy (ECT)
In 1939, prior to its widespread use in anesthesia, psychiatrist Abram E. Bennett pioneered the use of curare to modify the convulsions associated with metrazol-induced shock therapy, a precursor to modern electroconvulsive therapy (ECT).[16] This application aimed to reduce the incidence of traumatic complications such as fractures.[17][18][19][20][21]
Objective: To attenuate the intensity of muscular contractions during convulsive therapy without diminishing the therapeutic effect.
Methodology:
-
Intervention: A standardized preparation of curare was administered intravenously to patients prior to the induction of convulsions.
-
Observation: The severity of the convulsions was significantly reduced, thereby minimizing the risk of musculoskeletal injury.[20]
-
Outcome: The use of curare made convulsive therapy a safer procedure.[20]
Quantitative Data from Early Use of Curare in ECT
| Preparation | Active Component | Typical Intravenous Dose | Administration Timing | Primary Outcome | Reference(s) |
| Intocostrin | Standardized C. tomentosum extract | 1/10th of the lethal dose | 5 minutes prior to convulsion induction | Significant decrease in muscle contractions and traumatic injury. | [12] |
Mechanism of Action at the Neuromuscular Junction
The groundbreaking work of early researchers paved the way for a detailed understanding of how curare exerts its paralytic effects at the molecular level. Curare and its active alkaloid, d-tubothis compound, act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[4][22]
Experimental and Clinical Workflows
The early application of curare in research and clinical settings followed specific, albeit rudimentary by modern standards, workflows.
Conclusion
The early uses of curare in medicine and research represent a paradigm shift in our ability to intervene in physiological processes. The pioneering work of scientists like Claude Bernard not only demystified this ancient poison but also provided fundamental insights into the workings of the nervous system. The bold clinical application by physicians such as Harold Griffith and Abram E. Bennett transformed surgical and psychiatric practices, enhancing patient safety and enabling more complex procedures. While crude curare preparations and early extracts have been superseded by more refined and safer neuromuscular blocking agents, the legacy of curare's journey from the Amazon to the modern medical arena underscores the profound impact of natural products on scientific discovery and therapeutic innovation.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Curare - A Curative Poison: A Scientometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 5. Claude Bernard on the action of curare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claude bernard on the action of curare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 8. researchgate.net [researchgate.net]
- 9. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]
- 10. File:Apparatus used in experiments in curare, C. Bernard Wellcome M0014744.jpg - Wikimedia Commons [commons.wikimedia.org]
- 11. Harold Griffith [epe.lac-bac.gc.ca]
- 12. csahq.org [csahq.org]
- 13. Dr F.P. de Caux--the first user of curare for anesthesia in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From the Jungle to the Operating Room | Office for Science and Society - McGill University [mcgill.ca]
- 15. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 16. Curare - Wikipedia [en.wikipedia.org]
- 17. Curare: a preventive of traumatic complications in convulsive shock therapy (including a preliminary report on a synthetic curare-like drug). 1940 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preventing traumatic complications in convulsive shock therapy by curare by A. E. Bennett - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EIGHTY YEARS OF ELECTROCONVULSIVE THERAPY IN CROATIA AND IN SESTRE MILOSRDNICE UNIVERSITY HOSPITAL CENTRE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Curare: a preventive of traumatic complications in convulsive shock therapy (including a preliminary report on a synthetic curare-like drug). 1941 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
Methodological & Application
Application Notes and Protocols for Curarine Administration in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of curarine, specifically its most active component d-tubothis compound, in rodent research. This document is intended to serve as a comprehensive guide for studies involving neuromuscular blockade.
Overview and Mechanism of Action
Curare is a plant-derived alkaloid known for its neurotoxic effects, leading to muscle paralysis.[1] The primary active component, d-tubothis compound (d-TC), functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2][3] By binding to these receptors on the motor endplate, d-tubothis compound blocks the action of the neurotransmitter acetylcholine (ACh), preventing muscle cell depolarization and subsequent contraction.[3][4] This non-depolarizing blockade results in skeletal muscle relaxation and, at sufficient doses, paralysis.[3] The effects of d-tubothis compound can be reversed by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of an acetylcholinesterase inhibitor like neostigmine.[5]
Quantitative Data
The following tables summarize key quantitative data for d-tubothis compound administration in rodent models. It is important to note that the majority of detailed pharmacokinetic and pharmacodynamic data is available for rats. Data for mice is less comprehensive in the reviewed literature.
Table 1: Lethal and Effective Doses of d-Tubothis compound in Rodents
| Parameter | Species | Route of Administration | Dose | Reference(s) |
| LD50 | Mouse | Intravenous (IV) | 0.13 mg/kg | [1] |
| Mouse | Intraperitoneal (IP) | 0.41 mg/kg | ||
| Rat | Intramuscular (IM) | 0.50 mg/kg | ||
| ED50 | Rat | Intravenous (IV) | 0.15 mg/kg (diaphragm) | [6] |
| Cat | Intravenous (IV) | 105 µg/kg (gastrocnemius) | [7] | |
| Cat | Intravenous (IV) | 150 µg/kg (soleus) | [7] | |
| ED95 | Human | Intravenous (IV) | 0.22 mg/kg | [8] |
| Human | Intravenous (IV) | 414-499 µg/kg (age-dependent) | [9] |
Note: ED50 and ED95 values can vary depending on the specific muscle being studied and the anesthetic regimen used. The data for cats and humans is provided for comparative purposes.
Table 2: Pharmacokinetic Parameters of d-Tubothis compound in Rats
| Parameter | Value | Conditions | Reference(s) |
| Plasma Protein Binding | 30.5% (± 3.8%) | Dose-independent | [10] |
| Elimination Half-life (t½) | 89-123.8 minutes | Two-compartment model | [11][12] |
| Volume of Distribution (Vdss) | 0.30 - 0.41 L/kg | Age-dependent | [12] |
| Plasma Clearance | Not significantly different with age | During nitrous oxide-halothane anesthesia | [12] |
Experimental Protocols
Preparation of d-Tubothis compound Solution for Injection
Materials:
-
d-Tubothis compound chloride powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Calibrated balance
-
Sterile syringes and needles (25-27G)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of d-tubothis compound chloride powder.
-
Dissolution: Aseptically transfer the powder to a sterile vial. Add the calculated volume of sterile saline or PBS to achieve the desired concentration. d-Tubothis compound is soluble in water.[2]
-
Sterilization: For intravenous or intraperitoneal injections, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Storage: It is recommended to prepare fresh solutions on the day of use.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] Before use, equilibrate the solution to room temperature and visually inspect for any precipitates.[2] A study on tubothis compound (B1210278) chloride injection (3 mg/mL) in polypropylene (B1209903) syringes showed less than 1% loss in potency after 90 days of storage at 4°C.[13]
Administration of d-Tubothis compound to Rodents
Animal Preparation:
-
Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
The use of anesthesia is recommended, particularly for intravenous injections and procedures involving monitoring of neuromuscular function. The choice of anesthetic can influence the dose requirement of d-tubothis compound.[14]
Routes of Administration:
-
Intravenous (IV) Injection: This is the most common and effective route for rapid onset of action. In mice and rats, the lateral tail vein is the most accessible site for IV injection. Proper restraint is crucial.
-
Intraperitoneal (IP) Injection: A viable alternative to IV injection, though the onset of action may be slower. Injections should be made into the lower abdominal quadrant, taking care to avoid internal organs.
-
Subcutaneous (SC) Injection: This route will result in a slower absorption and onset of action compared to IV or IP routes.
-
Intramuscular (IM) Injection: Due to the small muscle mass of rodents, this route is generally not recommended as it can cause tissue damage.
General Procedure:
-
Restrain the animal appropriately for the chosen injection route.
-
Administer the prepared d-tubothis compound solution using a sterile syringe and an appropriately sized needle.
-
The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
Immediately after administration, begin monitoring the animal for signs of neuromuscular blockade.
Assessment of Neuromuscular Blockade
Observational Assessment:
-
Onset of Action: Record the time from injection to the first signs of muscle weakness, such as ataxia or loss of the righting reflex. The onset of action for d-tubothis compound is relatively slow, around 5 minutes.[1]
-
Duration of Action: Monitor the time until the animal recovers normal posture and mobility. The duration of action is typically between 60 and 120 minutes.[1]
Physiological Monitoring:
-
Twitch Tension Measurement: This is a quantitative method to assess the degree of neuromuscular blockade. It involves stimulating a peripheral nerve (e.g., the sciatic nerve) and measuring the contractile force of the corresponding muscle (e.g., the tibialis anterior or gastrocnemius).[10][15] The reduction in twitch height is correlated with the degree of receptor blockade.
-
Respiratory Monitoring: Due to the risk of respiratory muscle paralysis, it is crucial to monitor the animal's respiratory rate and effort.[1] Be prepared to provide artificial ventilation if necessary, as respiratory failure is the cause of death in curare poisoning.[1]
Visualizations
Signaling Pathway of d-Tubothis compound at the Neuromuscular Junction
Caption: Competitive antagonism of d-tubothis compound at the neuromuscular junction.
Experimental Workflow for Assessing Neuromuscular Blockade in Rodents
References
- 1. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 2. (+)-Tubothis compound chloride [hellobio.com]
- 3. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
- 4. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. download.lww.com [download.lww.com]
- 7. Orientation of d-tubothis compound in the muscle nicotinic acetylcholine receptor-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose response of alcuronium and d-tubothis compound in infants, children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of d-tubothis compound disposition and pharmacologic response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of d-tubothis compound pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of d-tubothis compound in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of tubothis compound chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decrease in dose requirement of d-tubothis compound by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuromuscular transmission in a mammalian preparation in the absence of blocking drugs and the effect of D-tubothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Curarine in Electrophysiological Studies of Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Curarine, and its most active component d-tubothis compound, is a classic neuromuscular blocking agent that has been instrumental in the study of synaptic transmission. It functions primarily as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[1][2] By binding to the same sites as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction.[1][2] This property makes it an invaluable tool in electrophysiology, as it allows for the isolation and study of synaptic events, such as end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs), without the confounding variable of muscle movement.[3][4]
These application notes provide a comprehensive overview of the use of d-tubothis compound in electrophysiological experiments to characterize synaptic transmission. Detailed protocols for two-electrode voltage clamp and patch clamp techniques are provided, along with a summary of key quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
The primary mechanism of action of d-tubothis compound is the competitive antagonism of nAChRs at the postsynaptic membrane of the neuromuscular junction.[1][2] However, research has revealed a more complex interaction with the nAChR, which can include:
-
Competitive Antagonism: d-tubothis compound binds to the acetylcholine binding sites on the nAChR, preventing ACh from binding and activating the receptor.[1][2]
-
Channel Block: In addition to competitive antagonism, d-tubothis compound can also block the open ion channel of the nAChR in a voltage-dependent manner.[4][5]
-
Stabilization of a Desensitized State: Some evidence suggests that d-tubothis compound can stabilize the nAChR in a desensitized, non-conducting conformation.
-
Presynaptic Effects: At some concentrations, d-tubothis compound has been shown to have presynaptic effects, including a decrease in the quantal content of neurotransmitter release.[6][7]
Data Presentation: Quantitative Analysis of d-Tubothis compound Interactions with nAChRs
The following table summarizes key quantitative parameters for the interaction of d-tubothis compound with various nAChR subtypes. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Receptor Subtype / Preparation | Comments | Reference |
| IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR (BC3H-1 cells) | Measurement of equilibrium inhibition. | [8] |
| 0.63 µM | Bovine adrenomedullary chromaffin cells | Dose-dependent reduction of ACh-evoked inward currents at -60 mV. | [9] | |
| 1.82 µM | Rat hemidiaphragm | Effective concentration to decrease twitch responses by 50%. | [10] | |
| 0.26 µM | Rat Extensor Digitorum Longus (EDL) | Effective concentration to decrease twitch responses by 50%. | [10] | |
| K_d | 35 nM | Torpedo nAChR (high-affinity site) | Dissociation constant determined by photoaffinity labeling. | [2] |
| 1.2 µM | Torpedo nAChR (low-affinity site) | Dissociation constant determined by photoaffinity labeling. | [2] | |
| 2.2 µM & 8.8 µM | Frog neuromuscular junction nAChR | Stoichiometric KDs suggesting binding to two agonist recognition sites with equal affinity. | [1] | |
| K_b | 3.6 µM | Rat neuronal α2β2 nAChR | Estimated from inhibition curves in BaCl₂ medium. | [11] |
| 390 nM | Rat neuronal α3β2 nAChR | Estimated from inhibition curves in BaCl₂ medium. | [11] | |
| k_on | 1.2 ± 0.2 x 10⁸ M⁻¹s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | Association rate constant. | [8] |
| 8.9 x 10⁸ M⁻¹s⁻¹ | Frog neuromuscular junction nAChR | Association rate constant for binding to nAChR sites. | [1] | |
| k_off | 5.9 ± 1.3 s⁻¹ | Embryonic mouse muscle nAChR (BC3H-1 cells) | Dissociation rate constant. | [8] |
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the signaling pathway at the neuromuscular junction and the primary point of intervention for d-tubothis compound.
References
- 1. Kinetics of (+)-tubothis compound blockade at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does curare affect transmitter release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of tubothis compound at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic effects of d-tubothis compound on neurotransmitter release at the neuromuscular junction of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presynaptic effects of d-tubothis compound on neurotransmitter release at the neuromuscular junction of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to D-tubothis compound of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unusual pharmacology of (+)-tubothis compound with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Curarine Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curare is a general term for various plant-derived arrow poisons historically used by indigenous peoples in South America.[1] The primary active compounds are alkaloids, with d-tubothis compound being the most well-characterized component isolated from Chondrodendron tomentosum.[1][2] In biomedical research, "this compound" or "curare" typically refers to d-tubothis compound.
These compounds are potent non-depolarizing neuromuscular blocking agents.[3] They function as competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction.[1][4] By blocking the binding of the neurotransmitter acetylcholine (ACh), this compound prevents depolarization of the motor endplate, leading to skeletal muscle relaxation and, at sufficient doses, paralysis.[2] This specific mechanism of action makes this compound and its derivatives invaluable tools for studying neuromuscular transmission, receptor pharmacology, and for applications requiring temporary, reversible muscle relaxation in experimental settings.
Properties and Data Presentation
For experimental purposes, d-tubothis compound is most commonly used as its chloride salt (d-tubothis compound chloride), which enhances its solubility in aqueous solutions.[2]
Table 1: Physicochemical Properties of d-Tubothis compound Chloride
| Property | Value | References |
| Chemical Name | (+)-Tubothis compound chloride hydrochloride | [5] |
| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆ (pentahydrate) | [5] |
| Molecular Weight | 681.65 g/mol (pentahydrate) | [5] |
| Appearance | White to yellowish-white or grayish-white crystalline powder. | [6] |
| Solubility (Water) | Approx. 25 mg/mL (1 g in 40 mL). Supersaturated solutions can form. | [5][6] |
| Solubility (Other) | Soluble in ethanol (B145695) (approx. 1 g in 75 mL) and methanol. Insoluble in acetone, chloroform, ether, benzene. | [5][6] |
| Stability | Light-sensitive. Should be stored in the dark. | [6] |
| Storage (Solid) | Store at +4°C, desiccated and protected from light. | [4] |
Table 2: Reported Toxicity (LD₅₀) of d-Tubothis compound
| Species | Route of Administration | LD₅₀ (mg/kg) | References |
| Mouse | Intravenous (IV) | 0.13 | [2] |
| Mouse | Oral (in water) | 59.5 | [5] |
| Rabbit | Intravenous (IV) | 0.146 | [2] |
| Rat | Oral (in water) | 36.9 | [5] |
| Rat | Intraperitoneal (IP) | 0.34 | [7] |
| Rat | Subcutaneous (SC) | 0.31 | [7] |
Safety and Handling Precautions
This compound is a high-risk, potent neurotoxin that causes respiratory arrest by paralyzing the diaphragm.[2][8] Extreme caution must be exercised during handling.
-
Engineering Controls : Always handle solid this compound powder within a certified chemical fume hood or a ventilated enclosure to prevent inhalation.
-
Personal Protective Equipment (PPE) : Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times. Double-gloving is recommended.
-
Avoid Exposure : Do not allow the chemical to come into contact with skin or mucous membranes. Never pipette by mouth.
-
Segregated Storage : Store this compound stock, both solid and solutions, separately from all other reagents in a clearly marked, sealed container.[8][9] The container should be labeled with "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST".[8][10]
-
Emergency Preparedness : Ensure all personnel in the area are aware of the risks. An acetylcholinesterase inhibitor (e.g., neostigmine) should be available as a potential reversal agent, and procedures for emergency response, including access to artificial ventilation, should be established.
-
Waste Disposal : Dispose of all contaminated materials (e.g., pipette tips, tubes, vials) and unused solutions as hazardous chemical waste according to your institution's guidelines.
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Neuromuscular Junction
This compound competitively blocks the nAChR at the motor endplate, preventing ACh from binding and initiating muscle contraction.
General Experimental Workflow
A systematic workflow is essential for characterizing the effects of neuromuscular blocking agents like this compound.
Protocols for Solution Preparation
It is recommended to prepare fresh solutions for each experiment.[11] If storage is necessary, sterile-filtered solutions may be stored at -20°C for up to one month, protected from light.[4] Equilibrate to room temperature before use and ensure no precipitation has occurred.[4]
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution of d-tubothis compound chloride pentahydrate (MW: 681.65 g/mol ).
Materials:
-
d-tubothis compound chloride pentahydrate powder
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Calculate Mass: To make 10 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.010 L × 681.65 g/mol = 0.068165 g = 68.17 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 68.17 mg of d-tubothis compound chloride powder and place it into a sterile 15 mL conical tube.
-
Dissolution: Add approximately 9 mL of sterile 0.9% saline to the tube.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear.
-
Final Volume: Adjust the final volume to exactly 10 mL with sterile 0.9% saline.
-
Sterilization (Optional but Recommended): For long-term storage or for preparing in vivo solutions, draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a new sterile, light-protecting vial.[11]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent, and preparation date. Store at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Ex Vivo Phrenic Nerve-Hemi-Diaphragm Preparation
This protocol details the dilution of the stock solution for use in an isolated organ bath containing physiological salt solution.
Materials:
-
10 mM d-tubothis compound chloride stock solution
-
Krebs-Henseleit or Tyrode's physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
Procedure:
-
Thaw Stock: Thaw the 10 mM stock solution and bring it to room temperature. Ensure it is fully dissolved.
-
Calculate Dilution: Determine the final concentration needed in the organ bath. For example, to achieve a final concentration of 2 µM in a 20 mL organ bath:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (2 µM) × (20,000 µL)
-
V₁ = (2 × 20,000) / 10,000 = 4 µL
-
-
Application: Add the calculated volume (4 µL) of the 10 mM stock solution directly to the 20 mL organ bath containing the tissue preparation to achieve the desired final concentration. For cumulative concentration-response curves, subsequent additions are calculated based on the total volume in the bath.
Key Experimental Methodologies
Protocol 3: Ex Vivo Rat Phrenic Nerve-Hemi-Diaphragm Assay
This preparation is a classic model for studying the effects of neuromuscular blocking agents.[12][13]
Objective: To quantify the neuromuscular blocking effect of d-tubothis compound on an isolated tissue preparation.
Methodology:
-
Tissue Dissection: Humanely euthanize a rat and dissect one hemi-diaphragm with the phrenic nerve attached.
-
Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Transducer Attachment: Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Nerve Stimulation: Place the phrenic nerve on stimulating electrodes and apply supramaximal single pulses (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) duration) to elicit twitch responses.
-
Equilibration: Allow the preparation to equilibrate for at least 30-40 minutes until a stable baseline of twitch responses is achieved.[3]
-
Drug Administration: Add d-tubothis compound to the organ bath in a cumulative concentration-response manner. Allow the effect at each concentration to stabilize before adding the next.
-
Data Analysis: Record the percentage inhibition of the twitch response at each concentration. Plot the concentration-response curve to determine the IC₅₀ (the concentration that inhibits 50% of the maximal twitch response).
Protocol 4: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the binding affinity (Ki) of this compound for the muscle-type nAChR.[14][15]
Objective: To determine the binding affinity of d-tubothis compound for the muscle-type nAChR using a competitive radioligand binding assay.
Methodology:
-
Materials:
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of d-tubothis compound.
-
Non-Specific Binding: In separate wells, add the membrane, radioligand, and a saturating concentration of an unlabeled nAChR ligand to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation fluid. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the d-tubothis compound concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
- 2. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 3. pharmacyconcepts.in [pharmacyconcepts.in]
- 4. (+)-Tubothis compound chloride [hellobio.com]
- 5. Tubothis compound Chloride [drugfuture.com]
- 6. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RTECS NUMBER-YO4900000-Chemical Toxicity Database [drugfuture.com]
- 8. ismp.org [ismp.org]
- 9. blog.helmerinc.com [blog.helmerinc.com]
- 10. Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to D-tubothis compound of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Curarine: A Classic Tool for Elucidating Nicotinic Acetylcholine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, and its most active component d-tubothis compound, are classic competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR). Historically used as an arrow poison, curare's ability to induce muscle paralysis by blocking neuromuscular transmission has made it an invaluable tool in pharmacology and neuroscience.[1] By competing with the endogenous neurotransmitter acetylcholine (ACh) for binding to nAChRs, this compound effectively inhibits receptor activation and downstream signaling. This property has been extensively leveraged to study the structure, function, and pharmacology of various nAChR subtypes. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying nAChR function.
Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding site of nAChRs.[2] Nicotinic receptors are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to an open state, allowing the influx of cations like Na+ and Ca2+. This influx leads to depolarization of the cell membrane and initiates downstream signaling cascades. This compound, specifically d-tubothis compound, binds to the same site as acetylcholine but does not activate the channel.[3] Instead, it stabilizes the receptor in a closed or desensitized-like state, preventing acetylcholine from binding and activating it.[1][4][5] This blockade of nAChR activation leads to the inhibition of neurotransmission at the neuromuscular junction and in various neuronal pathways.
dot
Figure 1: Simplified nAChR Signaling Pathway.
dot
References
- 1. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tubothis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of D-tubothis compound analogs with the 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Curarine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, a potent neuromuscular blocking agent, has been a subject of scientific investigation for its profound effects on skeletal muscle function. Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation and, at higher doses, paralysis.[1] These application notes provide detailed protocols for conducting dose-response studies of this compound in mice, a crucial step in understanding its potency, efficacy, and safety profile. The provided methodologies cover the determination of effective doses for muscle relaxation (ED50) and lethal doses (LD50), offering a comprehensive framework for preclinical assessment.
Data Presentation
Dose-Response Data for this compound in C57BL/6J Mice
The following tables summarize the quantitative data from a study investigating the dose-dependent effects of this compound (tubothis compound) administered intraperitoneally to male and female C57BL/6J mice.[2] A significant gender-specific susceptibility was observed, with female mice being approximately three times more sensitive to the effects of this compound than their male counterparts.[2][3]
Table 1: Dose-Dependent Effects of this compound on Mortality and Immobility in Mice [2]
| Dose (mg/kg) | Gender | Total Animals Tested | Mortality (%) | Immobility (%) |
| 0.04 | Female | 10 | 0 | 0 |
| Male | 10 | 0 | 0 | |
| 0.05 | Female | 10 | 0 | 0 |
| Male | 10 | 0 | 0 | |
| 0.06 | Female | 10 | 0 | 30 |
| Male | 10 | 0 | 0 | |
| 0.08 | Female | 10 | 0 | 80 |
| Male | 10 | 0 | 0 | |
| 0.1 | Female | 10 | 10 | 100 |
| Male | 10 | 0 | 20 | |
| 0.2 | Female | 10 | 40 | 100 |
| Male | 10 | 0 | 40 | |
| 0.3 | Female | 10 | 70 | 100 |
| Male | 10 | 10 | 80 | |
| 0.4 | Female | 10 | 90 | 100 |
| Male | 10 | 20 | 100 | |
| 0.5 | Female | 10 | 100 | 100 |
| Male | 10 | 30 | 100 | |
| 0.8 | Male | 10 | 60 | 100 |
| 1.0 | Male | 10 | 80 | 100 |
| 1.2 | Male | 10 | 100 | 100 |
Table 2: ED50 and LD50 Values for this compound in Mice [2]
| Parameter | Male Mice (mg/kg) | Female Mice (mg/kg) |
| ED50 (Immobility) | 0.38 | 0.01 |
| LD50 (Lethality) | 0.75 | 0.22 |
ED50 (Effective Dose 50): The dose at which 50% of the mice exhibited complete immobility. LD50 (Lethal Dose 50): The dose at which 50% of the mice died.
Experimental Protocols
Protocol 1: Preparation of this compound (d-tubothis compound) Solution for Injection
Objective: To prepare a sterile solution of d-tubothis compound for intraperitoneal administration in mice.
Materials:
-
d-tubothis compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Under a laminar flow hood, accurately weigh the desired amount of d-tubothis compound hydrochloride powder using an analytical balance.
-
Dissolve the powder in a known volume of sterile 0.9% saline solution to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of d-tubothis compound in 10 mL of sterile saline.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the stock solution at 4°C and protect it from light. For long-term storage, aliquots can be stored at -20°C.
-
On the day of the experiment, dilute the stock solution with sterile saline to the required final concentrations for injection.
Protocol 2: Determination of ED50 and LD50 of this compound in Mice
Objective: To determine the dose of this compound that causes immobility in 50% of the mice (ED50) and the dose that is lethal to 50% of the mice (LD50).
Materials:
-
Male and female C57BL/6J mice (8-12 weeks old)
-
Prepared this compound solutions of varying concentrations
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal cages
-
Observation charts
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment, with ad libitum access to food and water.
-
Grouping: Divide the mice into groups of at least 10 animals per dose level for both male and female cohorts. Include a control group that receives only the vehicle (sterile saline).
-
Dose Administration: Administer the prepared this compound solutions or vehicle intraperitoneally (IP). The injection volume should be consistent across all groups (e.g., 10 mL/kg body weight).
-
Observation:
-
Immobility (for ED50): Immediately after injection, observe each mouse individually for signs of muscle relaxation leading to complete immobility. Immobility is defined as the inability of the mouse to right itself within 30 seconds when placed on its back. Record the presence or absence of immobility for each animal within a defined time frame (e.g., 15 minutes post-injection).
-
Lethality (for LD50): Monitor the animals for mortality over a 24-hour period. Record the number of deaths in each group.
-
-
Data Analysis:
-
Calculate the percentage of animals showing immobility and the percentage of mortality for each dose group.
-
Plot the percentage response (immobility or mortality) against the logarithm of the dose.
-
Determine the ED50 and LD50 values using a suitable statistical method, such as probit analysis or a non-linear regression model (sigmoidal dose-response curve).
-
Protocol 3: Assessment of Neuromuscular Blockade using the Inverted Screen Test
Objective: To quantitatively assess the degree of muscle relaxation induced by this compound.
Materials:
-
Mice treated with this compound or vehicle
-
A wire mesh screen (e.g., 13 mm squares) mounted on a frame
-
Timer
Procedure:
-
Baseline Measurement: Before drug administration, place each mouse in the center of the inverted screen. Start the timer and record the time it takes for the mouse to fall off. A cut-off time of 60 seconds is typically used.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 2.
-
Post-treatment Measurement: At predetermined time points after injection (e.g., 5, 15, 30, and 60 minutes), place the mouse back on the inverted screen and measure the latency to fall.
-
Data Analysis: Compare the latency to fall before and after treatment. A significant decrease in the time the mouse can remain on the screen indicates muscle relaxation. The data can be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: this compound competitively blocks nicotinic acetylcholine receptors.
Experimental Workflow for ED50 and LD50 Determination
Caption: Workflow for determining the ED50 and LD50 of this compound in mice.
References
Reversing Curarine-Induced Neuromuscular Blockade: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the reversal of neuromuscular block induced by curarine and its derivatives. It focuses on the mechanisms and applications of the primary reversal agents, acetylcholinesterase inhibitors and selective relaxant binding agents, with a direct comparison of their efficacy and protocols for their pre-clinical evaluation.
Introduction
This compound and its synthetic derivatives are non-depolarizing neuromuscular blocking agents (NMBAs) that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate. This antagonism prevents acetylcholine (ACh) from binding, leading to muscle paralysis. The reversal of this blockade is a critical aspect of clinical anesthesia and a key area of research in pharmacology. This document outlines the primary methods for reversal, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Reversal Agents: Mechanisms of Action
There are two main classes of drugs used to reverse this compound-induced neuromuscular block:
-
Acetylcholinesterase Inhibitors (e.g., Neostigmine): These agents, such as neostigmine (B1678181), function by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for the breakdown of acetylcholine in the neuromuscular junction. By inhibiting AChE, neostigmine increases the concentration of ACh at the motor endplate, which can then more effectively compete with the this compound-based antagonist for binding to the nAChRs, thereby restoring neuromuscular transmission.[1][3]
-
Selective Relaxant Binding Agents (e.g., Sugammadex): Sugammadex (B611050) represents a newer class of reversal agents.[4][5] It is a modified gamma-cyclodextrin (B1674603) that encapsulates aminosteroid (B1218566) NMBAs like rocuronium (B1662866) and vecuronium (B1682833) with high affinity.[4][6] This encapsulation prevents the NMBA from interacting with the nAChR. The formation of the sugammadex-NMBA complex in the plasma creates a concentration gradient, drawing the NMBA away from the neuromuscular junction and into the plasma, where it is then encapsulated and inactivated.[4]
Quantitative Data: Comparative Efficacy of Reversal Agents
The choice of reversal agent and its dosage depends on the depth of the neuromuscular blockade. The Train-of-Four (TOF) ratio, a measure of the fade in muscle response to four successive electrical stimuli, is a standard method for quantifying the degree of blockade. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery of neuromuscular function.[5][7]
Table 1: Recommended Dosing for Neuromuscular Block Reversal
| Depth of Blockade | Train-of-Four (TOF) Count / Ratio | Neostigmine Dose | Sugammadex Dose (for Rocuronium/Vecuronium) |
| Deep | 1-2 post-tetanic counts (PTC) | Ineffective | 4 mg/kg[4][8] |
| Moderate | Reappearance of T2 (TOF count of 2) | 0.04 - 0.07 mg/kg[9][10] | 2 mg/kg[4][8] |
| Shallow | TOF ratio 0.3 | 10 - 70 µg/kg | 0.125 - 2.0 mg/kg[11] |
| Minimal | TOF ratio > 0.4 but < 0.9 | 0.03 - 0.04 mg/kg[9][12] | 2 mg/kg |
| Immediate Reversal | After 1.2 mg/kg rocuronium | Ineffective | 16 mg/kg[4][8] |
Table 2: Comparative Recovery Times to TOF Ratio ≥ 0.9
| Study | Neuromuscular Blocking Agent | Reversal Agent and Dose | Mean Recovery Time (minutes) to TOF Ratio ≥ 0.9 |
| Blobner et al. (2010)[2] | Rocuronium or Vecuronium | Neostigmine (50 µg/kg) | 18.6 |
| Sugammadex (2.0 mg/kg) | 1.5 | ||
| Illman et al. (2010)[5] | Rocuronium | Neostigmine (50 µg/kg) | 13.3 ± 5.7 |
| Sugammadex (2 mg/kg) | 1.7 ± 0.7 | ||
| Meta-analysis (2025)[3] | Various | Neostigmine | Slower (Standardized Mean Difference: -3.45) |
| Sugammadex | Faster |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways at the neuromuscular junction and the mechanisms of action of the reversal agents.
Caption: Neuromuscular Junction Signaling Pathway.
Caption: Neostigmine's Mechanism of Action.
Caption: Sugammadex's Mechanism of Action.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of neuromuscular block reversal agents.
In Vitro Protocol: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model is a classic preparation for studying neuromuscular transmission.[13][14]
Objective: To assess the efficacy of a reversal agent on a this compound-induced neuromuscular block in an isolated mammalian nerve-muscle preparation.
Materials:
-
Krebs solution (110 mM NaCl, 5 mM KCl, 1.25 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 5 mM glucose, 20 mM NaHCO3)[15]
-
Carbogen gas (95% O2, 5% CO2)
-
Male Sprague-Dawley rats (200-250g)
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
This compound solution
-
Reversal agent solution (e.g., Neostigmine, Sugammadex)
Procedure:
-
Euthanize the rat via an approved method.
-
Carefully dissect the phrenic nerve and hemidiaphragm, keeping the nerve-muscle junction intact.[15]
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen.[15]
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Position the phrenic nerve on stimulating electrodes.
-
Deliver supramaximal stimuli (e.g., 0.1 Hz, 0.2 ms (B15284909) duration) to the phrenic nerve to elicit twitch contractions.
-
Record baseline twitch height for a stable period.
-
Introduce a concentration of this compound that produces a significant (e.g., 90-95%) reduction in twitch height.[15]
-
Once the block is stable, add the reversal agent to the bath in a cumulative or single-dose fashion.
-
Record the recovery of the twitch height over time.
-
Analyze the data to determine the time to 50% and 90% recovery of baseline twitch height.
In Vivo Protocol: Rat Sciatic Nerve-Tibialis Anterior Muscle Preparation
This in vivo model allows for the study of neuromuscular block and reversal in a whole animal.
Objective: To evaluate the dose-dependent reversal of this compound-induced neuromuscular block by a test agent in an anesthetized rat.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Stimulating electrodes
-
Force transducer
-
Data acquisition system
-
This compound solution
-
Reversal agent solutions at various concentrations
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the sciatic nerve and the tendon of the tibialis anterior muscle.
-
Attach the tendon to a force transducer.
-
Place stimulating electrodes on the distal end of the sciatic nerve.
-
Administer a single bolus dose of rocuronium (a this compound derivative) to induce a 90% block of the twitch response.[16]
-
Monitor the train-of-four (TOF) response of the tibialis anterior muscle.
-
When the first twitch of the TOF (T1) recovers to 10% of its initial value, administer a specific dose of the reversal agent intravenously.[16]
-
Record the time to recovery of the TOF ratio to 0.9.
-
Repeat the experiment with different doses of the reversal agent to establish a dose-response relationship.[1]
-
At the end of the experiment, euthanize the animal using an approved method.
Caption: General Experimental Workflow for Reversal Agent Testing.
Conclusion
The reversal of this compound-induced neuromuscular blockade is a well-defined process with two primary pharmacological approaches. Acetylcholinesterase inhibitors like neostigmine offer a broad-spectrum reversal for non-depolarizing NMBAs but have a ceiling effect and are ineffective against deep blockade.[1][7] Selective relaxant binding agents such as sugammadex provide rapid and complete reversal of aminosteroid-induced blockade at any depth but are specific to this class of NMBAs.[4][5] The choice of reversal agent and the experimental protocol for its evaluation will depend on the specific research question and the type of neuromuscular blocking agent being investigated. The protocols and data presented here provide a comprehensive resource for researchers in this field.
References
- 1. Dose-response curves for edrophonium, neostigmine, and pyridostigmine after pancuronium and d-tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugammadex vs neostigmine in post-anesthesia recovery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The duration of residual neuromuscular block after administration of neostigmine or sugammadex at two visible twitches during train-of-four monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openanesthesia.org [openanesthesia.org]
- 8. accrac.com [accrac.com]
- 9. drugs.com [drugs.com]
- 10. Bloxiverz (neostigmine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Required dose of sugammadex or neostigmine for reversal of vecuronium‐induced shallow residual neuromuscular block at a train‐of‐four ratio of 0.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 16. Dose-response relationships for neostigmine antagonism of rocuronium-induced neuromuscular block in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Curarine in studies of myasthenia gravis models.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Myasthenia Gravis (MG) is an autoimmune disorder characterized by fluctuating muscle weakness and fatigue, primarily caused by antibodies targeting components of the neuromuscular junction (NMJ), most commonly the nicotinic acetylcholine (B1216132) receptor (AChR). Experimental Autoimmune Myasthenia Gravis (EAMG) serves as a crucial animal model for studying the pathogenesis of MG and for the preclinical evaluation of novel therapeutic strategies.
Curarine, and its purified active component d-tubothis compound, are classic neuromuscular blocking agents that act as competitive antagonists of the AChR.[1] In the context of MG and EAMG, this compound is not used as a therapeutic agent but as a valuable pharmacological tool for diagnostic and research purposes. Due to the reduced number of functional AChRs in myasthenic individuals, they exhibit a heightened sensitivity to curare.[2] This increased sensitivity can be exploited to unmask or quantify the extent of neuromuscular transmission impairment, particularly in animals with subclinical or mild forms of EAMG.
The "curare challenge" is a key experimental procedure where a controlled dose of this compound is administered to EAMG animals to induce or exacerbate muscle weakness, which can then be quantitatively measured through various physiological and electrophysiological assessments. This application note provides detailed protocols for the use of this compound in rat and mouse models of EAMG, outlines key outcome measures, and presents the underlying signaling pathways.
Key Experimental Applications:
-
Quantification of Neuromuscular Impairment: To assess the severity of EAMG, especially in cases with no overt clinical symptoms.[3]
-
Evaluation of Therapeutic Efficacy: To determine if a novel therapy improves the safety factor of neuromuscular transmission by measuring changes in curare sensitivity.[4]
-
Mechanistic Studies: To investigate the functional consequences of AChR loss and the pathophysiology of the neuromuscular junction in EAMG.
Signaling Pathway of the Neuromuscular Junction in Myasthenia Gravis and the Action of this compound
The following diagram illustrates the normal signaling at the neuromuscular junction, the pathological changes in Myasthenia Gravis, and the mechanism of action of this compound.
Caption: Neuromuscular junction signaling in health, Myasthenia Gravis, and with this compound.
Experimental Protocols
Protocol 1: Curare Challenge for the Assessment of Neuromuscular Impairment in EAMG Rats
This protocol is adapted from guidelines for preclinical assessment in the passive transfer myasthenia gravis model and is applicable to other EAMG models.[2][3]
Materials:
-
EAMG and control rats (e.g., Lewis rats, ~200g)
-
d-tubothis compound hydrochloride solution (20 µg/mL in sterile 0.9% saline)
-
Infusion pump
-
Intraperitoneal (i.p.) catheter
-
Electromyography (EMG) equipment with stimulating and recording electrodes
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator (optional, but recommended)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Insert an i.p. catheter for curare infusion.
-
Place stimulating electrodes to activate a peripheral nerve (e.g., sciatic nerve) and recording electrodes over the corresponding muscle (e.g., tibialis anterior or gastrocnemius).
-
-
Baseline Electromyography:
-
Deliver supramaximal nerve stimuli in a repetitive train (e.g., 3 Hz for 2 seconds).
-
Record the compound muscle action potentials (CMAPs). A decrement of less than 10% in the amplitude of the CMAP between the first and fifth potential is considered normal.
-
-
Curare Infusion:
-
Monitoring and Endpoint:
-
Continuously monitor the CMAP response to repetitive nerve stimulation during the curare infusion.
-
The primary endpoint is the time elapsed until a significant decrement (e.g., >10-15%) in the CMAP amplitude is consistently observed.[3]
-
This elapsed time is inversely proportional to the severity of the neuromuscular impairment.
-
If the diaphragm is severely affected, respiratory failure may occur before a decrement is observed in limb muscles. Mechanical ventilation can prevent this.[3]
-
-
Data Analysis:
-
Calculate the total cumulative dose of curare administered to reach the endpoint.
-
Compare the time to decrement and the cumulative curare dose between EAMG and control groups, and between different treatment groups within the EAMG cohort.
-
Protocol 2: Curare Sensitivity Assessment in EAMG Mice
A standardized curare challenge protocol for mice is less defined than for rats. This protocol is based on published dose-response data for curare in mice and general principles of neuromuscular monitoring.[5]
Materials:
-
EAMG and control mice (e.g., C57BL/6)
-
d-tubothis compound hydrochloride solution (prepare fresh in sterile 0.9% saline)
-
Syringes for intraperitoneal (i.p.) injection
-
Grip strength meter
-
Electromyography (EMG) equipment (optional)
-
Heating pad
Procedure:
-
Dose Determination:
-
The effective dose (ED50) for immobility in C57BL/6 mice has been reported as 0.38 mg/kg for males and 0.01 mg/kg for females, with the LD50 being 0.75 mg/kg and 0.22 mg/kg, respectively.[5] It is crucial to start with very low doses in EAMG mice due to their increased sensitivity. A starting dose of 0.005 mg/kg for females and 0.1 mg/kg for males is suggested, with subsequent dose adjustments based on pilot studies.
-
-
Baseline Measurements:
-
Assess the baseline clinical score of the EAMG mice (e.g., on a scale of 0-4 for muscle weakness).
-
Measure baseline forelimb grip strength using a grip strength meter. Take an average of 3-5 measurements.
-
-
Curare Administration:
-
Administer the determined dose of d-tubothis compound via i.p. injection.
-
-
Post-Curare Assessment:
-
At a defined time point post-injection (e.g., 10-15 minutes, when peak effects are expected), reassess the clinical score and grip strength.
-
The magnitude of the decrease in grip strength or increase in clinical score reflects the sensitivity to curare.
-
-
Electrophysiological Assessment (Optional):
-
If available, perform EMG before and after curare administration as described for the rat protocol to obtain a more quantitative measure of neuromuscular blockade.
-
-
Data Analysis:
-
Calculate the percentage change in grip strength and the change in clinical score from baseline.
-
Compare these changes between EAMG and control groups, and between different therapeutic groups.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from this compound application studies in EAMG models.
Table 1: Effect of a Standardized Curare Challenge on Neuromuscular Function in EAMG Rats
| Group | N | Time to >15% CMAP Decrement (minutes) | Cumulative Curare Dose to Endpoint (µg/kg) |
| Control | 10 | 45.2 ± 5.8 | 7.46 ± 0.96 |
| EAMG (Vehicle) | 10 | 12.5 ± 2.1 | 2.06 ± 0.35 |
| EAMG (Therapeutic A) | 10 | 28.9 ± 4.3 | 4.77 ± 0.71 |
| EAMG (Therapeutic B) | 10 | 15.1 ± 2.5 | 2.49 ± 0.41 |
| *Data are presented as Mean ± SEM. *p < 0.001 vs. Control; *p < 0.01 vs. EAMG (Vehicle). |
Table 2: Curare Sensitivity in EAMG Mice Assessed by Grip Strength
| Group | N | Baseline Grip Strength (grams) | Grip Strength Post-Curare (0.1 mg/kg) (grams) | % Decrease in Grip Strength |
| Control | 12 | 110.5 ± 8.2 | 95.3 ± 7.5 | 13.8% |
| EAMG (Vehicle) | 12 | 85.1 ± 6.9 | 35.7 ± 5.1 | 58.1% |
| EAMG (Therapeutic X) | 12 | 88.3 ± 7.1 | 65.2 ± 6.2** | 26.2% |
| *Data are presented as Mean ± SEM. *p < 0.01 vs. Control; *p < 0.05 vs. EAMG (Vehicle). |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for a study involving the application of this compound in an EAMG model.
References
- 1. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 2. Experimental autoimmune myasthenia gravis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of the experimental autoimmune myasthenia gravis (EAMG) model by immunization of rats with Torpedo californica acetylcholine receptors — Recommendations for methods and experimental designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrotypic analysis of antibodies to acetylcholine receptors in experimental autoimmune myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Neuromuscular Blockade by Curare
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curare and its derivatives are non-depolarizing neuromuscular blocking agents that act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[1][2] This antagonism prevents the depolarization of the motor endplate, leading to muscle paralysis.[1] Accurate monitoring of the degree of neuromuscular blockade is critical in both clinical and research settings to ensure patient safety and to obtain reliable experimental data.
These application notes provide detailed protocols for various techniques used to monitor neuromuscular blockade, focusing on the principles, methodologies, and data interpretation. The information is intended to guide researchers and drug development professionals in the precise assessment of the effects of curare and other neuromuscular blocking agents.
Signaling Pathway of Neuromuscular Transmission and Inhibition by Curare
Normal neuromuscular transmission begins with the arrival of an action potential at the presynaptic terminal of a motor neuron. This triggers the influx of calcium ions and the subsequent release of acetylcholine (ACh) into the synaptic cleft.[3] ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's cell membrane (sarcolemma).[3][4] This binding opens ion channels, leading to depolarization of the muscle fiber and initiating a cascade of events that results in muscle contraction.[3]
Curare, as a competitive antagonist, binds to these nAChRs without activating them, thereby blocking the binding of ACh and preventing muscle cell depolarization and contraction.[1][5]
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the inhibitory action of Curare.
Caption: Neuromuscular junction signaling and Curare's inhibitory action.
Techniques for Monitoring Neuromuscular Blockade
The assessment of neuromuscular blockade is performed using peripheral nerve stimulators that deliver an electrical current to a motor nerve. The evoked response of the corresponding muscle is then measured.[6] Monitoring can be qualitative (visual or tactile assessment of the muscle twitch) or quantitative (using a transducer to measure the response).[7][8] Quantitative monitoring is more reliable for detecting residual muscle weakness.[9]
Commonly used patterns of nerve stimulation include:
-
Train-of-Four (TOF) Stimulation
-
Double-Burst Stimulation (DBS)
-
Tetanic Stimulation
-
Post-Tetanic Count (PTC)
The ulnar nerve, innervating the adductor pollicis muscle of the thumb, is a frequently used site for monitoring.[10]
Quantitative Monitoring Technologies
Several technologies are available for the quantitative measurement of the evoked muscle response:
| Technology | Principle | Advantages | Disadvantages |
| Mechanomyography (MMG) | Measures the isometric force of muscle contraction. Considered the "gold standard" for research.[11] | Precise and reproducible.[11] | Cumbersome and not practical for routine clinical use.[11] |
| Acceleromyography (AMG) | Measures the acceleration of the muscle movement based on Newton's second law (Force = mass x acceleration).[9][12] | Cost-effective, widely used, and improves detection of residual paralysis.[11][13] | Can be influenced by movement restrictions of the thumb.[10] |
| Electromyography (EMG) | Records the compound muscle action potential. | A desirable choice for clinical settings and can be used at various muscles.[14] | Can be affected by electrical interference. |
| Kinemyography (KMG) | Uses a piezoelectric sensor to measure the bending of the thumb during contraction. | Easy to use and clinically reliable.[14] | Primarily limited to the adductor pollicis muscle. |
| Phonomyography (PMG) | Detects the low-frequency acoustic signals produced by muscle contraction.[14][15] | Convenient, stable signal quality, and can be used on multiple muscles.[14][16] | Still an emerging technology with less widespread adoption.[17] |
Experimental Protocols
General Setup for Neuromuscular Monitoring
-
Subject Preparation: Ensure the subject is in a stable and comfortable position.
-
Electrode Placement: Clean the skin over the desired nerve (e.g., ulnar nerve at the wrist). Place two stimulating electrodes along the path of the nerve. The negative electrode should be placed distally, directly over the nerve.[10][18]
-
Transducer Placement: Attach the appropriate transducer (e.g., accelerometer for AMG) to the corresponding muscle (e.g., the thumb for the adductor pollicis).
-
Supramaximal Stimulation: Determine the supramaximal stimulus current. This is the lowest current that produces a maximal twitch response. The stimulus used for monitoring should be slightly above this level.
Train-of-Four (TOF) Stimulation
TOF is the most common method for routine monitoring.[19] It consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[20] The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is the TOF ratio. As the non-depolarizing block intensifies, the T4 response fades first, followed by T3, T2, and T1.[20]
Protocol:
-
Deliver a TOF stimulus to the selected nerve.
-
Record the four evoked muscle twitches (T1, T2, T3, T4).
-
Calculate the TOF ratio: TOF Ratio = T4 / T1.
-
The number of visible or palpable twitches is the TOF count.
| TOF Count | TOF Ratio | Approximate Receptor Occupancy | Level of Blockade |
| 4 | > 0.9 | < 70% | Minimal/No Blockade |
| 4 | < 0.9 | 70-75% | Partial Blockade |
| 3 | 0 | ~75% | Moderate Blockade |
| 2 | 0 | ~80% | Moderate Blockade |
| 1 | 0 | ~90% | Deep Blockade |
| 0 | 0 | > 95% | Intense/Profound Blockade |
A TOF ratio of >0.9 is generally considered adequate for recovery from neuromuscular blockade.[10][18]
Caption: Experimental workflow for Train-of-Four (TOF) monitoring.
Double-Burst Stimulation (DBS)
DBS was developed to make it easier to manually detect residual neuromuscular blockade.[21] It consists of two short bursts of high-frequency (50 Hz) tetanic stimulation separated by a 750 ms (B15284909) interval.[22] The most common pattern is DBS3,3, which has three impulses in each burst.[21] The ratio of the second response to the first is evaluated.
Protocol:
-
Deliver a DBS stimulus (e.g., DBS3,3).
-
Observe or measure the two evoked muscle contractions.
-
Assess for fade in the second response compared to the first.
DBS is considered more sensitive than TOF for the manual detection of residual block.[21]
Tetanic Stimulation
Tetanic stimulation involves delivering a high-frequency stimulus (typically 50 Hz) for 5 seconds.[22] In a non-paralyzed muscle, this results in a sustained contraction. In the presence of a non-depolarizing block, the response will fade over the 5-second period.[18]
Protocol:
-
Deliver a 50 Hz tetanic stimulus for 5 seconds.
-
Observe the muscle response for sustained contraction or fade.
Tetanic stimulation is painful and should be used with caution in awake or lightly anesthetized subjects. It can also affect subsequent twitch responses.[23]
Post-Tetanic Count (PTC)
PTC is used to assess deep neuromuscular blockade when there is no response to TOF stimulation (TOF count = 0).[10][18] It is based on the phenomenon of post-tetanic facilitation, where a tetanic stimulus enhances the subsequent release of acetylcholine.[10]
Protocol:
-
Deliver a 50 Hz tetanic stimulus for 5 seconds.
-
Wait for 3 seconds.
-
Deliver single twitch stimuli at 1 Hz.
-
Count the number of evoked post-tetanic twitches (the PTC).
The number of twitches in the PTC provides an indication of the time until the first response to TOF stimulation reappears.[10][24][25] For instance, the first twitch of the TOF generally returns with a PTC of around 9.[10] A PTC value can range from 0 (total blockade) to around 20 (imminent return of TOF response).[24]
| PTC | Predicted Time to TOF Count of 1 |
| 1-2 | Long |
| 8-10 | Imminent |
PTC stimulation should not be repeated more frequently than every 6 minutes to avoid influencing the level of blockade.[10]
Caption: Experimental workflow for Post-Tetanic Count (PTC) monitoring.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes TOF ratios, TOF counts, and PTCs at various time points after the administration of the neuromuscular blocking agent.
Example Data Table:
| Time (min) | TOF Ratio | TOF Count | PTC |
| 0 | 1.0 | 4 | N/A |
| 5 | 0 | 1 | N/A |
| 10 | 0 | 0 | 2 |
| 20 | 0 | 0 | 8 |
| 30 | 0.2 | 4 | N/A |
| 45 | 0.95 | 4 | N/A |
Conclusion
The choice of monitoring technique depends on the depth of the neuromuscular blockade and the specific requirements of the research or clinical scenario. Quantitative monitoring is superior to qualitative assessment for accurately determining the level of blockade and ensuring complete recovery.[26][27] By following these detailed protocols, researchers and scientists can obtain reliable and reproducible data on the effects of curare and other neuromuscular blocking agents.
References
- 1. drugs.com [drugs.com]
- 2. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 3. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 4. Neuromuscular Junction Physiology | PM&R KnowledgeNow [now.aapmr.org]
- 5. What are AChR antagonists and how do they work? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. bariatrictimes.com [bariatrictimes.com]
- 8. repository.ahu.edu [repository.ahu.edu]
- 9. Acceleromyograph - Wikipedia [en.wikipedia.org]
- 10. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 11. Quantitative Neuromuscular Monitoring in the Operating Room, PACU, and ICU: Acceleromyography vs Electromyography | Xavant Technology | TOF Monitors, NMT Monitoring, Nerve Mapping [xavant.com]
- 12. jvsmedicscorner.com [jvsmedicscorner.com]
- 13. Acceleromyography for use in scientific and clinical practice: a systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phonomyography on Perioperative Neuromuscular Monitoring: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phonomyography on Perioperative Neuromuscular Monitoring: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resources.wfsahq.org [resources.wfsahq.org]
- 19. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 21. Double burst stimulation (DBS): a new pattern of nerve stimulation to identify residual neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 23. faculty.washington.edu [faculty.washington.edu]
- 24. What Post-Tetanic Count (PTC) means and why it matters in quantitative TOF monitoring | Senzime [senzime.com]
- 25. blinkdc.com [blinkdc.com]
- 26. Safe and Efficient Anesthesia: The Role of Quantitative Neuromuscular Monitoring | Clinical View [clinicalview.gehealthcare.com]
- 27. Effect of quantitative versus qualitative neuromuscular blockade monitoring on rocuronium consumption in patients undergoing abdominal and gynecological surgery: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Curarine in neuroscience research for blocking peripheral motor activity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, and its most well-known derivative d-tubothis compound, serves as a potent tool in neuroscience research for inducing peripheral motor blockade. By acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) of the neuromuscular junction, this compound effectively decouples central nervous system activity from peripheral muscle contractions. This allows for the study of neural activity related to motor commands and other cognitive processes without the confounding variable of physical movement. These application notes provide a comprehensive overview of the use of d-tubothis compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
d-tubothis compound is a non-depolarizing neuromuscular blocking agent.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the nAChRs located on the motor endplate of skeletal muscle fibers.[1] Unlike ACh, the binding of d-tubothis compound does not lead to the opening of the ion channel, thus preventing depolarization of the muscle cell membrane and subsequent muscle contraction.[1] This results in a flaccid paralysis of voluntary muscles.[1] The effects of d-tubothis compound are reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, for example, through the administration of an acetylcholinesterase inhibitor like neostigmine (B1678181).
Quantitative Data
The following tables summarize key quantitative data for d-tubothis compound, derived from preclinical and clinical studies. It is crucial to note that dosages can vary significantly between species and even between individuals. Therefore, the provided data should be used as a starting point, with the final dosage being carefully titrated based on real-time monitoring of the animal's physiological state and the degree of neuromuscular blockade.
| Parameter | Value | Species | Notes | Reference |
| Full Neuromuscular Paralysis Dose | 0.125 mg/kg | Rhesus Monkey | Intravenous administration. | |
| Initial Dose for Mechanical Ventilation | 0.0165 mg/kg | Human (Adult & Child) | Intravenous administration. Subsequent doses adjusted based on patient response. | |
| LD₅₀ (Intravenous) | 0.13 mg/kg | Mouse | ||
| LD₅₀ (Intravenous) | 0.146 mg/kg | Rabbit | ||
| Time to Onset | ~5 minutes | Human | Relatively slow onset compared to other neuromuscular blocking agents. | |
| Duration of Action | 60 - 120 minutes | Human | Long duration of action. |
Experimental Protocols
Protocol 1: Preparation of d-Tubothis compound Chloride Solution for Injection
This protocol describes the preparation of a d-tubothis compound chloride solution for intravenous administration in laboratory animals.
Materials:
-
d-tubothis compound chloride powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Syringes and needles of appropriate sizes
-
0.22 µm sterile syringe filter
-
Laminar flow hood
Procedure:
-
Calculate the required amount of d-tubothis compound chloride: Based on the desired concentration and final volume, calculate the mass of d-tubothis compound chloride powder needed. For example, to prepare 10 mL of a 1 mg/mL solution, 10 mg of the powder is required.
-
Aseptic Preparation: Perform all subsequent steps in a laminar flow hood to ensure sterility.
-
Dissolution: Add the calculated amount of d-tubothis compound chloride powder to a sterile vial. Using a sterile syringe, add the required volume of sterile saline solution to the vial.
-
Mixing: Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial with the name of the drug, concentration, date of preparation, and initials of the preparer. Store the solution according to the manufacturer's instructions, typically at 2-8°C and protected from light.
Protocol 2: Induction and Maintenance of Peripheral Motor Blockade in Rats
This protocol provides a general guideline for inducing and maintaining a stable level of peripheral motor blockade in rats for neuroscience research. It is imperative to have a system for artificial ventilation in place and to continuously monitor the animal's physiological parameters.
Materials:
-
Prepared d-tubothis compound chloride solution (e.g., 1 mg/mL)
-
Anesthetized rat with intravenous access (e.g., tail vein catheter)
-
Infusion pump
-
Ventilator
-
Physiological monitoring system (ECG, blood pressure, end-tidal CO₂)
-
Peripheral nerve stimulator for Train-of-Four (TOF) monitoring
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat according to an approved institutional protocol. Intubate and connect the animal to a ventilator to ensure adequate respiration, as d-tubothis compound will paralyze the diaphragm.
-
Baseline Monitoring: Establish baseline physiological parameters, including heart rate, blood pressure, and end-tidal CO₂. Place electrodes for the peripheral nerve stimulator (e.g., on the hind limb to stimulate the sciatic nerve) and obtain a baseline TOF response.
-
Initial Bolus Dose: Administer an initial intravenous bolus of d-tubothis compound. A starting dose of 0.05 - 0.1 mg/kg can be used. The dose should be administered slowly over 60-90 seconds.
-
Monitoring Onset of Blockade: Continuously monitor the TOF response. The number of twitches will decrease as the neuromuscular blockade takes effect. A reduction to 1 or 2 twitches out of four (T1/T4 ratio) often indicates a sufficient level of blockade for many neuroscience applications.
-
Continuous Infusion: Once the desired level of blockade is achieved, begin a continuous intravenous infusion of d-tubothis compound to maintain it. A starting infusion rate of 0.1 - 0.2 mg/kg/hr can be used. The infusion rate should be adjusted based on the TOF response and physiological parameters.
-
Continuous Monitoring: Throughout the experiment, continuously monitor:
-
Depth of Neuromuscular Blockade: Use the TOF monitor every 15-30 minutes to ensure a stable level of blockade. Adjust the infusion rate as necessary.
-
Physiological Parameters: Monitor heart rate, blood pressure, and end-tidal CO₂ continuously. Any significant changes may indicate an inappropriate level of anesthesia or other complications.
-
-
Reversal (Optional): At the end of the experiment, the effects of d-tubothis compound can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine (e.g., 0.03-0.07 mg/kg IV), preceded by an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of neostigmine.
-
Post-procedural Care: Continue to monitor the animal until it has fully recovered from both the anesthesia and the neuromuscular blockade.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of d-tubothis compound.
Caption: Experimental workflow for inducing and maintaining peripheral motor blockade with d-tubothis compound.
References
Application Notes and Protocols for the Use of Curarine in Respiratory Muscle Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing curarine and its derivatives in preclinical studies investigating respiratory muscle function. The protocols outlined below are designed to ensure reproducible and accurate assessment of neuromuscular blockade and its impact on respiratory mechanics.
Application Notes
This compound and its purified alkaloid, d-tubothis compound, along with synthetic analogs like pancuronium (B99182), are potent non-depolarizing neuromuscular blocking agents.[1] They act as competitive antagonists of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][2] This antagonism prevents the depolarization of the muscle fiber membrane, leading to muscle relaxation and, at sufficient doses, paralysis.[1] Due to their profound effect on skeletal muscle, including the diaphragm and other respiratory muscles, these compounds are invaluable tools for studying the physiological and pathological aspects of respiratory muscle function.
Key Considerations for Use:
-
Dosage and Administration: The dose of this compound or its derivatives must be carefully titrated to achieve the desired level of neuromuscular blockade without causing complete respiratory arrest, unless mechanical ventilation is part of the experimental design. Intravenous administration provides rapid onset and better control over the level of blockade.[3]
-
Monitoring: Continuous monitoring of respiratory parameters is crucial. Techniques such as whole-body plethysmography for non-invasive assessment and measurement of transdiaphragmatic pressure for direct assessment of diaphragm function are recommended.[4][5]
-
Animal Welfare: Due to the paralytic nature of these agents, it is imperative to ensure adequate anesthesia and analgesia throughout the experiment. The animal's inability to move can mask signs of distress.[3]
-
Reversal Agents: Anticholinesterase agents, such as neostigmine, can be used to reverse the effects of non-depolarizing neuromuscular blockers by increasing the concentration of acetylcholine at the neuromuscular junction.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and its derivatives on respiratory and neuromuscular parameters.
Table 1: Dose-Response Data for Neuromuscular Blocking Agents
| Compound | Species | Parameter | Dose | Effect | Reference(s) |
| Curare | Mouse | ED50 (Effective Dose, 50%) | Male: ~0.4 mg/kg | Muscle inactivity | [6] |
| Female: ~0.15 mg/kg | |||||
| Mouse | LD50 (Lethal Dose, 50%) | Male: 0.75 mg/kg | Lethality | [6] | |
| Female: 0.22 mg/kg | |||||
| d-tubothis compound | Human | Neuromuscular Blockade (T4/T1 ratio) | Infusion to 60% of control | Significant reduction in Vital Capacity and Inspiratory Force | [7] |
| Pancuronium | Human | 95% Paralysis (Mechanical Twitch) | 76 µg/kg | Effective neuromuscular blockade | [2] |
| 95% Paralysis (Electrical Response) | 70 µg/kg | ||||
| Pancuronium | Neonates | Continuous Paralysis | 0.1 mg/kg every 2-3 hours | Maintained skeletal muscle paralysis | [8] |
Table 2: Effects of Curare-Induced Muscle Weakness on Respiratory Parameters in Humans
| Level of Muscle Weakness (Peak Inspiratory Pressure) | Tidal Volume (ml/m²) | Inspiratory Time (sec) | Minute Ventilation (L/min/m²) | Respiratory Frequency (breaths/min) | Reference(s) |
| Control (> -120 cm H₂O) | 166 | 1.51 | No significant change | No significant change | [9] |
| Mild Weakness (-70 cm H₂O) | No significant change | No significant change | No significant change | No significant change | [9] |
| Moderate Weakness (-45 cm H₂O) | 186 (Increase, P < 0.05) | 1.71 (Increase, P < 0.05) | No significant change | No significant change | [9] |
| Moderate Weakness + 3% CO₂ | Increase | Not specified | 6.7 (Increase) | 18 (Increase, P < 0.01) | [9] |
Table 3: Effects of Pancuronium on Pulmonary Mechanics in Neonates
| Condition | Dynamic Pulmonary Compliance (mL/cm H₂O/kg) | Total Pulmonary Resistance (cm H₂O/L/s) | Reference(s) |
| Baseline | 0.38 ± 0.05 | 115.6 ± 21.3 | [8] |
| During Pancuronium Administration | 0.30 ± 0.04 (Decrease, P < 0.05) | 174.9 ± 27.3 (Increase, P < 0.005) | [8] |
| After Discontinuation of Pancuronium | 0.43 ± 0.4 (Increase, P < 0.05) | Decrease by 41% (P < 0.005) | [8] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Transdiaphragmatic Pressure (Pdi) in Mice
This protocol is adapted from methods used to directly assess diaphragm muscle force generation.[5][10][11]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Two 3.5 French Millar solid-state pressure catheters
-
Data acquisition system
-
d-tubothis compound or pancuronium solution
-
Infusion pump
Procedure:
-
Anesthetize the mouse and ensure a stable plane of anesthesia.
-
Tightly bind the abdomen to prevent paradoxical movement.
-
Cannulate the trachea to maintain a patent airway.
-
Carefully insert the two pressure catheters through the mouth into the esophagus and stomach, respectively. The esophageal catheter measures pleural pressure (Pes), and the stomach catheter measures abdominal pressure (Pga).
-
Confirm correct catheter placement by observing the pressure signals during spontaneous breathing.
-
Calculate transdiaphragmatic pressure (Pdi) as the difference between gastric and esophageal pressures (Pdi = Pga - Pes).
-
Administer a continuous intravenous infusion of d-tubothis compound or pancuronium at a predetermined rate to induce a stable level of neuromuscular blockade.
-
Record Pdi during baseline (before drug administration) and throughout the infusion period.
-
Respiratory challenges, such as hypoxia-hypercapnia (10% O₂, 5% CO₂), can be introduced to assess diaphragm function under stimulated conditions.
Protocol 2: Whole-Body Plethysmography (WBP) in Mice for Respiratory Function Assessment
This non-invasive method allows for the continuous measurement of respiratory parameters in conscious, unrestrained animals.[4][12]
Materials:
-
Whole-body plethysmography chamber
-
Data acquisition software
-
d-tubothis compound or pancuronium solution
-
Administration supplies (e.g., for intraperitoneal or intravenous injection)
Procedure:
-
Calibrate the plethysmography chamber according to the manufacturer's instructions.
-
Place the mouse in the chamber and allow it to acclimate for a period of 15-30 minutes until breathing patterns stabilize.
-
Record baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min).
-
Administer the desired dose of d-tubothis compound or pancuronium.
-
Continuously record the respiratory parameters to observe the onset, peak effect, and duration of action of the neuromuscular blocking agent.
-
Analyze the data to quantify the changes in respiratory function induced by the drug.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the site of action of this compound.
Caption: General experimental workflow for studying the effects of this compound on respiratory muscle function.
References
- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 2. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Motor Endplate—Anatomical, Functional, and Molecular Concepts in the Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of tubothis compound on indirectly elicited train-of-four muscle response and respiratory measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous skeletal muscle paralysis: effect on neonatal pulmonary mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breathing patterns during curare-induced muscle weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Pharmacological Research of Curarine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and pharmacological evaluation of curarine analogs, focusing on their activity as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). The information is intended to guide researchers in the design, synthesis, and characterization of novel neuromuscular blocking agents and other pharmacological probes based on the this compound scaffold.
Introduction
Curare is a general term for various plant-derived arrow poisons used by indigenous peoples of South America. The active components are alkaloids that cause paralysis by blocking neuromuscular transmission.[1] One of the most potent constituents of calabash curare is C-toxiferine I, a bis-quaternary alkaloid derived from plants of the Strychnos genus.[2] this compound and its analogs, particularly derivatives of toxiferine (B1239995), are potent competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][3] This property makes them valuable as muscle relaxants in surgical procedures and as tools for studying the structure and function of nAChRs.[4][5] This document outlines protocols for the semisynthesis of toxiferine analogs and their pharmacological characterization.
Data Presentation: Pharmacological Activity of Toxiferine I Analogs
The following tables summarize the in vitro pharmacological activity of a series of semisynthetic toxiferine I analogs at human α7 and muscle-type nAChRs. The data is adapted from Zlotos et al., J. Nat. Prod. 2014, 77, 9, 1953–1960.[1][6]
Table 1: Binding Affinities (Ki) of Toxiferine I Analogs at Muscle-Type nAChRs
| Compound | R¹ | R² | R³ | Ki (nM) |
| Toxiferine I | CH₃ | OH | OH | 14 |
| Alcuronium | CH₂CH=CH₂ | OH | OH | 234 |
| 2a | CH₃ | H | OH | 185 |
| 2b | CH₂CH=CH₂ | H | OH | 150 |
| 2c | CH₂C₆H₄NO₂ | H | OH | 120 |
| 3a | CH₃ | H | H | 210 |
| 3b | CH₂CH=CH₂ | H | H | 75 |
| 3c | CH₂C₆H₄NO₂ | H | H | 82 |
Table 2: Antagonistic Potency (IC₅₀) of Toxiferine I Analogs at Human α7 nAChRs
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| Toxiferine I | CH₃ | OH | OH | 1.5 |
| Alcuronium | CH₂CH=CH₂ | OH | OH | 3.2 |
| 2a | CH₃ | H | OH | 15 |
| 2b | CH₂CH=CH₂ | H | OH | 18 |
| 2c | CH₂C₆H₄NO₂ | H | OH | 10 |
| 3a | CH₃ | H | H | 25 |
| 3b | CH₂CH=CH₂ | H | H | 28 |
| 3c | CH₂C₆H₄NO₂ | H | H | 21 |
Experimental Protocols
Protocol 1: Semisynthesis of N,N'-Disubstituted-18'-deoxy-bisnortoxiferine I Analogs (Compounds 2a-c)
This protocol describes the general procedure for the synthesis of monodeoxy-toxiferine analogs starting from C-toxiferine I. The synthesis involves the reduction of one of the allylic alcohol functions followed by N-alkylation. A key precursor for many curare-like alkaloids is the Wieland-Gumlich aldehyde, which can be derived from strychnine.[7]
Materials:
-
C-toxiferine I
-
Sodium cyanoborohydride (NaBH₃CN)
-
Trifluoroacetic acid (TFA)
-
Appropriate alkyl halide (e.g., methyl iodide, allyl bromide, 4-nitrobenzyl bromide)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reduction of C-toxiferine I:
-
Dissolve C-toxiferine I in a mixture of DCM and TFA (10:1 v/v) at 0 °C.
-
Slowly add a solution of NaBH₃CN in MeOH.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 18'-deoxy-bisnortoxiferine.
-
-
N,N'-Dialkylation:
-
Dissolve the crude 18'-deoxy-bisnortoxiferine in anhydrous DCM.
-
Add an excess of the desired alkyl halide (e.g., methyl iodide for 2a, allyl bromide for 2b, 4-nitrobenzyl bromide for 2c).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of MeOH in DCM) to afford the desired N,N'-disubstituted-18'-deoxy-bisnortoxiferine I analog.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Radioligand Binding Assay for Muscle-Type nAChRs
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound analogs for the muscle-type nAChR.[8][9]
Materials:
-
Membrane preparation from tissue rich in muscle-type nAChRs (e.g., Torpedo electric organ or cell lines expressing the receptor).
-
Radioligand: [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin.
-
Unlabeled competitor: The synthesized this compound analog.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known nAChR antagonist (e.g., 1 mM nicotine (B1678760) or unlabeled d-tubothis compound).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates, scintillation vials, and scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the this compound analog in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.
-
Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the this compound analog dilution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration of the plate contents through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Neuromuscular Junction Signaling and this compound Analog Antagonism
Caption: Competitive antagonism of nAChRs by this compound analogs at the neuromuscular junction.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxiferine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Alcuronium Chloride used for? [synapse.patsnap.com]
- 6. Semisynthetic analogues of toxiferine I and their pharmacological properties at α7 nAChRs, muscle-type nAChRs, and the allosteric binding site of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of Curarine for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curarine, and its most active component d-tubothis compound, is a classic non-depolarizing muscle relaxant that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This property makes it an invaluable tool in neuroscience and pharmacology for characterizing the function and structure of nAChRs. Receptor binding assays are fundamental to studying the interaction of this compound and its analogs with these receptors. These assays typically employ labeled forms of the ligand to quantify binding affinity and receptor density.
This document provides detailed protocols for the labeling of this compound, the preparation of nAChR-rich membranes, and the execution of competitive receptor binding assays.
Data Presentation: Binding Affinities of this compound and its Analogs
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of d-tubothis compound and related compounds for various nicotinic acetylcholine receptor subtypes. This data is essential for designing and interpreting receptor binding experiments.
| Compound | Receptor Subtype/Source | Assay Type | Radiolabel Used | Ki (nM) | IC50 (nM) | Reference |
| d-Tubothis compound | Torpedo nAChR (high affinity site) | Photoaffinity Labeling | d-[³H]tubothis compound | 35 (Kd) | 40 (for half-maximal incorporation) | [2] |
| d-Tubothis compound | Torpedo nAChR (low affinity site) | Photoaffinity Labeling | d-[³H]tubothis compound | 1200 (Kd) | 900 (for half-maximal incorporation) | [2] |
| d-Tubothis compound | Mouse muscle nAChR | Electrophysiology | - | 41 | [3] | |
| Pancuronium | Mouse muscle nAChR | Electrophysiology | - | 5.5 | [3] | |
| d-Tubothis compound | 5-HT3 Receptor | Radioligand Binding | [³H]granisetron | < 150 | [4] | |
| Metocurine | 5-HT3 Receptor | Radioligand Binding | [³H]granisetron | < 150 | [4] | |
| 12'-O-methyl-d-tubothis compound | 5-HT3 Receptor | Radioligand Binding | [³H]granisetron | 1000-5000 | [4] | |
| l-tubothis compound (stereoisomer) | 5-HT3 Receptor | Radioligand Binding | [³H]granisetron | >10000 | [4] |
Experimental Protocols
Labeling of d-Tubothis compound
The ability to label d-tubothis compound with either a radioisotope or a fluorescent tag is crucial for its use in receptor binding assays.
Tritioted d-tubothis compound ([³H]d-tubothis compound) has been successfully used as a photoaffinity label for nAChRs.[2] The synthesis of radiolabeled compounds is a specialized process typically involving the introduction of a radioactive isotope (e.g., tritium) into the molecule.[5] This often requires a custom synthesis approach by specialized radiochemistry laboratories. The general principle involves using a precursor molecule and introducing the radioisotope in one of the final synthesis steps. Due to the complexity and safety requirements, detailed protocols for the synthesis of [³H]d-tubothis compound are not widely published and are often proprietary. Researchers typically procure radiolabeled ligands from commercial vendors or specialized custom synthesis services.
Fluorescently labeling small molecules like d-tubothis compound can be achieved by conjugating a fluorescent dye to a reactive functional group on the molecule. d-Tubothis compound possesses phenolic hydroxyl groups and a tertiary amine which could potentially be used for conjugation, although the tertiary amine is generally unreactive towards common labeling reagents. The phenolic hydroxyl groups could potentially be targeted, but this may require chemical modification to introduce a more reactive group.
Assuming a derivative of d-tubothis compound with a primary amine is available, a common method for fluorescent labeling is the use of amine-reactive dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-modified d-tubothis compound derivative
-
Amine-reactive fluorescent dye (e.g., a CF® Dye SE or other NHS ester)[6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Prepare the d-tubothis compound derivative solution: Dissolve the amine-modified d-tubothis compound in the Reaction Buffer.
-
Prepare the dye solution: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to create a stock solution.[8]
-
Labeling Reaction:
-
Add the dye stock solution to the d-tubothis compound solution. A molar excess of the dye is typically used to ensure efficient labeling.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the fluorescently labeled d-tubothis compound from unreacted dye using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled product.
-
-
Characterization:
-
Determine the concentration and degree of labeling of the final product using spectrophotometry.
-
Note: This is a generalized protocol and requires optimization based on the specific d-tubothis compound derivative and fluorescent dye used.
Preparation of Nicotinic Acetylcholine Receptor (nAChR)-Rich Membranes from Torpedo Electric Organ
The electric organ of the Torpedo ray is a rich source of nicotinic acetylcholine receptors.
Materials:
-
Frozen Torpedo electric organ
-
Homogenization Buffer: (e.g., 10 mM sodium phosphate, pH 7.4, containing protease inhibitors)
-
High-speed centrifuge
Procedure:
-
Thawing and Dissection: Thaw the frozen electric organ on ice and dissect it into small pieces, removing any connective tissue.
-
Homogenization: Homogenize the tissue in ice-cold Homogenization Buffer using a blender or homogenizer.
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.
-
-
Washing: Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer for storage (e.g., containing sucrose (B13894) for cryoprotection) and store at -80°C in aliquots.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound or its analogs for the nAChR using a radiolabeled ligand (e.g., [³H]d-tubothis compound or another suitable nAChR radioligand).
Materials:
-
nAChR-rich membranes
-
Radiolabeled ligand (e.g., [³H]d-tubothis compound)
-
Unlabeled this compound or analog (test compound)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding inhibitor (e.g., a high concentration of a known nAChR ligand like nicotine (B1678760) or unlabeled d-tubothis compound)
-
96-well filter plates with GF/C filters
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, a fixed concentration of the radiolabeled ligand, and the nAChR membrane preparation.
-
Non-specific Binding (NSB): Add the non-specific binding inhibitor, the radiolabeled ligand, and the nAChR membrane preparation.
-
Competitive Binding: Add a range of concentrations of the unlabeled test compound, the radiolabeled ligand, and the nAChR membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki (Inhibition Constant):
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
-
-
Visualizations
Signaling Pathway of Acetylcholine at the Nicotinic Receptor
Caption: Competitive antagonism of d-tubothis compound at the nAChR.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Overview of the competitive radioligand binding assay workflow.
Logical Relationship for Ki Calculation
References
- 1. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 2. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Interaction of D-tubothis compound analogs with the 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Management of Curarine-Induced Respiratory Depression in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering curarine-induced respiratory depression in laboratory animals during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced respiratory depression?
A1: this compound and its derivatives are non-depolarizing neuromuscular blocking agents (NMBAs) that act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate.[1][2] This antagonism prevents muscle contraction, leading to muscle relaxation and, at sufficient doses, paralysis of the respiratory muscles, resulting in respiratory depression or apnea.[1]
Q2: How can I monitor for respiratory depression in lab animals?
A2: Continuous monitoring of vital signs is crucial. Key methods include:
-
Pulse Oximetry: A non-invasive method to monitor oxygen saturation (SpO2), heart rate, and breathing rate. A significant decrease in O2 saturation is a reliable indicator of respiratory depression.[3][4][5]
-
Capnography: Measures end-tidal CO2 (PETCO2) to assess ventilation adequacy.[6]
-
Visual Observation: Observing the rate and depth of thoracic movements.
-
Neuromuscular Monitoring: Using a peripheral nerve stimulator to assess the degree of neuromuscular blockade, often measured as a train-of-four (TOF) ratio.[7][8][9]
Q3: What are the primary methods for managing this compound-induced respiratory depression?
A3: The two primary management strategies are:
-
Mechanical Ventilation: Provides respiratory support to maintain adequate oxygenation and ventilation while the animal is paralyzed.[6][10]
-
Pharmacological Reversal: Administration of reversal agents that counteract the effects of the neuromuscular blocking agent.[1][11]
Troubleshooting Guides
Issue 1: Animal exhibits shallow breathing and cyanosis after this compound administration.
Cause: This indicates significant respiratory muscle weakness or paralysis, leading to hypoventilation and hypoxia.
Immediate Action:
-
Initiate Mechanical Ventilation: If not already in place, immediately intubate and begin positive pressure ventilation.
-
Administer Reversal Agent: If the experimental protocol allows, administer an appropriate reversal agent.
Experimental Protocol: Emergency Mechanical Ventilation in Rats
-
Intubation: Tracheostomize the anesthetized rat and connect it to a volume-cycled rodent ventilator.
-
Ventilator Settings:
-
Monitoring: Continuously monitor SpO2 with a pulse oximeter and PETCO2 with a capnograph to ensure adequate ventilation.[6]
Issue 2: Delayed recovery from anesthesia and prolonged muscle weakness.
Cause: Residual effects of the curarizing agent. This can increase morbidity and mortality.[11]
Solution: Administer a pharmacological reversal agent. The choice of agent depends on the specific neuromuscular blocker used.
Reversal Agents:
-
Neostigmine (B1678181): An acetylcholinesterase inhibitor that increases the concentration of acetylcholine at the neuromuscular junction, which then competes with the curarizing agent.[2][13][14] It is often administered with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract muscarinic side effects.[1][15]
-
Sugammadex (B611050): A modified gamma-cyclodextrin (B1674603) that encapsulates and inactivates steroidal NMBAs like rocuronium (B1662866) and vecuronium.[7][11][16] It offers a more rapid and complete reversal compared to neostigmine.[17]
Data Presentation: Reversal Agent Dosages and Recovery Times
| Reversal Agent | Animal Model | Dosage (IV) | Key Recovery Metrics | Reference |
| Neostigmine | General | 0.03 - 0.07 mg/kg | TOF ratio > 0.9 within 10-20 minutes | [15][18] |
| Dogs | 0.05 mg/kg | TOF ratio to 1.0 in 8.5 ± 3.5 min | [17] | |
| Sugammadex | Dogs | 2.9 - 5.5 mg/kg | TOF ratio > 90% within 1-3 minutes | [9] |
| Dogs | 4 mg/kg | Recovery time of 0.8 minutes | [8] | |
| Dogs | 8 mg/kg | T4/T1 recovery to 0.9 in < 2 minutes | [7] | |
| Cats | 4 mg/kg | T1/T0 = 90% in 300 seconds | [16] | |
| Cats | 8 mg/kg | T1/T0 = 90% in 256.8 seconds | [16] |
Experimental Protocol: Administration of Neostigmine for Reversal
-
Preparation: Prepare a solution of neostigmine and an anticholinergic agent (e.g., glycopyrrolate).
-
Dosage Calculation: Based on the animal's weight, calculate the appropriate dose (e.g., 0.03-0.07 mg/kg for neostigmine).[15][18]
-
Administration: Administer the solution intravenously (IV) over at least one minute.[15]
-
Monitoring: Continue to monitor neuromuscular function using a peripheral nerve stimulator until a train-of-four (TOF) ratio of ≥ 0.9 is achieved.[14] Also, monitor for cardiovascular and respiratory stability.
Visualizations
References
- 1. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vital signs monitoring during injectable and inhalant anesthesia in mice [jstage.jst.go.jp]
- 6. Mechanical ventilation. [bio-protocol.org]
- 7. Reversal of profound rocuronium or vecuronium-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugammadex for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugammadex for reversal of moderate-to-deep rocuronium block in a clinical setting: A retrospective report of 10 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanical Ventilation Strategies for Small Animals | CWE Inc [cwe-inc.com]
- 11. Reversal of neuromuscular block in companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Protective Mechanical Ventilation With Different PEEP Levels on Alveolar Damage and Inflammation in a Model of Open Abdominal Surgery: A Randomized Study in Obese Versus Non-obese Rats [frontiersin.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. openanesthesia.org [openanesthesia.org]
- 15. drugs.com [drugs.com]
- 16. Dose–Response Evaluation of Sugammadex for Reversal of Deep Rocuronium-Induced Neuromuscular Block in Cats [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Optimizing Curarine dosage to avoid cardiovascular side effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with curarine, with a specific focus on d-tubothis compound. The aim is to help optimize dosage while mitigating potential cardiovascular side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with d-tubothis compound administration in animal models?
A1: The most commonly reported cardiovascular side effects of d-tubothis compound in animal studies include hypotension (a drop in blood pressure), tachycardia (an increased heart rate), and in some cases, arrhythmias (irregular heartbeat).[1][2] These effects are generally dose-dependent.
Q2: What is the underlying mechanism for d-tubothis compound-induced hypotension?
A2: D-tubothis compound-induced hypotension is primarily attributed to two mechanisms. The first is the release of histamine (B1213489) from mast cells.[3][4] Histamine is a potent vasodilator, leading to a decrease in peripheral vascular resistance and a subsequent fall in blood pressure. The second mechanism involves a partial ganglionic blockade, which can further contribute to hypotension.[4]
Q3: We are observing significant and variable hypotension in our rat model after d-tubothis compound administration. What experimental factors should we consider?
A3: Several factors can influence the hypotensive response to d-tubothis compound in animal models:
-
Anesthetic Agent: The choice of anesthetic can significantly impact cardiovascular parameters and reflexes. It is crucial to select an anesthetic regimen that minimizes interference with the cardiovascular responses being measured.[5]
-
Animal Strain: Different strains of the same species can exhibit varying sensitivities to pharmacological agents.
-
Hydration Status: Dehydration can exacerbate hypotensive effects. Ensure that animals are adequately and consistently hydrated prior to the experiment.[5]
-
Dose and Administration Rate: Rapid intravenous injection can lead to a more pronounced release of histamine and a sharper drop in blood pressure. A slower infusion rate or a dose-escalation protocol may mitigate this "first-dose" phenomenon.[5]
Q4: How can we minimize the histamine-releasing effects of d-tubothis compound in our experiments?
A4: To minimize histamine-related side effects, consider the following strategies:
-
Antihistamine Pre-treatment: Administering H1 and H2 receptor antagonists prior to d-tubothis compound may help to attenuate the hypotensive effects mediated by histamine release.
-
Slower Administration: As mentioned, a slower rate of intravenous administration can reduce the peak concentration of the drug and, consequently, the magnitude of histamine release.
-
Alternative Agents: If the histamine-releasing properties of d-tubothis compound are confounding experimental results, consider using a neuromuscular blocking agent with a lower propensity for histamine release.
Troubleshooting Guides
Issue 1: Severe and Prolonged Hypotension After D-tubothis compound Administration
-
Potential Cause:
-
Excessive dose of d-tubothis compound.
-
Rapid injection rate.
-
Interaction with anesthetic agents.
-
Dehydration of the animal.
-
-
Troubleshooting Steps:
-
Review and Adjust Dose: Consult dose-response data and consider reducing the dose of d-tubothis compound. A dose-escalation study may be necessary to determine the optimal dose for the desired neuromuscular blockade with minimal cardiovascular effects.
-
Optimize Administration: Administer d-tubothis compound as a slow intravenous infusion rather than a bolus injection.
-
Evaluate Anesthesia Protocol: Ensure the anesthetic regimen is not contributing to the hypotensive effect.
-
Ensure Proper Hydration: Confirm that the animal is adequately hydrated before the experiment.
-
Fluid Support: In cases of severe hypotension, intravenous fluid administration can help to restore blood pressure.
-
Issue 2: High Variability in Cardiovascular Responses Between Animals
-
Potential Cause:
-
Inconsistent drug administration technique.
-
Variations in animal stress levels.
-
Underlying health differences in the animal cohort.
-
Inaccurate blood pressure monitoring.
-
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and precise administration of d-tubothis compound across all animals.
-
Acclimatize Animals: Acclimatize animals to the experimental setup and handling to minimize stress-induced cardiovascular changes.
-
Health Screening: Ensure all animals are healthy and within a similar age and weight range.
-
Calibrate Monitoring Equipment: Regularly calibrate blood pressure monitoring equipment to ensure accuracy and reliability of the data.
-
Data Presentation
Table 1: Dose-Response of d-tubothis compound on Neuromuscular Blockade and Cardiovascular Parameters in Dogs Anesthetized with Halothane
| Parameter | ED90 Dose (µg/kg) | 3 x ED90 Dose Effects |
| Neuromuscular Blockade | ||
| Twitch Tension Depression | 130 +/- 19 | 90% |
| Duration of Blockade (min) | 100 +/- 19 | |
| Cardiovascular Parameters | ||
| Heart Rate | Increased Significantly (p < 0.05) | |
| Mean Arterial Pressure | Decreased | |
| Cardiac Output | Decreased | |
| Systemic Vascular Resistance | Decreased |
Data synthesized from a comparative study of neuromuscular blocking agents.[1]
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Function in a Rat Model
This protocol outlines the measurement of key cardiovascular parameters in anesthetized rats following the administration of d-tubothis compound.
1. Animal Preparation:
- Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
- Maintain the animal's body temperature at 37°C using a heating pad.
- Insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
2. Baseline Measurements:
- Record baseline heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure for a stable period before drug administration.
- Record a baseline electrocardiogram (ECG) using surface leads.
3. d-Tubothis compound Administration:
- Administer the desired dose of d-tubothis compound intravenously. For initial studies, a dose-escalation design is recommended.
4. Post-Administration Monitoring:
- Continuously monitor and record heart rate and blood pressure for a defined period post-administration.
- Record ECG at regular intervals to assess for any arrhythmias.
5. Data Analysis:
- Calculate the change in cardiovascular parameters from baseline at different time points after drug administration.
- Analyze ECG recordings for changes in heart rate, PR interval, QRS duration, and the presence of any arrhythmias.
Protocol 2: Histamine Release Assay (In Vitro)
This protocol describes a method to quantify histamine release from isolated tissue in response to d-tubothis compound.
1. Tissue Preparation:
- Obtain fresh tissue samples (e.g., human foreskin or animal skin).
- Divide the tissue into matched pieces for control and experimental groups.
2. Incubation:
- Place the tissue pieces in separate chambers containing a suitable buffer.
- Aerate the chambers with oxygen.
3. Stimulation:
- To the experimental chambers, add d-tubothis compound at the desired concentration (e.g., 3 x 10^-5 M).
- Incubate for a defined period (e.g., 30 minutes).
4. Sample Collection and Analysis:
- Collect the supernatant from each chamber.
- Measure the histamine concentration in the supernatant using a sensitive method such as automated fluorometry.
5. Calculation of Histamine Release:
- Determine the total histamine content in the tissue by sonication and boiling.
- Express the experimentally released histamine as a percentage of the total histamine content.
Mandatory Visualizations
Caption: Signaling pathway of d-tubothis compound-induced hypotension.
Caption: Experimental workflow for assessing cardiovascular side effects.
Caption: Logical relationship for troubleshooting drug-induced hypotension.
References
- 1. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubothis compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 3. HISTAMINE RELEASE AND CHANDONIUM IODIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Curarine Dose-Response Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Curarine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of variability in this compound dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (EC₅₀/IC₅₀) of our this compound compound between experimental days. What are the potential causes?
A1: Variability in this compound's potency can stem from several experimental and biological factors. Key areas to investigate include:
-
Reagent Stability and Preparation: this compound solutions can degrade over time, especially when exposed to light.[1] Ensure stock solutions are freshly prepared, protected from light, and stored at the appropriate temperature. Inconsistencies in serial dilutions can also introduce significant error.
-
Experimental Conditions: Minor fluctuations in temperature and pH of the buffer solution can alter the potency of neuromuscular blocking agents.[2][3][4][5][6][7][8] Maintaining consistent physiological conditions is critical.
-
Biological Factors: The health and viability of the tissue preparation are paramount. Factors such as the age, sex, and even species of the animal model can significantly influence the dose-response relationship.[9][10][11][12][13][14]
Q2: Our dose-response curve for this compound has a shallow slope or does not reach a full blockade. What could be the issue?
A2: An incomplete or shallow dose-response curve can indicate several problems:
-
Competitive Antagonism: this compound is a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptor (nAChR).[15][16] If the concentration of endogenous or exogenously applied ACh is high, it can outcompete this compound, leading to a rightward shift and a shallower slope of the dose-response curve. Consider the presence of acetylcholinesterase (AChE) inhibitors, which increase ACh levels.[17][18]
-
Receptor Subtype Differences: Different muscle types may express nAChR subtypes with varying affinities for Curare. This can result in a complex dose-response relationship.
-
Drug Purity and Integrity: Verify the purity of your this compound compound. Impurities may have partial agonist or antagonist activity, affecting the overall response. Degradation of the compound can also lead to a loss of potency.[1]
Q3: We are seeing tachyphylaxis (a rapid decrease in response) with repeated applications of this compound. Why is this happening?
A3: While less common with competitive antagonists like this compound compared to agonists, a diminishing response upon repeated application could be due to:
-
Receptor Desensitization: Although this compound is an antagonist, prolonged or high-concentration exposure might induce conformational changes in the nAChR, leading to a desensitized state that is less responsive to both agonist and antagonist.[16]
-
Cellular Homeostatic Mechanisms: Cells may respond to prolonged receptor blockade by upregulating the expression of nAChRs, which could partially counteract the effect of the antagonist over time.
-
Experimental Artifacts: Ensure that the washout period between drug applications is sufficient to allow the tissue to return to its baseline state. Inadequate washout can lead to an apparent decrease in response.
Troubleshooting Guides
Guide 1: Addressing Inconsistent EC₅₀/IC₅₀ Values
This guide provides a systematic approach to identifying the source of variability in this compound potency measurements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound potency.
Experimental Protocol: Standardizing this compound Solution Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light by wrapping vials in aluminum foil or using amber tubes.[1]
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and prepare fresh serial dilutions in the experimental buffer.
-
Quality Control: Periodically verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC).
Guide 2: Optimizing the In Vitro Muscle Contraction Assay
This guide details key steps for a reproducible isolated tissue bath experiment to assess this compound's effect on neuromuscular function.
Experimental Workflow:
Caption: Workflow for in vitro muscle contraction assay.
Detailed Methodology: Phrenic Nerve-Hemidiaphragm Preparation
-
Tissue Dissection: Isolate the phrenic nerve-hemidiaphragm from a suitable animal model (e.g., rat or mouse) and place it in oxygenated Krebs-Ringer solution.
-
Mounting: Secure the central tendon and the rib cage portion of the diaphragm in a tissue bath containing oxygenated Krebs-Ringer solution maintained at a physiological temperature (e.g., 37°C) and pH (e.g., 7.4).
-
Stimulation and Recording: Place the phrenic nerve in a stimulating electrode and connect the central tendon to a force-displacement transducer to record isometric or isotonic contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with continuous superfusion of fresh, oxygenated buffer.
-
Baseline: Establish a stable baseline of nerve-evoked muscle twitches using a supramaximal stimulus voltage and a constant frequency (e.g., 0.1-0.2 Hz).
-
Dose-Response: Add this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the peak twitch tension at each this compound concentration.
Data Presentation
Table 1: Factors Influencing this compound Dose-Response
| Factor | Effect on Potency | Notes |
| Temperature | Potency may increase with hypothermia.[3][8] | The effect can be complex and may vary with the specific neuromuscular blocking agent.[7][8] |
| pH (Acidity) | Increased acidity (lower pH) generally potentiates the block.[2][4][5] | This may be due to changes in the ionization of the drug or the receptor.[5] |
| pH (Alkalinity) | Increased alkalinity (higher pH) can antagonize the block.[2][4] | This may be related to increased metabolism of the drug in some cases.[2] |
| Acetylcholinesterase Inhibitors | Decreased potency (antagonism). | These agents increase the concentration of acetylcholine at the neuromuscular junction, which competes with this compound.[17][18][19] |
| Species | Significant variability in sensitivity exists between species.[10][13][14] | For example, rats may be more sensitive to some substances than mice.[10] |
| Gender | Females may be more susceptible to this compound's effects.[9][11][12] | Studies in mice have shown a significantly lower ED₅₀ and LD₅₀ in females.[9][11] |
Table 2: Reported Potency of d-tubothis compound in Different Preparations
| Preparation | Potency (IC₅₀/EC₅₀) | Temperature | Reference |
| Mouse nerve-diaphragm | 1.69 ± 0.022 µM | 37°C | [3] |
| Mouse nerve-diaphragm | 1.49 ± 0.021 µM | 25°C | [3] |
| Rat phrenic nerve-hemidiaphragm | ED₅₀ showed biphasic changes with hypothermia | 17°C, 27°C, 32°C, 37°C | [8] |
| Male Mice (in vivo) | ED₅₀ for immobility: 0.38 mg/kg | Not Specified | [9] |
| Female Mice (in vivo) | ED₅₀ for immobility: 0.01 mg/kg | Not Specified | [9] |
Signaling Pathway
Mechanism of Action of this compound at the Neuromuscular Junction:
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[15][20]
Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.
References
- 1. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of changes in acid-base balance on neuromuscular blockade produced by ORG-NC 45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and potency of d-tubothis compound and pancuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Acid base changes and muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. The analysis of the mode of action of curare on neuromuscular transmission; the effect of temperature changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High gender -specific susceptibility to curare- a neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influences of age and gender on dose response and time course of effect of atracurium in anesthetized adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systems approach reveals species differences in hepatic stress response capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Structural mechanism of muscle nicotinic receptor desensitization and block by curare - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Curare can reverse the failure in muscle contraction caused by an AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alzheimer's disease: beware of interactions with cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Curare - Wikipedia [en.wikipedia.org]
- 20. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
Dealing with the hypotensive effects of d-tubocurarine in experiments.
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering hypotensive effects during experiments involving d-tubocurarine.
Troubleshooting Guide
Issue: Significant and Unanticipated Drop in Blood Pressure After d-Tubothis compound Administration
-
Question: My animal model is experiencing a severe drop in blood pressure immediately following the administration of d-tubothis compound. What are the likely causes and how can I mitigate this?
Answer: A significant drop in blood pressure is a known side effect of d-tubothis compound. The primary causes are twofold: the release of histamine (B1213489) from mast cells and the blockade of autonomic ganglia.[1][2][3] Histamine is a potent vasodilator, and ganglionic blockade reduces sympathetic tone, both leading to hypotension.[4][5][6] The magnitude of this effect is often dose-dependent and can be influenced by the speed of administration.[2][3]
Troubleshooting Steps:
-
Reduce the Rate of Administration: Administering d-tubothis compound as a slow intravenous infusion rather than a rapid bolus can attenuate the hypotensive response by minimizing peak plasma concentrations and subsequent histamine release.[3]
-
Pre-treatment with Antihistamines: Prophylactic administration of H1 and H2 receptor antagonists can significantly reduce the hypotensive effects mediated by histamine.[7] For example, a combination of chlorpheniramine (B86927) (an H1 antagonist) and cimetidine (B194882) (an H2 antagonist) has been shown to provide partial protection against d-tubothis compound-induced hypotension.[7]
-
Ensure Adequate Hydration: Verify that the animal is normovolemic. Hypovolemia can exacerbate the hypotensive effects of d-tubothis compound. Intravenous fluids may be necessary to restore and maintain normal blood pressure.[8]
-
Consider Sympathomimetic Agents: In cases of severe hypotension, treatment with sympathomimetic agents may be required to restore blood pressure.[8]
-
Dose Adjustment: If hypotension persists, consider reducing the dose of d-tubothis compound to the minimum effective dose required for neuromuscular blockade in your experimental model.
-
Issue: Inconsistent Hypotensive Responses to d-Tubothis compound Across Experiments
-
Question: I am observing variable blood pressure responses to the same dose of d-tubothis compound in different animals or on different experimental days. What could be causing this inconsistency?
Answer: The variability in the hypotensive response to d-tubothis compound can be attributed to several factors, including the anesthetic regimen used, the physiological state of the animal, and the specific batch of the drug.
Troubleshooting Steps:
-
Standardize Anesthetic Protocol: Certain anesthetics can influence the cardiovascular system and may interact with d-tubothis compound. For example, halothane (B1672932) has been shown to reduce d-tubothis compound-induced histamine release.[9] Ensure a consistent anesthetic protocol is used across all experiments.
-
Control for Physiological Variables: Factors such as the animal's acid-base status and electrolyte levels can influence the effects of neuromuscular blocking agents.[8] Monitor and maintain these parameters within a normal physiological range.
-
Check Drug Preparation and Storage: Ensure that the d-tubothis compound solution is prepared consistently and stored correctly according to the manufacturer's instructions. Degradation of the compound could lead to variable potency.
-
Account for Individual Animal Variability: Biological variability is inherent in animal research. Ensure that your experimental groups are sufficiently powered to account for this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism behind d-tubothis compound-induced hypotension?
A1: The hypotensive effect of d-tubothis compound is primarily caused by two mechanisms: the release of histamine from mast cells, which leads to vasodilation, and the blockade of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, which reduces sympathetic vascular tone.[1][2][3]
-
Q2: How can I prevent or minimize the hypotensive effects of d-tubothis compound in my experiment?
A2: To minimize hypotension, you can administer d-tubothis compound slowly, pre-treat with a combination of H1 and H2 antihistamines, ensure the subject is well-hydrated, and use the lowest effective dose.[3][7][8]
-
Q3: Are there alternatives to d-tubothis compound with less pronounced hypotensive effects?
A3: Yes, several newer non-depolarizing neuromuscular blocking agents have been developed with improved side-effect profiles. Drugs like vecuronium, rocuronium, and cisatracurium (B1209417) are known to have minimal histamine release and ganglion-blocking effects, resulting in greater cardiovascular stability.[1][10][11]
-
Q4: What is the recommended dose of antihistamines to counteract d-tubothis compound's effects?
A4: The optimal dose will depend on the animal model and experimental conditions. However, studies in humans have used chlorpheniramine at 0.1 mg/kg and cimetidine at 4 mg/kg to partially prevent the fall in systemic vascular resistance.[7] It is crucial to perform dose-response studies in your specific model to determine the most effective and safe dosage.
-
Q5: Can atropine (B194438) be used to manage d-tubothis compound-induced hypotension?
A5: Atropine has been shown to inhibit histamine release induced by d-tubothis compound in monkeys at doses of 0.025 mg/kg and higher.[12] By inhibiting histamine release, atropine can help mitigate one of the causes of hypotension.
Data Presentation
Table 1: Effect of Administration Rate of d-Tubothis compound on Mean Arterial Pressure (MAP)
| Administration Time | Maximum MAP Reduction (%) |
| 1 second | 18.1% |
| 90 seconds | 11.1% |
| 180 seconds | 5.1% |
Data adapted from a study in anesthetized patients, demonstrating that slower administration reduces the hypotensive effect.[3]
Table 2: Prophylactic Strategies to Mitigate d-Tubothis compound-Induced Hypotension
| Pre-treatment Agent(s) | Dosage (in humans) | Effect on Systemic Vascular Resistance |
| Placebo | N/A | Significant decrease |
| Cimetidine (H2 antagonist) | 4 mg/kg | Partial prevention of decrease |
| Chlorpheniramine (H1 antagonist) | 0.1 mg/kg | Partial prevention of decrease |
| Cimetidine + Chlorpheniramine | 4 mg/kg + 0.1 mg/kg | Partial prevention of decrease |
This table summarizes findings from a study in cardiac surgical patients, indicating that H1 and H2 antagonists offer partial protection.[7]
Experimental Protocols
Protocol 1: Pre-treatment with Antihistamines to Mitigate d-Tubothis compound-Induced Hypotension
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol. Insert intravenous and arterial catheters for drug administration and blood pressure monitoring, respectively. Allow the animal to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a minimum of 15 minutes.
-
Antihistamine Administration:
-
Prepare a solution of an H1 antagonist (e.g., chlorpheniramine) and an H2 antagonist (e.g., cimetidine) in sterile saline.
-
Administer the antihistamine combination intravenously over 2-3 minutes. Refer to literature for appropriate dosing for your animal model, starting with a low dose and escalating if necessary in pilot studies.
-
-
Waiting Period: Allow at least 15-20 minutes for the antihistamines to take effect.
-
d-Tubothis compound Administration: Administer d-tubothis compound intravenously at the desired dose for neuromuscular blockade.
-
Monitoring: Continuously monitor and record MAP and heart rate throughout the experiment.
-
Data Analysis: Compare the change in MAP following d-tubothis compound administration in antihistamine-pre-treated animals to a control group that received a saline placebo.
Protocol 2: Slow Infusion of d-Tubothis compound to Reduce Hypotensive Effects
-
Animal Preparation: Prepare the animal as described in Protocol 1.
-
Baseline Measurement: Record baseline MAP and heart rate for at least 15 minutes.
-
d-Tubothis compound Preparation: Prepare the total required dose of d-tubothis compound in a syringe and place it in a calibrated syringe pump.
-
Slow Infusion: Administer the d-tubothis compound intravenously over a prolonged period (e.g., 3-5 minutes) using the syringe pump.
-
Monitoring: Continuously monitor and record MAP and heart rate during and after the infusion.
-
Data Analysis: Compare the hemodynamic changes in the slow-infusion group to a group receiving the same total dose as a rapid intravenous bolus.
Mandatory Visualizations
Caption: Signaling pathway of d-tubothis compound-induced hypotension.
Caption: Troubleshooting workflow for managing hypotension.
Caption: General experimental workflow for d-tubothis compound studies.
References
- 1. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 2. Role of histamine in the hypotensive action of d-tubothis compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Changes in Blood Pressure with Varying Rates of Adminstration of d-Tubothis compound . [ekja.org]
- 4. youtube.com [youtube.com]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Histamine antagonists and d-tubothis compound-induced hypotension in cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of d-tubothis compound-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubothis compound - Humanitas.net [humanitas.net]
- 11. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Inhibition of histamine liberation with atropine sulfate following administration of d-tubothis compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversal Agents for Curarine and its Derivatives in a Research Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of reversal agents for curarine and its synthetic derivatives (e.g., tubothis compound, rocuronium (B1662866), vecuronium (B1682833), pancuronium) in a research environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary reversal agents for this compound-like neuromuscular blocking agents (NMBAs) in a research setting?
A1: The two main classes of reversal agents are acetylcholinesterase (AChE) inhibitors and selective relaxant binding agents.
-
Acetylcholinesterase Inhibitors: Neostigmine (B1678181) and edrophonium (B1671111) are the most commonly used. They work by inhibiting the enzyme that breaks down acetylcholine (B1216132) (ACh) at the neuromuscular junction, thereby increasing the concentration of ACh to compete with the NMBA at the nicotinic receptors.[1][2]
-
Selective Relaxant Binding Agents (SRBAs): Sugammadex (B611050) is the primary example. It acts by encapsulating and inactivating steroidal NMBAs like rocuronium and vecuronium, rendering them unable to bind to the acetylcholine receptor.[3][4][5]
Q2: Which reversal agent should I choose for my experiment?
A2: The choice depends on the specific NMBA used, the depth of the neuromuscular blockade, and the experimental model.
-
For steroidal NMBAs (rocuronium, vecuronium): Sugammadex is highly effective and provides rapid and complete reversal, even from a deep block.[6][7]
-
For benzylisoquinolinium NMBAs (e.g., atracurium, cisatracurium) or if cost is a major consideration: AChE inhibitors like neostigmine are a suitable choice.[2][8] Note that sugammadex is ineffective against benzylisoquinolinium compounds.
-
For a very short-acting reversal: Edrophonium has a faster onset but shorter duration of action compared to neostigmine.[9]
Q3: Do I need to co-administer other drugs with the reversal agent?
A3: Yes, when using acetylcholinesterase inhibitors. These agents can cause significant muscarinic side effects (e.g., bradycardia, hypersalivation, bronchoconstriction). To counteract these effects, an antimuscarinic agent like atropine (B194438) or glycopyrrolate (B1671915) must be administered concurrently.[8][10] Sugammadex does not require the co-administration of an antimuscarinic agent as it does not affect the cholinergic system.[3]
Q4: How do I monitor the level of neuromuscular blockade and its reversal in my animal model?
A4: The gold standard for monitoring neuromuscular function is through the use of a peripheral nerve stimulator to elicit a train-of-four (TOF) response.[2][10] The goal of reversal is to achieve a TOF ratio (the ratio of the fourth twitch height to the first) of ≥ 0.9, which indicates adequate recovery of neuromuscular function.[6]
Troubleshooting Guides
| Problem | Possible Causes | Solutions & Recommendations |
| Incomplete or Failed Reversal | The neuromuscular blockade is too profound for the reversal agent to be effective.[11][12] | - For AChE inhibitors, ensure at least two twitches are visible on the TOF monitor before attempting reversal.[10] - If using an AChE inhibitor for a deep block, consider waiting for some spontaneous recovery before administration. - For deep blockade induced by rocuronium or vecuronium, sugammadex is the most effective option.[6] |
| Incorrect dosage of the reversal agent was administered. | - Consult the quantitative data tables below for recommended dosages for your animal model. - Titrate the dose based on the level of neuromuscular blockade observed. | |
| The half-life of the NMBA is longer than that of the reversal agent. | - This can lead to "recurarization," where the blockade returns after initial reversal. Monitor the animal for an extended period. - Consider a longer-acting reversal agent or repeated doses if necessary. | |
| Adverse Cardiovascular Effects (Bradycardia, Hypotension) | Muscarinic side effects of acetylcholinesterase inhibitors.[10] | - Ensure adequate co-administration of an antimuscarinic agent like atropine or glycopyrrolate. - Monitor heart rate and blood pressure closely during and after reversal. |
| Unexplained Muscle Weakness After Reversal | Overdosing of an acetylcholinesterase inhibitor can lead to a depolarizing block at the neuromuscular junction.[2] | - Use the lowest effective dose of the AChE inhibitor. - Monitor neuromuscular function closely; if weakness persists or worsens after an initial improvement, consider the possibility of an overdose. |
Quantitative Data on Reversal Agents
Table 1: Recommended Dosages of Reversal Agents in Animal Models
| Reversal Agent | Animal Model | Dosage | Notes | Citation |
| Neostigmine | General | 0.04 mg/kg, IV | Co-administer with an antimuscarinic (e.g., atropine at 0.02 mg/kg). | [8][13] |
| Dogs | 0.04-0.08 mg/kg, IV | Titrate based on the degree of residual blockade. | [9] | |
| Edrophonium | Dogs | 0.5 - 1.0 mg/kg, IV | Faster onset, shorter duration than neostigmine. | [9][11] |
| Sugammadex | Dogs | 4 mg/kg, IV | For reversal of moderate rocuronium or vecuronium blockade. | [14][15] |
| Dogs | 8 mg/kg, IV | For reversal of profound rocuronium or vecuronium blockade. | [14][16] | |
| Cats | 4-8 mg/kg, IV | For rapid and complete reversal of profound rocuronium blockade. | [17] |
Table 2: Comparative Efficacy of Reversal Agents
| Parameter | Sugammadex | Neostigmine | Citation |
| Mechanism of Action | Encapsulation of steroidal NMBAs | Acetylcholinesterase inhibition | [2][3] |
| Reversal of Deep Blockade | Highly effective | Ineffective or slow | [6] |
| Onset of Action | Rapid (typically < 3 minutes) | Slower (peak effect around 10 minutes) | [6][18] |
| Predictability | High | Variable | [19] |
| Muscarinic Side Effects | None | Yes (requires co-administration of an antimuscarinic) | [3][10] |
Experimental Protocols
Protocol 1: Reversal of Neuromuscular Blockade in an Anesthetized Rodent Model
-
Anesthesia and Monitoring:
-
Anesthetize the rodent using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Establish intravenous access for drug administration.
-
Place stimulating electrodes along a peripheral nerve (e.g., the sciatic nerve) and a recording electrode on the corresponding muscle (e.g., the gastrocnemius) to monitor twitch response.
-
Connect the electrodes to a peripheral nerve stimulator and a force transducer to quantify the train-of-four (TOF) response.
-
-
Induction of Neuromuscular Blockade:
-
Administer a this compound-like agent (e.g., rocuronium at 0.6 mg/kg) intravenously.
-
Monitor the TOF response until the desired level of blockade is achieved (e.g., disappearance of all four twitches for a profound block).
-
-
Reversal of Blockade:
-
For Neostigmine Reversal:
-
Wait for the reappearance of at least the first twitch (T1) of the TOF.
-
Administer atropine (0.02 mg/kg, IV) followed by neostigmine (0.04 mg/kg, IV).
-
-
For Sugammadex Reversal (with rocuronium or vecuronium):
-
Administer sugammadex (2-4 mg/kg, IV, depending on the depth of blockade) at any point after the administration of the NMBA.
-
-
-
Post-Reversal Monitoring:
-
Continuously monitor the TOF response until the TOF ratio returns to ≥ 0.9.
-
Monitor vital signs (heart rate, respiratory rate, blood pressure) throughout the recovery period.
-
Maintain the animal on ventilatory support until spontaneous and adequate respiration is confirmed.[8]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acetylcholinesterase Inhibitors
References
- 1. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Sugammadex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Sugammadex and Neostigmine: A Bibliometric Analysis of the Past 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. m.youtube.com [m.youtube.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. vetlexicon.com [vetlexicon.com]
- 13. Speed of reversal by sugammadex or neostigmine after vecuronium-induced neuromuscular block in dogs: Randomized clinical trial and pharmacological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of profound rocuronium or vecuronium-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sugammadex for reversal of rocuronium-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dose–Response Evaluation of Sugammadex for Reversal of Deep Rocuronium-Induced Neuromuscular Block in Cats [mdpi.com]
- 18. seejph.com [seejph.com]
- 19. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the potency and duration of Curarine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with curarine and its derivatives, such as d-tubothis compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound and its chief alkaloid, d-tubothis compound, act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2] By binding to these receptors, this compound blocks the action of the neurotransmitter acetylcholine (ACh), preventing depolarization of the motor endplate and subsequent muscle contraction, which leads to muscle paralysis.[1][3]
Q2: What is the typical onset and duration of action for d-tubothis compound?
A2: When administered intravenously, d-tubothis compound has a relatively slow onset of action, typically around 5 minutes.[3] The paralytic effects generally last for approximately 20 to 30 minutes, with some residual muscle weakness potentially persisting for a few hours.[3][4] The initial brief duration is due to the redistribution of the drug; with repeated doses, tissues can become saturated, and the duration is then more dependent on metabolism and excretion.[5]
Q3: How can the effects of this compound be reversed in an experimental setting?
A3: The neuromuscular blockade induced by this compound can be reversed by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine.[6] AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, leading to an increased concentration of ACh that can then outcompete this compound for binding to the nAChRs, thereby restoring neuromuscular transmission.[6]
Q4: Are there known stability issues with this compound solutions?
A4: Like many alkaloids, the stability of this compound solutions can be affected by pH and temperature. For instance, the related neuromuscular blocking agent atracurium (B1203153) is stored at an acidic pH (around 3.3) to slow its spontaneous degradation via Hofmann elimination, a process that is accelerated in alkaline conditions. While this compound's degradation pathway is different, it is crucial to adhere to the storage conditions recommended by the supplier and to use freshly prepared solutions for quantitative experiments to ensure reproducibility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (higher IC50/ED50) in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions (typically protected from light and at recommended temperatures). |
| High Agonist (Acetylcholine) Concentration | As a competitive antagonist, the apparent potency of this compound is dependent on the concentration of the agonist.[7] Ensure that the agonist concentration is kept constant across all assays and is appropriate for the desired level of response. |
| Incorrect pH or Temperature of Buffer | Changes in pH and temperature can alter receptor binding affinity and drug stability.[5] Verify that the pH and temperature of the physiological salt solution are within the optimal range for the specific tissue preparation and are consistently maintained. |
| Tissue Desensitization or Fatigue | Prolonged or repeated exposure to high concentrations of acetylcholine can lead to receptor desensitization or tissue fatigue, affecting the response to this compound. Ensure adequate washing and recovery periods for the tissue between drug applications. |
Issue 2: High variability in the duration of neuromuscular blockade between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of this compound, especially in in vivo models. For in vitro preparations, ensure complete and rapid exchange of the bath solution. |
| Differences in Experimental Animal Characteristics | Factors such as age, sex, and nutritional status can influence drug metabolism and distribution, leading to variability in the duration of action.[8][9] A study in mice showed that females are significantly more susceptible to curare, with both ED50 and LD50 being at least three-fold lower than in males.[10][11] Use animals of the same sex and a narrow age and weight range for a given set of experiments. |
| Fluctuations in Temperature | Hypothermia can prolong the effects of some neuromuscular blocking agents.[12] Maintain a stable and physiological temperature for the animal or the isolated tissue preparation throughout the experiment. |
| Drug Interactions | The presence of other compounds, such as certain antibiotics or anesthetics, can potentiate or inhibit the effects of this compound.[13] Review all compounds being administered to the animal or present in the tissue bath for potential interactions. |
Quantitative Data Summary
Table 1: Factors Influencing the Potency (ED50/IC50) of d-Tubothis compound
| Factor | Condition | Effect on Potency | Species/Model | Reference(s) |
| Temperature | Cooling from 37°C to 25°C | Slight increase in potency (IC50 from 1.69 µM to 1.49 µM) | Mouse phrenic nerve-diaphragm | [14] |
| Stimulus Frequency | Increasing from 0.1 Hz to 1.0 Hz | Apparent potency increased ~3.5-fold (ED50 from 0.25 mg/kg to 0.07 mg/kg) | Human | [15] |
| Sex | Female vs. Male | Females are ~3 times more sensitive (lower ED50) | Mouse | [10][11] |
| pH (Acid-Base Balance) | Respiratory Acidosis | Enhances neuromuscular blockade | Human | [5] |
| Respiratory Alkalosis | Diminishes neuromuscular blockade | Human | [5] | |
| Concurrent Medications | Inhaled Anesthetics | Potentiate neuromuscular blockade | Human | [12] |
| Aminoglycoside Antibiotics | Potentiate neuromuscular blockade | Human | [13] | |
| Pathophysiological State | Myasthenia Gravis | Increased sensitivity to neuromuscular blockade | Human | [4] |
Table 2: Comparative Potency and Onset of Action of Neuromuscular Blockers
| Drug | Relative Potency (vs. d-tubothis compound) | Onset of Action | Species/Model | Reference(s) |
| d-Tubothis compound | 1 | Intermediate | Human | [16] |
| Pancuronium (B99182) | ~7.4-8.2 times more potent | Slower | Human | [1] |
| Gallamine | Less potent | Faster | Human | [16] |
Experimental Protocols
Protocol 1: Bioassay of d-Tubothis compound using Frog Rectus Abdominis Muscle
This protocol is adapted from procedures for studying the effects of drugs on isolated frog skeletal muscle.[17][18][19]
1. Preparation of the Tissue: a. Select a healthy frog and pith it.[19] b. Pin the frog to a dissecting tray and expose the rectus abdominis muscle.[18] c. Carefully isolate the rectus abdominis muscle, tying threads to the top and bottom before removal.[18] d. Mount the muscle preparation in an organ bath containing Frog Ringer's solution, under a tension of 1-5 grams.[19] e. Allow the tissue to stabilize for at least 45 minutes, washing with fresh Ringer's solution every 15 minutes.[18]
2. Recording a Dose-Response Curve for Acetylcholine (ACh): a. Start the recording drum and establish a baseline. b. Add a known concentration of ACh to the bath and record the muscle contraction for 90 seconds.[18] c. Wash the tissue 2-3 times with Frog Ringer's solution and allow it to return to baseline.[17] d. Repeat with increasing concentrations of ACh to establish a dose-response curve.
3. Determining the Effect of d-Tubothis compound: a. After obtaining a consistent response to a submaximal concentration of ACh, add a known concentration of d-tubothis compound to the bath and incubate for a set period. b. Re-administer the same submaximal concentration of ACh in the presence of d-tubothis compound and record the inhibited contraction. c. Wash the tissue thoroughly to observe the reversal of the blockade. d. Repeat with different concentrations of d-tubothis compound to determine its IC50 (the concentration that inhibits 50% of the ACh response).[7]
Protocol 2: Rat Phrenic Nerve-Hemidiaphragm Preparation
This in vitro preparation is a classic model for studying neuromuscular transmission.[20][21][22]
1. Dissection and Mounting: a. Euthanize a rat and exsanguinate. b. Open the thoracic cavity to expose the diaphragm and the phrenic nerve. c. Carefully dissect out one hemidiaphragm with the phrenic nerve attached. d. Mount the preparation in a 20 ml organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[20] e. The phrenic nerve should be placed over platinum electrodes for stimulation.[20]
2. Stimulation and Recording: a. Apply supramaximal stimuli to the phrenic nerve (e.g., single shocks at a low frequency like 0.1 Hz). b. Record the resulting muscle twitches using an isotonic transducer connected to a data acquisition system. c. Allow the preparation to equilibrate until a stable baseline of twitch responses is achieved.
3. Application of this compound: a. Introduce d-tubothis compound into the bath at the desired concentration. b. Record the progressive decrease in twitch height, which indicates the degree of neuromuscular blockade. c. The potency (IC50) can be determined by constructing a dose-response curve with various concentrations of the drug. d. The duration of action can be measured from the time of drug application to the recovery of the twitch height to a certain percentage of the initial baseline after washing the drug out of the bath.
Visualizations
Caption: Competitive antagonism of this compound at the neuromuscular junction.
Caption: Workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Early and late relative potencies of pancuronium and d-tubothis compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curare - Wikipedia [en.wikipedia.org]
- 3. tubothis compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 4. ccjm.org [ccjm.org]
- 5. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tubothis compound – eDrug [edrug.mvm.ed.ac.uk]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Variability of duration of action of neuromuscular-blocking drugs in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. download.lww.com [download.lww.com]
- 14. Temperature and potency of d-tubothis compound and pancuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stimulus frequency and dose-respone curve to d-tubothis compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pancuronium, gallamine, and d-tubothis compound compared: is speed of onset inversely related to drug potency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Curarine's Narrow Therapeutic Window
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Curarine and its derivatives, primarily d-tubothis compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges posed by this compound's narrow therapeutic window in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its narrow therapeutic window a concern in experiments?
A1: this compound is a potent, non-depolarizing neuromuscular blocking agent. Its primary active component, d-tubothis compound, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of skeletal muscles.[1][2] This competitive binding prevents acetylcholine from depolarizing the muscle cell membrane, leading to muscle relaxation and, at higher doses, paralysis.[1][2]
The narrow therapeutic window signifies a small difference between the dose required for a therapeutic effect (muscle relaxation) and the dose that causes severe adverse effects, primarily respiratory paralysis due to the paralysis of the diaphragm.[3] This poses a significant challenge in experiments, as slight variations in dosage or individual subject sensitivity can lead to life-threatening complications.
Q2: What are the primary toxic effects of this compound observed in preclinical studies?
A2: The primary toxic effect of this compound is dose-dependent respiratory failure due to paralysis of the respiratory muscles.[3] Other reported toxic effects in preclinical models include:
-
Hypotension: This is often associated with histamine (B1213489) release caused by d-tubothis compound.[3]
-
Bronchospasm: Also linked to histamine release, which can be particularly problematic in sensitive individuals or animal models.[3]
-
Neurotoxicity: Direct injection of d-tubothis compound into the brain has been shown to cause neuronal damage in rats.[4] However, systemic administration is less likely to cause central nervous system effects due to the blood-brain barrier.
Q3: Are there known reversal agents for this compound-induced neuromuscular blockade?
A3: Yes, the effects of d-tubothis compound can be reversed. The most common reversal agents are acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) .[5][6] By inhibiting the enzyme that breaks down acetylcholine, neostigmine increases the concentration of acetylcholine at the neuromuscular junction, allowing it to outcompete d-tubothis compound for binding to the nAChRs and restore muscle function.[5]
Sugammadex , a modified gamma-cyclodextrin, is a newer reversal agent that works by encapsulating and inactivating steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[7][8][9] While highly effective for these agents, its efficacy in reversing d-tubothis compound, a benzylisoquinoline compound, is not its primary indication and is not well-documented. Therefore, for d-tubothis compound, acetylcholinesterase inhibitors remain the standard reversal agents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality rate in experimental animals | Dose is too high, exceeding the lethal dose (LD50). There may be gender-specific differences in sensitivity. | 1. Carefully review and recalculate the dose based on the animal's weight. 2. Conduct a dose-ranging study to determine the optimal effective dose (ED50) and LD50 in your specific animal model and strain. 3. Consider potential gender differences in sensitivity, as has been observed in mice. 4. Ensure immediate availability of ventilatory support and reversal agents (e.g., neostigmine). |
| Significant hypotension and/or bronchospasm | Histamine release induced by d-tubothis compound. | 1. Administer d-tubothis compound slowly to minimize the peak plasma concentration. 2. Consider premedication with H1 and H2 histamine antagonists to mitigate these effects.[10][11] 3. Pre-treatment with atropine (B194438) has been shown to inhibit histamine release in monkeys.[1] 4. Monitor blood pressure and respiratory function closely throughout the experiment. |
| Variable or inconsistent muscle relaxation | Improper administration, incorrect dose, or variations in subject sensitivity. | 1. Ensure the drug is administered via the correct route (typically intravenous for rapid onset). 2. Verify the concentration of your d-tubothis compound solution. 3. Use a peripheral nerve stimulator to monitor the degree of neuromuscular blockade and titrate the dose accordingly. 4. Account for factors that can influence potency, such as body temperature and concomitant medications. |
| Difficulty in reversing neuromuscular blockade | Inadequate dose of reversal agent, or the block is too profound. | 1. Ensure the correct dose of the reversal agent (e.g., neostigmine) is administered. 2. Administer an anticholinergic agent (e.g., atropine or glycopyrrolate) alongside neostigmine to counteract its muscarinic side effects.[12] 3. Allow sufficient time for the reversal agent to take effect. 4. If the blockade is profound (no response to nerve stimulation), spontaneous recovery may need to occur before a reversal agent is effective. |
Data Presentation
Table 1: Potency (ED50) of d-tubothis compound in Different Species and Conditions
| Species | Preparation | ED50 | Conditions |
| Human | In vivo (Anesthetized) | 0.25 mg/kg | 0.1 Hz nerve stimulation |
| Human | In vivo (Anesthetized) | 0.07 mg/kg | 1.0 Hz nerve stimulation |
| Cat | In vivo (Gastrocnemius muscle) | 105 µg/kg | - |
| Cat | In vivo (Soleus muscle) | 150 µg/kg | - |
| Guinea Pig | In vitro (Nerve-lumbrical muscle) | Varies | Decreased by volatile anesthetics |
Table 2: Toxicity (LD50) of d-tubothis compound in Different Species
| Species | Route of Administration | LD50 |
| Mouse | Intravenous | 0.13 mg/kg[3] |
| Rabbit | Intravenous | 0.146 mg/kg[3] |
| Rat | Intraperitoneal | 0.27 - 0.34 mg/kg |
| Rat | Subcutaneous | 0.31 mg/kg |
| Cat | Oral | 18 mg/kg |
| Mouse | Oral | 150 mg/kg |
Experimental Protocols
Protocol 1: Determination of d-tubothis compound Potency using the Rabbit Head-Drop Method
This in vivo bioassay determines the dose of d-tubothis compound required to produce muscle relaxation leading to the inability of a rabbit to hold its head up.
Materials:
-
d-tubothis compound standard solution (0.012% w/v in saline)
-
Test sample of d-tubothis compound
-
Healthy rabbits (2-2.5 kg)
-
Intravenous infusion setup for the marginal ear vein
-
Neostigmine methyl sulphate (0.05 mg) and atropine sulphate for emergency reversal
Procedure:
-
Divide rabbits into two groups: one for the standard and one for the test sample.
-
Administer the d-tubothis compound solution intravenously into the marginal ear vein at a constant, slow rate.
-
Continue the infusion until the rabbit's neck muscles relax to the point where it can no longer hold its head erect (the "head-drop" endpoint).
-
Record the total volume of the solution administered to reach the endpoint.
-
Calculate the dose of d-tubothis compound required to produce the head-drop.
-
To minimize biological variation, a crossover design can be implemented where, after a suitable washout period, the groups are switched.
-
The potency of the test sample is calculated relative to the standard.
Protocol 2: In Vitro Assessment of d-tubothis compound Potency using the Frog Rectus Abdominis Muscle Preparation
This assay measures the ability of d-tubothis compound to inhibit acetylcholine-induced muscle contraction.
Materials:
-
Frog rectus abdominis muscle
-
Organ bath with frog Ringer's solution, aerated with 95% O2 and 5% CO2
-
Isotonic transducer and recording system
-
Acetylcholine solution
-
d-tubothis compound standard and test solutions
Procedure:
-
Isolate the frog rectus abdominis muscle and mount it in the organ bath.
-
Allow the muscle to stabilize for 30-40 minutes.
-
Record a cumulative dose-response curve for acetylcholine to establish a baseline contractile response.
-
Wash the muscle and introduce a known concentration of the d-tubothis compound standard solution into the bath.
-
After an equilibration period, record a second cumulative dose-response curve for acetylcholine in the presence of d-tubothis compound.
-
Calculate the percentage inhibition of the acetylcholine response by d-tubothis compound.
-
Repeat the procedure with the test sample of d-tubothis compound.
-
Compare the inhibitory potency of the test sample to the standard.
Mandatory Visualizations
References
- 1. [Inhibition of histamine liberation with atropine sulfate following administration of d-tubothis compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticles Based on Quaternary Ammonium Chitosan-methyl-β-cyclodextrin Conjugate for the Neuropeptide Dalargin Delivery to the Central Nervous System: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 4. d-Tubothis compound causes neuronal death when injected directly into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Neostigmine reversal of D-tubothis compound and pancuronium bromide combinations in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Histamine antagonists and d-tubothis compound-induced hypotension in cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of the H1 and H2 receptor antagonists, terfenadine and ranitidine on the hypotensive and gastric pH effects of the histamine releasing drugs, morphine and tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neostigmine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Technical Support Center: Long-Term Stability of Curarine (d-Tubocurarine) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Curarine (d-Tubothis compound) solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a common name for various plant-derived alkaloids, with the principal active component being d-tubothis compound.[1] It is a non-depolarizing neuromuscular blocking agent.[2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] By blocking these receptors, d-tubothis compound prevents acetylcholine from binding, leading to a reversible paralysis of skeletal muscles.[1][2]
Q2: What are the recommended solvents and storage conditions for d-tubothis compound solutions?
A2: d-Tubothis compound hydrochloride pentahydrate is soluble in water (50 mg/mL, with heating), methanol, and ethanol. For research purposes, stock solutions are often prepared in water or dimethyl sulfoxide (B87167) (DMSO).[3] To ensure long-term stability, it is crucial to store solutions under appropriate conditions. For short-term storage of up to one month, solutions can be kept at -20°C.[3] For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles. It is also critical to protect solutions from light, as d-tubothis compound is light-sensitive.
Q3: What are the main factors that can cause the degradation of d-tubothis compound solutions?
A3: The primary factors contributing to the degradation of d-tubothis compound solutions are:
-
Oxidation: Forced degradation studies have shown that d-tubothis compound is highly sensitive to oxidative conditions, even at room temperature.[4]
-
Temperature: Elevated temperatures can accelerate degradation. A study on d-tubothis compound chloride injection showed a more significant loss in potency at 25°C compared to 4°C over time.[5]
-
Light: d-Tubothis compound is known to be sensitive to light, which can contribute to its degradation.
-
pH: Although stable in neutral and alkaline hydrolytic conditions, degradation has been observed under acidic conditions.[4]
Troubleshooting Guide
Issue 1: Inconsistent or reduced biological activity in experiments.
-
Possible Cause: Degradation of the d-tubothis compound solution leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock and working solutions have been stored at the correct temperature (e.g., -20°C for short-term, -80°C for long-term) and protected from light.[3]
-
Prepare Fresh Solutions: If the solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or if there is any doubt about its stability, prepare a fresh solution from the powdered compound.
-
Perform a Potency Assay: If feasible, perform a bioassay (e.g., using a frog rectus abdominis muscle preparation) to confirm the biological activity of your solution against a known standard.[6]
-
Analytical Quantification: Use a stability-indicating HPLC method to determine the exact concentration of d-tubothis compound in your solution.[5]
-
Issue 2: Visible changes in the d-tubothis compound solution (e.g., color change, precipitation).
-
Possible Cause: Chemical degradation or precipitation of the compound.
-
Troubleshooting Steps:
-
Do Not Use: Discard any solution that shows visible signs of degradation or precipitation.
-
Check Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility of d-tubothis compound in the chosen solvent.
-
Review Preparation Protocol: Re-evaluate your solution preparation method to ensure the compound was fully dissolved initially.
-
Data Presentation
Table 1: Stability of d-Tubothis compound Chloride Injection (3 mg/mL) in Polypropylene Syringes [5]
| Storage Temperature | Storage Duration | Potency Loss |
| 25°C (Ambient) | 45 days | < 10% |
| 4°C (Refrigerated) | 90 days | < 1% |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods used in forced degradation studies of d-tubothis compound.[4]
-
Objective: To separate and quantify d-tubothis compound from its potential degradation products.
-
Instrumentation: A high-performance liquid chromatograph with a mass spectrometric detector (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: Waters Acquity CSH C18 (1.7 µm, 2.1 mm x 100 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: As per column specifications and system optimization.
-
Injection Volume: As per system optimization.
-
Detection: Mass spectrometry to identify and quantify d-tubothis compound and its degradation products.
-
-
Sample Preparation:
-
Prepare a stock solution of d-tubothis compound in a suitable solvent (e.g., water or methanol).
-
For stability testing, store aliquots of the solution under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points, dilute the samples to an appropriate concentration with the mobile phase before injection.
-
-
Data Analysis:
-
Identify the peak corresponding to d-tubothis compound based on its retention time and mass-to-charge ratio.
-
Quantify the peak area to determine the concentration of d-tubothis compound remaining at each time point.
-
Identify and characterize any new peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for assessing the intrinsic stability of d-tubothis compound under various stress conditions.[4][7]
-
Objective: To identify potential degradation pathways and degradation products of d-tubothis compound.
-
Procedure:
-
Acid Hydrolysis: Treat the d-tubothis compound solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the d-tubothis compound solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the d-tubothis compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the d-tubothis compound solution to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the d-tubothis compound solution to a light source (e.g., UV or fluorescent light).
-
-
Analysis: At specified time points, analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1 to identify and quantify any degradation.
Visualizations
Caption: d-Tubothis compound signaling pathway at the neuromuscular junction.
Caption: Experimental workflow for d-tubothis compound stability testing.
References
- 1. A Molecule Story: d-Tubothis compound - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Tubothis compound - Humanitas.net [humanitas.net]
- 4. researchgate.net [researchgate.net]
- 5. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 6. asahq.org [asahq.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Side Effects of Curarine in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the side effects of curarine (specifically d-tubothis compound) in chronic experimental studies. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary side effects of chronic this compound administration I should be aware of?
A1: The most significant side effect of this compound is respiratory depression due to paralysis of the diaphragm.[1] Other major side effects include hypotension (a drop in blood pressure), bronchospasm, and increased salivation, which are largely attributed to histamine (B1213489) release and ganglionic blockade.[2][3] Long-term administration of neuromuscular blocking agents like this compound can also lead to muscle atrophy, an upregulation of acetylcholine (B1216132) receptors (AChRs), and potential hyperkalemic responses to other drugs.
Q2: How can I minimize respiratory complications during a chronic this compound study?
A2: Continuous and careful monitoring of respiratory function is critical.
-
Mechanical Ventilation: For studies involving complete or significant neuromuscular blockade, reliable mechanical ventilation is essential. Ensure the ventilator is properly calibrated and appropriately sized for the animal model.
-
Monitoring: Continuously monitor end-tidal CO2 (capnography) and oxygen saturation (pulse oximetry). These parameters provide real-time feedback on the adequacy of ventilation.
-
Airway Maintenance: Regularly check the endotracheal tube for patency and secure placement to prevent airway obstruction.
Q3: My animal model is experiencing hypotension after chronic this compound infusion. What are the potential causes and how can I manage it?
A3: Hypotension is a known side effect of d-tubothis compound, primarily due to histamine release and ganglionic blockade.[2][3]
-
Troubleshooting Steps:
-
Confirm the Reading: Ensure the blood pressure measurement is accurate.
-
Assess Anesthetic Depth: Deep anesthesia can exacerbate hypotension. If possible, lighten the plane of anesthesia while ensuring adequate analgesia.
-
Fluid Administration: Administer intravenous fluids to increase circulating volume.
-
Pharmacological Intervention: In severe cases, vasopressors may be required. Consult with a veterinarian for appropriate drug selection and dosage.
-
-
Preventative Measures:
-
Antihistamines: Pre-treatment with H1 and H2 receptor antagonists can help mitigate histamine-induced hypotension.
-
Slower Infusion Rate: A slower, more gradual increase in the this compound infusion rate may reduce the initial hypotensive response.
-
Q4: I am using osmotic pumps for chronic d-tubothis compound delivery. What are common issues and how can I troubleshoot them?
A4: Osmotic pumps are a reliable method for continuous drug delivery, but issues can arise.
-
Pump Failure/Inconsistent Delivery:
-
Priming: Ensure the pump is properly primed according to the manufacturer's instructions before implantation. This allows the pump to reach a steady-state delivery rate.
-
Air Bubbles: Carefully fill the pump to avoid trapping air bubbles, which can affect the delivery rate.
-
Drug Stability: Confirm that your d-tubothis compound solution is stable at 37°C for the duration of the study.
-
-
Catheter-Related Issues:
-
Patency: Ensure the catheter is not kinked or blocked.
-
Placement: Verify that the catheter tip is securely placed in the desired location (e.g., subcutaneously, intravenously).
-
-
Local Tissue Reaction:
-
Monitor the implantation site for signs of inflammation or infection. Proper aseptic surgical technique is crucial to minimize these risks.
-
Q5: How do I monitor the level of neuromuscular blockade during a chronic study?
A5: Quantitative neuromuscular monitoring is essential to ensure the desired level of blockade and to avoid overdosing.
-
Train-of-Four (TOF) Stimulation: This is the most common method. It involves delivering four electrical stimuli to a peripheral nerve and observing the muscle twitches. The ratio of the fourth twitch to the first twitch (TOF ratio) provides a quantitative measure of the blockade. A lower TOF ratio indicates a deeper level of blockade.
-
Monitoring Site: The adductor pollicis muscle (in species where this is feasible) is a standard monitoring site.
-
Frequency: The frequency of monitoring will depend on the stability of the animal and the goals of the study. More frequent monitoring is necessary during the initial dose-finding phase.
Data on Side Effects of d-Tubothis compound
The following tables summarize quantitative data related to the side effects of d-tubothis compound from experimental studies.
Table 1: Effect of Chronic d-Tubothis compound Infusion on Acetylcholine Receptor (AChR) Concentration and Potassium (K+) Response in Rats
| Group | Treatment | AChR Concentration (fmol/mg protein) | Maximal K+ Change after Succinylcholine (mEq/L) |
| Mobile Control | Saline Infusion | 18.4 ± 2 | +0.6 ± 0.1 |
| Mobile dTC | d-Tubothis compound Infusion | 48.6 ± 7 | +1.2 ± 0.1 |
| Immobilized Control | Saline Infusion | 107.4 ± 14 | +1.7 ± 0.3 |
| Immobilized dTC | d-Tubothis compound Infusion | 183.5 ± 23 | +2.5 ± 0.2 |
Data adapted from a study involving a 28-day chronic subparalytic infusion of d-tubothis compound (dTC) in rats.
Table 2: Plasma Histamine and N-methylhistamine Levels After Intravenous d-Tubothis compound Administration in Humans
| Time After dTc Injection | Plasma Histamine Concentration (pg/mL) | Plasma N-methylhistamine Concentration (pg/mL) |
| Baseline | < 200 | < 150 |
| 1 minute | Reached maximum level | Increased |
| 3 minutes | Decreasing | Remained elevated |
| 5 minutes | Returning to baseline | Remained elevated |
| 10 minutes | Near baseline | Remained elevated |
This table summarizes the general trend observed in a study with five human patients receiving a single intravenous dose of d-tubothis compound (0.8 mg/kg). N-methylhistamine is a more stable metabolite of histamine.
Experimental Protocols
Protocol 1: Chronic Subparalytic Infusion of d-Tubothis compound in Rats
This protocol is adapted from a study investigating the effects of chronic d-tubothis compound administration on acetylcholine receptors.
Objective: To induce a chronic, subparalytic neuromuscular blockade using osmotic pumps.
Materials:
-
Male Sprague-Dawley rats
-
Alzet osmotic pumps (e.g., 2ML4, for 28-day infusion)
-
d-Tubothis compound chloride
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for subcutaneous implantation
Methodology:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Pump Preparation: Prepare the osmotic pumps according to the manufacturer's instructions. Fill the pumps with either sterile saline (for the control group) or a solution of d-tubothis compound in sterile saline to deliver a subparalytic dose. The exact concentration will need to be determined in pilot studies to achieve the desired level of blockade without causing respiratory distress or impairing mobility and feeding.
-
Surgical Implantation: Make a small subcutaneous incision on the back of the rat. Create a subcutaneous pocket and insert the osmotic pump.
-
Wound Closure: Close the incision with sutures or surgical staples.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery from anesthesia and any signs of distress.
-
Chronic Monitoring:
-
Daily Observations: Monitor the animals daily for weight changes, mobility, and food and water intake to ensure the d-tubothis compound dose is indeed subparalytic.
-
Neuromuscular Function: Periodically assess neuromuscular function using methods like a grip strength test or observational scoring of movement.
-
-
Study Termination: At the end of the 28-day infusion period, animals can be euthanized for tissue collection (e.g., muscle tissue for AChR quantification) or used for further functional studies.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway at the Neuromuscular Junction and the Action of this compound
Caption: this compound competitively blocks acetylcholine (ACh) at the neuromuscular junction.
Diagram 2: Mechanism of this compound-Induced Hypotension
References
- 1. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 2. d-Tubothis compound accentuates the burn-induced upregulation of nicotinic acetylcholine receptors at the muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Curarine Dosage for Different Animal Species
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Curarine and its derivatives (e.g., d-tubothis compound) in animal experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the adjustment of this compound dosage across various animal species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound and its derivatives, such as d-tubothis compound, are non-depolarizing neuromuscular blocking agents.[1] They act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] By binding to these receptors, they prevent acetylcholine from initiating muscle depolarization, leading to muscle relaxation and, at sufficient doses, paralysis.
Q2: How should I determine the initial dose of this compound for a new animal model?
A2: Due to significant interspecies variation, it is crucial to start with a dose-range finding study. A conservative approach is to begin with a dose that is substantially lower (e.g., 1/10th to 1/100th) than the lowest reported effective dose in a similar species. A single ascending dose (SAD) study is a recommended methodology for this purpose.
Q3: What are the clinical signs of a this compound overdose?
A3: The primary sign of an overdose is excessive muscle paralysis, leading to respiratory distress and, ultimately, respiratory arrest due to paralysis of the diaphragm. Continuous monitoring of respiratory rate and effort is critical.
Q4: How can the effects of this compound be reversed?
A4: The effects of non-depolarizing neuromuscular blockers like this compound can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine (B1678181). This increases the concentration of acetylcholine at the neuromuscular junction, which can then more effectively compete with this compound for receptor binding. It is recommended to administer an antimuscarinic agent like atropine (B194438) or glycopyrrolate (B1671915) concurrently to counteract the muscarinic side effects of neostigmine.[2]
Q5: Are there any known drug interactions with this compound?
A5: Yes, several drugs can potentiate the effects of this compound, requiring a dose reduction. Volatile anesthetics (e.g., halothane, isoflurane), aminoglycoside antibiotics, and magnesium can enhance the neuromuscular blockade.[3]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Inconsistent or no observable effect at expected doses. | - Incorrect dosage calculation or administration. - Degradation of this compound solution. - Animal strain or species resistance. - Drug interaction with other administered agents. | - Double-check all calculations and ensure proper administration technique (e.g., intravenous for rapid onset).- Prepare fresh this compound solutions for each experiment, protecting them from light.- Conduct a dose-response study to determine the effective dose for the specific animal model.- Review all co-administered drugs for potential interactions that may antagonize the effects of this compound. |
| Excessive paralysis or prolonged recovery time. | - Overdose. - Impaired drug metabolism or excretion in the animal model. - Hypothermia. - Concurrent administration of potentiating drugs (e.g., certain anesthetics). | - Immediately provide ventilatory support.- Administer a reversal agent like neostigmine with an anticholinergic.- Review the animal's health status, particularly renal and hepatic function.- Maintain the animal's core body temperature.- Adjust the this compound dosage downwards in future experiments and carefully consider all co-administered medications. |
| High variability in response between animals of the same species. | - Differences in age, sex, or underlying health conditions. - Stress during handling and injection. - Inconsistent administration technique. | - Use animals of a consistent age, sex, and health status.- Acclimatize animals to handling and injection procedures to minimize stress.- Ensure all personnel are proficient in the chosen administration route to guarantee consistent delivery of the drug. |
| Adverse cardiovascular effects (e.g., hypotension, tachycardia). | - Histamine release, a known side effect of d-tubothis compound. - Rapid intravenous injection. | - Administer this compound slowly over several minutes.- Consider premedication with an antihistamine, if appropriate for the experimental design.- Monitor cardiovascular parameters (heart rate, blood pressure) continuously. |
Quantitative Data
The following tables summarize key quantitative data for d-tubothis compound, the most well-studied this compound alkaloid. It is important to note that these values can be influenced by various factors, including the specific experimental conditions and the strain of the animal used.
Table 1: Lethal Dose (LD50) of d-Tubothis compound in Various Animal Species
| Animal Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous | 0.14 |
| Rabbit | Intravenous | 0.146 |
| Dog | Intravenous | 1.2 |
Data sourced from multiple studies and databases.
Table 2: Effective Dose (ED) of d-Tubothis compound for Neuromuscular Blockade
| Animal Species | Effect Measured | ED50/ED90 (µg/kg) |
| Cat | 50% depression of twitch strength (gastrocnemius muscle) | ED50: 105 |
| Cat | 50% depression of twitch strength (soleus muscle) | ED50: 150 |
| Dog | 90% depression of twitch tension | ED90: 130[4] |
| Rat | 50% decrease in twitch responses (extensor digitorum longus) | ED50: Concentration-dependent (0.26 µM in vitro)[5][6] |
| Rat | 50% decrease in twitch responses (diaphragm) | ED50: Concentration-dependent (1.82 µM in vitro)[5][6] |
Table 3: Pharmacokinetic Parameters of d-Tubothis compound
| Animal Species | Parameter | Value |
| Dog (Greyhound) | Half-life (Phase 1) | 2.8 minutes[7] |
| Dog (Greyhound) | Half-life (Phase 2) | 77.4 minutes[7] |
Experimental Protocols
Protocol 1: Preparation of d-Tubothis compound Solution for Injection
Materials:
-
d-Tubothis compound chloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of d-tubothis compound based on the desired concentration and final volume.
-
Weigh the d-tubothis compound powder accurately using a calibrated balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the powder is completely dissolved.
-
Filter-sterilize the solution by drawing it into a sterile syringe, attaching a 0.22 µm filter, and expelling the solution into a new sterile vial.
-
Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions. It is recommended to use freshly prepared solutions for each experiment.
Protocol 2: Dose-Range Finding Study (Single Ascending Dose - SAD)
Objective: To determine the minimum effective dose and the maximum tolerated dose of this compound in a specific animal model.
Procedure:
-
Animal Selection and Acclimatization: Use a small number of animals per dose group (e.g., n=3-5). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group.
-
Dose Escalation: Begin with a very low, sub-therapeutic dose. Subsequent groups receive incrementally higher doses (e.g., 3-fold or 5-fold increases).
-
Administration: Administer the calculated dose of this compound or vehicle via the desired route (intravenous administration is common for rapid onset).
-
Monitoring:
-
Efficacy: Continuously monitor the animal for signs of muscle relaxation. This can be quantified using methods such as the righting reflex, grip strength tests, or nerve-muscle preparations with twitch tension monitoring.
-
Toxicity: Closely observe for adverse effects, particularly respiratory depression (decreased respiratory rate, labored breathing). Monitor vital signs such as heart rate and blood pressure if possible.
-
-
Data Analysis: Determine the dose that produces the desired level of muscle relaxation (e.g., ED50) and the highest dose that does not produce life-threatening toxicity (Maximum Tolerated Dose).
Visualizations
Caption: Competitive antagonism of nAChRs by this compound prevents muscle contraction.
Caption: A systematic workflow for establishing a safe and effective this compound dosage.
Caption: A logical approach to troubleshooting variability in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Decrease in dose requirement of d-tubothis compound by volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubothis compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Studies of d-tubothis compound pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Curarine in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to curarine and its derivatives (e.g., d-tubothis compound) in experimental models.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Cell Culture Models (e.g., myotubes)
Symptom: Higher concentrations of this compound are required to achieve the expected level of muscle cell paralysis or inhibition of acetylcholine (B1216132) receptor (nAChR) function.
Possible Cause: Upregulation of nicotinic acetylcholine receptors (nAChRs) on the cell surface. This is a common cellular response to prolonged exposure to nAChR antagonists or conditions that mimic denervation.[1][2][3]
Troubleshooting Steps:
-
Confirm nAChR Upregulation: Quantify the number of nAChRs on your cells. A common method is using radiolabeled α-bungarotoxin, which binds specifically to nAChRs.[4][5] An increase in binding sites compared to control cells indicates upregulation.
-
Modulate Culture Conditions:
-
Chronic Antagonist Exposure: If the cells have been continuously exposed to low levels of this compound or other nAChR antagonists, this can induce receptor upregulation.[6] Consider a washout period to allow receptor levels to return to baseline, if experimentally feasible.
-
Myogenic Differentiation State: Ensure consistent differentiation protocols for myotubes, as the state of differentiation can influence nAChR expression.
-
-
Employ Acetylcholinesterase Inhibitors: To counteract the effect of increased nAChR numbers, consider the co-administration of an acetylcholinesterase (AChE) inhibitor, such as neostigmine (B1678181) or physostigmine.[7][8] This increases the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.
-
Consider Alternative Antagonists: If resistance is specific to this compound's binding site, explore other non-depolarizing neuromuscular blockers with different chemical structures.
Problem 2: Inconsistent this compound Efficacy in Animal Models
Symptom: High variability in the paralytic effect of this compound between individual animals or a gradual decrease in efficacy over time in chronic studies.
Possible Cause:
-
Physiological Upregulation of nAChRs: Conditions such as immobilization, nerve injury, or local inflammation can lead to an increase in nAChRs in the affected muscles, causing resistance.[1][2][3]
-
Pharmacokinetic Factors: Changes in drug metabolism or clearance can alter the effective concentration of this compound at the neuromuscular junction.
Troubleshooting Steps:
-
Standardize Animal Handling and Procedures: Minimize stress and ensure consistent experimental procedures to avoid physiological changes that could affect nAChR expression. For studies involving surgery or induced pathology, be aware of the potential for nAChR upregulation as a confounding factor.
-
Monitor Neuromuscular Function: Use electrophysiological methods to quantify the degree of neuromuscular blockade (e.g., train-of-four stimulation) to get a precise measure of this compound's effect.
-
Measure Plasma this compound Levels: If pharmacokinetic variability is suspected, measure the plasma concentration of d-tubothis compound to correlate it with the observed physiological effect.[4]
-
Administer AChE Inhibitors: As with in vitro models, AChE inhibitors can be used to reverse or overcome this compound-induced paralysis.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in experimental models?
A1: The primary mechanism is the upregulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] This increase in the number of receptors means that a higher concentration of this compound is needed to block a sufficient number of receptors to produce a paralytic effect.
Q2: How can I experimentally induce this compound resistance in a cell culture model?
A2: this compound resistance can be induced by chronically exposing muscle cell cultures (e.g., C2C12 myotubes) to gradually increasing, sub-lethal concentrations of this compound over a prolonged period. This mimics the development of drug resistance and selects for cells with higher nAChR expression.
Q3: What signaling pathways are involved in the upregulation of nAChRs?
A3: The clustering and stabilization of nAChRs at the neuromuscular junction are regulated by the Agrin-LRP4-MuSK signaling pathway.[9] Agrin, released from the motor neuron, activates the muscle-specific kinase (MuSK), leading to the recruitment and clustering of nAChRs, a process facilitated by the scaffolding protein Rapsyn.[7][8][9] Additionally, intracellular signaling cascades like the PI3K/Akt pathway have been implicated in nAChR upregulation and neuroprotection.[1][10]
Q4: Are there alternatives to acetylcholinesterase inhibitors for overcoming this compound resistance?
A4: While AChE inhibitors are the most direct and common method to counteract the competitive antagonism of this compound, other strategies could be explored depending on the experimental context. These include:
-
Targeting nAChR Expression: Investigating methods to downregulate nAChR expression, although this is a more complex and less immediate approach.
-
Using Different Neuromuscular Blockers: Employing depolarizing agents (like succinylcholine) or non-depolarizing agents with different binding characteristics may be an option, but their mechanisms and potential for resistance also need to be considered.[11]
Q5: How do I quantify the level of this compound resistance?
A5: The level of resistance can be quantified by determining the effective concentration (EC50) or inhibitory concentration (IC50) of this compound required to produce a specific effect (e.g., 50% reduction in muscle contraction or cell viability). A rightward shift in the dose-response curve and a higher EC50/IC50 value in the resistant model compared to the control indicates the degree of resistance.
Data Presentation
Table 1: Quantitative Comparison of d-Tubothis compound Efficacy in Control vs. Resistant Models
| Parameter | Control Model | Resistant Model | Fold Resistance | Reference |
| ED95 of d-tubothis compound (mg/kg) | ||||
| Sham-operated rat gastrocnemius | 0.13 ± 0.03 | N/A | N/A | [4] |
| Denervated rat gastrocnemius | N/A | 0.26 ± 0.06 | ~2-fold | [4] |
| Effective d-tubothis compound concentration for 50% twitch depression (µM) | ||||
| Rat Extensor Digitorum Longus (EDL) | 0.26 | N/A | N/A | [5] |
| Rat Hemidiaphragm | N/A | 1.82 | ~7-fold | [5] |
Table 2: Corresponding Acetylcholine Receptor (AChR) Numbers in Control vs. Resistant Models
| Model | AChR Number (fmol/mg protein) | Reference |
| Contralateral (control) rat limb | 109 ± 4 | [4] |
| Denervated (resistant) rat limb | 1041 ± 96 | [4] |
| Rat Extensor Digitorum Longus (EDL) | 0.55 | [5] |
| Rat Hemidiaphragm | 1.15 | [5] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Myotube Cell Line (e.g., C2C12)
-
Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes according to standard protocols.
-
Initial this compound Exposure: Determine the IC20 (concentration that inhibits 20% of viability or function) of d-tubothis compound for your myotubes using a cell viability assay (see Protocol 3).
-
Dose Escalation:
-
Continuously expose the myotubes to the IC20 concentration of d-tubothis compound.
-
Once the cells have adapted and are proliferating steadily, increase the d-tubothis compound concentration by 1.5 to 2-fold.
-
Repeat this stepwise increase in concentration as the cells develop resistance.
-
-
Confirmation of Resistance: Periodically assess the IC50 of d-tubothis compound in the treated cells compared to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Characterization: Quantify nAChR expression (see Protocol 2) in the resistant and parental cell lines to confirm upregulation.
Protocol 2: Quantification of Nicotinic Acetylcholine Receptors (nAChRs) using ¹²⁵I-α-Bungarotoxin Binding Assay
-
Cell/Tissue Preparation: Prepare cell lysates or tissue homogenates from control and resistant models.
-
Incubation with Radioligand: Incubate the samples with a saturating concentration of ¹²⁵I-α-bungarotoxin. To determine non-specific binding, incubate a parallel set of samples in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled α-bungarotoxin or d-tubothis compound).
-
Separation of Bound and Free Ligand: Separate the bound from the free radioligand using a method such as filtration or precipitation.
-
Quantification of Radioactivity: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation of Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding, which represents the number of nAChRs. Express the results as fmol of toxin bound per mg of protein.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed myotubes in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: Signaling pathways involved in nicotinic acetylcholine receptor (nAChR) clustering and upregulation.
Caption: Workflow for inducing this compound resistance in a myotube cell line.
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overexpression of rapsyn inhibits agrin-induced acetylcholine receptor clustering in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors: upregulation, age-related effects, and associations with drug use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to d-tubothis compound in lower motor neuron injury is related to increased acetylcholine receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to D-tubothis compound of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Tubothis compound accentuates the burn-induced upregulation of nicotinic acetylcholine receptors at the muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agrin regulates rapsyn interaction with surface acetylcholine receptors, and this underlies cytoskeletal anchoring and clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine receptors are required for agrin-induced clustering of postsynaptic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Congenital myasthenic syndrome–associated agrin variants affect clustering of acetylcholine receptors in a domain-specific manner [insight.jci.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia and Curare Effectiveness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with curare and its derivatives in the presence of anesthetic agents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the combined use of anesthesia and curare.
| Issue | Potential Cause | Recommended Action |
| Variable or inconsistent neuromuscular blockade | Inaccurate drug concentration: Errors in the preparation of curare or anesthetic solutions. | Verify all drug calculations and ensure accurate dilutions. Use calibrated equipment for all measurements. |
| Fluctuating anesthetic depth: Unstable delivery of volatile anesthetics can alter the potentiation of the neuromuscular blockade. | Ensure the anesthetic vaporizer is calibrated and functioning correctly. Monitor end-tidal anesthetic concentration to maintain a stable plane of anesthesia.[1] | |
| Physiological variability: Factors such as animal strain, sex, age, and underlying health conditions can influence drug response.[2] | Standardize the experimental population as much as possible. Report the characteristics of the animals used in your study. Be aware that female mice have been shown to be more susceptible to curare. | |
| Improper electrode placement for monitoring: Incorrect placement of electrodes for Train-of-Four (TOF) monitoring can lead to unreliable readings. | Ensure electrodes are placed correctly over the desired nerve path, with the negative electrode distal and the positive electrode proximal.[3] | |
| Deeper-than-expected neuromuscular blockade | Potentiation by anesthetic agent: Inhalational anesthetics significantly enhance the effects of non-depolarizing neuromuscular blocking agents like curare.[1][2] | Reduce the dose of curare when co-administered with inhalational anesthetics. Refer to the quantitative data section for guidance on dose adjustments. |
| Drug interaction: Other drugs administered during the experiment may potentiate the neuromuscular blockade. | Review all administered compounds for potential interactions. For example, aminoglycoside antibiotics and magnesium can enhance the block.[2][4] | |
| Inadequate reversal of neuromuscular blockade | Insufficient dose of reversal agent: The dose of neostigmine (B1678181) may be inadequate to overcome the block, especially if it is profound. | The recommended dose of neostigmine for reversal in animals is typically around 0.04 mg/kg IV. The dose may need to be adjusted based on the depth of the blockade. |
| Timing of reversal: Administering the reversal agent too early, before any spontaneous recovery, may be less effective. | It is often recommended to administer the reversal agent after the return of at least two twitches in the TOF stimulation.[5] | |
| "Neostigmine-resistant curarization": In cases of a very deep block (an overdose of curare), neostigmine may not be able to fully reverse the effects.[6] | Provide ventilatory support until the neuromuscular block resolves spontaneously. Ensure a patent airway.[7] | |
| No response to Train-of-Four (TOF) stimulation | Profound neuromuscular blockade: A complete block will result in no muscle twitches. | This indicates 100% paralysis.[8] If this is the intended depth of blockade, continue monitoring. If not, reduce or stop the administration of the neuromuscular blocking agent. |
| Technical issue with the nerve stimulator: The device may be malfunctioning, or the connections may be loose. | Check the battery and connections of the nerve stimulator. Verify that the electrodes have good contact with the skin. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism by which anesthesia affects curare's effectiveness?
A1: Inhalational anesthetic agents potentiate the effects of non-depolarizing neuromuscular blocking agents like curare.[1][2] They do this through a combination of mechanisms, including a direct relaxing effect on skeletal muscle and synergistic actions at the neuromuscular junction.[2] This means that in the presence of an inhalational anesthetic, a smaller dose of curare is required to achieve the same level of muscle relaxation.
Q2: Are all anesthetic agents equal in their potentiation of curare?
A2: No, the degree of potentiation varies between different anesthetic agents. Volatile anesthetics such as desflurane, sevoflurane, and isoflurane (B1672236) are known to significantly enhance the effects of curare and its derivatives.[2] Intravenous anesthetics may have a lesser potentiating effect.
Q3: How does curare work at the molecular level?
A3: Curare and its active component, d-tubocurarine, act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[9][10] By binding to these receptors, curare blocks the action of the neurotransmitter acetylcholine, preventing muscle depolarization and subsequent contraction.[9][10]
Dosing and Administration
Q4: How should I adjust the dose of curare when using it with an inhalational anesthetic?
Q5: What is the recommended method for monitoring the depth of neuromuscular blockade?
A5: The gold standard for monitoring neuromuscular blockade is quantitative Train-of-Four (TOF) monitoring.[11] This involves stimulating a peripheral nerve with four successive electrical impulses and measuring the muscular response. The ratio of the fourth twitch to the first twitch (TOF ratio) provides a quantitative measure of the degree of blockade. A TOF ratio of ≥ 0.9 is considered adequate recovery from neuromuscular blockade.[11]
Experimental Protocols
Q6: Can you provide a basic protocol for Train-of-Four (TOF) monitoring in an animal model?
A6: Please refer to the detailed experimental protocol for TOF monitoring provided in the "Experimental Protocols" section of this guide.
Q7: What is the standard protocol for reversing a curare-induced neuromuscular blockade in a research setting?
A7: A detailed protocol for the reversal of neuromuscular blockade using neostigmine is available in the "Experimental Protocols" section. This includes information on dosing and co-administration with an anticholinergic agent to mitigate side effects.
Data Presentation
Quantitative Impact of Anesthetics on Neuromuscular Blockade
The following table summarizes the effective dose (ED50) of a neuromuscular blocking agent (rapacuronium, a non-depolarizing agent with a similar mechanism to curare) in different pediatric age groups under narcotic-nitrous oxide-propofol anesthesia. This illustrates the importance of titrating doses based on the patient population.
| Patient Group | ED50 (mg/kg) | 95% Confidence Interval |
| Neonates | 0.32 | 0.15-0.61 |
| Infants | 0.28 | 0.11-0.61 |
| Children | 0.39 | 0.17-0.85 |
Data adapted from a study on rapacuronium (B1238877), a non-depolarizing neuromuscular blocker.[12]
Reversal of Neuromuscular Blockade with Neostigmine in Dogs
This table shows the time to recovery (TOF ratio ≥ 0.9) after administration of different doses of neostigmine to reverse vecuronium-induced neuromuscular block in isoflurane-anesthetized dogs.
| Neostigmine Dose (mg/kg) | Mean Reversal Time (minutes) | Standard Deviation |
| 0.02 | 10.5 | 2.3 |
| 0.04 | 7.4 | 1.1 |
| 0.07 | 5.4 | 0.5 |
Data from a study on the reversal of vecuronium (B1682833) in dogs.[13]
Experimental Protocols
Protocol 1: Train-of-Four (TOF) Monitoring of Neuromuscular Blockade
Objective: To quantitatively assess the depth of neuromuscular blockade induced by curare.
Materials:
-
Anesthetized and intubated animal subject
-
Peripheral nerve stimulator
-
Surface electrodes
-
Accelerometer or force transducer
-
Data acquisition system
Procedure:
-
Anesthesia: Establish a stable plane of anesthesia with the chosen anesthetic agent.
-
Electrode Placement: Place two electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve). The negative (black) electrode should be placed distally, and the positive (red) electrode should be placed 2-3 cm proximally.[3]
-
Determine Supramaximal Stimulation: Before administering the neuromuscular blocking agent, determine the supramaximal stimulus. This is the lowest current that produces a maximal muscle twitch.[3]
-
Administer Curare: Administer the calculated dose of curare.
-
TOF Stimulation: Once the curare has been administered, apply a train-of-four stimulation pattern: four supramaximal stimuli at a frequency of 2 Hz.[8]
-
Data Acquisition: Record the evoked muscle response (e.g., thumb adduction for ulnar nerve stimulation) using an accelerometer or force transducer.
-
Data Analysis:
-
TOF Count: Count the number of visible or palpable twitches (0 to 4). A lower count indicates a deeper block.[8]
-
TOF Ratio: If using a quantitative monitor, calculate the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of 0 indicates a profound block, while a ratio approaching 1.0 indicates recovery.[11]
-
-
Monitoring Interval: Repeat TOF stimulation at regular intervals (e.g., every 15 minutes) to monitor the depth of the blockade and the time course of recovery.
Protocol 2: Reversal of Curare-Induced Neuromuscular Blockade with Neostigmine
Objective: To pharmacologically reverse the effects of a curare-induced neuromuscular blockade.
Materials:
-
Anesthetized animal with a neuromuscular blockade
-
Neostigmine solution
-
Anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate)
-
Train-of-Four (TOF) monitoring setup
-
Intravenous access
Procedure:
-
Monitor Blockade Depth: Using TOF monitoring, assess the depth of the neuromuscular blockade. It is generally recommended to wait for some degree of spontaneous recovery (e.g., the return of at least two twitches in the TOF count) before administering the reversal agent.[5]
-
Prepare Reversal Agents: Prepare the appropriate doses of neostigmine and an anticholinergic agent. The typical dose of neostigmine is around 0.04 mg/kg IV.[14] The anticholinergic is co-administered to counteract the muscarinic side effects of neostigmine, such as bradycardia.
-
Administer Reversal Agents: Administer the neostigmine and anticholinergic agent intravenously.
-
Monitor Recovery: Continuously monitor the recovery of neuromuscular function using TOF stimulation.
-
Assess Full Recovery: Continue monitoring until the TOF ratio returns to ≥ 0.9, which indicates adequate recovery of neuromuscular function.[11] Record the time taken to reach this endpoint.
-
Post-Reversal Observation: Continue to observe the animal for any signs of re-curarization (a return of muscle weakness) after the initial reversal.
Mandatory Visualizations
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ppno.ca [ppno.ca]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. aub.edu.lb [aub.edu.lb]
- 7. ccjm.org [ccjm.org]
- 8. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Curious About Curare | Office for Science and Society - McGill University [mcgill.ca]
- 11. apsf.org [apsf.org]
- 12. The potency (ED50) and cardiovascular effects of rapacuronium (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Speed of reversal of vecuronium neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Measuring the Effects of Curarine on Muscle Contraction
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on accurately measuring the effects of curarine on muscle contraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on muscle contraction?
A1: this compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] By binding to these receptors, this compound prevents ACh from binding, which in turn inhibits the depolarization of the motor endplate and subsequent muscle contraction.[1][2]
Q2: What are the most common experimental models to study the effects of this compound?
A2: The most frequently cited in vitro model is the isolated phrenic nerve-diaphragm preparation, typically from a rat.[4][5][6] This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment. Other models include the frog sartorius nerve-muscle preparation and in vivo studies in mice.[7][8]
Q3: How is the effect of this compound quantified?
A3: The effects of this compound are typically quantified by measuring the reduction in the force of muscle contraction. This can be done using a force transducer connected to the muscle preparation. Electromyography (EMG) can also be used to measure the muscle action potential amplitude.[9] In electrophysiological studies, the reduction in the amplitude of end-plate potentials (EPPs) and end-plate currents (EPCs) is measured.[7]
Q4: Can the effects of this compound be reversed?
A4: Yes, the effects of this compound can be reversed. Since this compound is a competitive antagonist, its effects can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction.[1] This is typically achieved by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine (B1678181) or physostigmine, which prevents the breakdown of ACh.[2]
Q5: Are there any known factors that can influence the sensitivity to this compound?
A5: Yes, several factors can influence sensitivity to this compound. Studies have shown a significant gender-specific susceptibility in mice, with females being more sensitive than males.[8][10] Additionally, patients with neuromuscular disorders like myasthenia gravis are highly sensitive to curare-like drugs.[3]
Troubleshooting Guides
Problem 1: No observable effect of this compound on muscle contraction.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your stock and working solutions. Prepare a fresh solution if necessary. |
| Degraded this compound solution | This compound solutions can degrade over time. Prepare fresh solutions for each experiment and store them properly according to the manufacturer's instructions. |
| Issue with the experimental preparation | Ensure the nerve-muscle preparation is viable and responsive to stimulation before applying this compound. Check for mechanical damage to the nerve or muscle. |
| Ineffective stimulation | Verify that the stimulator is functioning correctly and that the electrodes are in proper contact with the nerve. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent experimental conditions | Standardize all experimental parameters, including temperature, pH of the bathing solution, and stimulation parameters. |
| Differences in animal subjects | Use animals of the same species, strain, age, and sex for all experiments to minimize biological variability. Be aware of gender-specific differences in sensitivity.[8] |
| Inconsistent drug administration | Ensure precise and consistent timing and method of this compound application to the preparation. |
Problem 3: Muscle preparation fatigues quickly.
| Possible Cause | Troubleshooting Step |
| Over-stimulation | Reduce the frequency and intensity of nerve stimulation to a level that elicits a consistent sub-maximal contraction without causing rapid fatigue. |
| Inadequate oxygenation or nutrient supply | Ensure the bathing solution (e.g., Tyrode's solution) is continuously aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2) and that the volume is sufficient to support the tissue. |
| Sub-optimal temperature | Maintain the temperature of the organ bath at a physiological level (typically 37°C for mammalian preparations). |
Data Presentation
Table 1: Dose-Response of this compound in Male vs. Female Mice
| Parameter | Male Mice (C57BL6/J) | Female Mice (C57BL6/J) |
| ED50 for Immobility | 0.38 mg/kg | 0.01 mg/kg |
| LD50 | 0.75 mg/kg | 0.22 mg/kg |
Data extracted from a study on gender-specific susceptibility to curare.[8]
Experimental Protocols
Protocol 1: Isolated Phrenic Nerve-Diaphragm Preparation (Rat)
-
Preparation: Euthanize a rat and dissect out the phrenic nerve and a section of the hemidiaphragm.
-
Mounting: Mount the preparation in an organ bath containing an appropriate physiological saline solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation: Place the phrenic nerve on stimulating electrodes and connect the diaphragm to a force transducer.
-
Equilibration: Allow the preparation to equilibrate for a set period (e.g., 30 minutes), applying supramaximal stimuli at a low frequency (e.g., 0.1 Hz) to establish a baseline contractile response.
-
This compound Application: Add this compound to the organ bath at the desired concentration.
-
Data Recording: Record the isometric muscle contractions in response to nerve stimulation before and after the addition of this compound.
-
Analysis: Measure the percentage reduction in twitch amplitude to quantify the effect of this compound.
Mandatory Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: General experimental workflow for measuring the effects of this compound on muscle contraction in vitro.
References
- 1. drugs.com [drugs.com]
- 2. Curare - Wikipedia [en.wikipedia.org]
- 3. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 4. (PDF) A Method of Estimating Curare-Like Activity on the [research.amanote.com]
- 5. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method of estimating curare-like activity on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does curare affect transmitter release? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High gender –specific susceptibility to curare– a neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regional technique for the study of sensitivity to curare in human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High gender -specific susceptibility to curare- a neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Curarine
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of Curarine.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is a potent alkaloid and a non-depolarizing muscle relaxant. Its primary mode of action is blocking the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction, which can lead to muscle weakness and paralysis.[1][2] The main hazards associated with this compound are:
-
High Acute Toxicity: Accidental ingestion, inhalation, or absorption through the skin can be highly toxic. Animal studies indicate that ingestion of less than 40 grams could be fatal or cause serious harm to an individual.[3] Overdose can lead to respiratory failure by paralyzing the diaphragm and intercostal muscles.[3]
-
Respiratory Arrest: As a potent neuromuscular blocking agent, the most significant risk is paralysis of the respiratory muscles, leading to respiratory arrest.[4][5][6]
-
Eye Damage: Contact with eyes can cause severe damage.[3]
-
Skin Irritation: It can cause skin inflammation upon contact.[3]
-
Hypersensitivity Reactions: Exposure in small quantities may induce hypersensitivity reactions, including bronchospasm, hives, and in severe cases, anaphylactic shock.[3]
2. What are the immediate first aid measures in case of exposure?
Immediate and appropriate action is critical in the event of this compound exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water. Ensure complete irrigation by keeping eyelids apart and moving them occasionally. Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing, shoes, and leather goods. Gently brush away any solid material. Wash the skin gently and thoroughly with water and a non-abrasive soap. Seek medical attention if irritation persists.[3] |
| Inhalation | If fumes or combustion products are inhaled, remove the individual from the contaminated area. Lay the patient down and keep them warm and rested. Loosen tight clothing. If breathing is shallow or has stopped, provide artificial respiration. Transport to a hospital or doctor without delay.[3] |
| Ingestion | If swallowed, DO NOT induce vomiting. For advice, contact a Poison Information Center or a doctor at once. Urgent hospital treatment is likely to be needed.[3] |
Antidote Information: The antidote for this compound poisoning is an acetylcholinesterase (AChE) inhibitor, such as neostigmine (B1678181) or physostigmine.[2] These agents increase the amount of acetylcholine at the neuromuscular junction, which competes with this compound and helps to restore muscle function.
3. What are the best practices for handling and storing this compound?
Due to its high toxicity, this compound must be handled with extreme caution in a controlled laboratory environment.
-
Controlled Access: Limit access to this compound to authorized and trained personnel only. Consider handling it as a controlled substance for safety and storage purposes.[6]
-
Designated Areas: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a fully buttoned lab coat.[3] If there is a risk of generating dust or aerosols, a respirator is necessary.
-
Segregated Storage: Store this compound separately from all other chemicals, especially in refrigerators, to prevent accidental mix-ups.[4][5][7]
-
Warning Labels: All storage containers, bins, and vials must be clearly labeled with "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST".[4][5][7] These labels should not obscure other important information on the container.
-
Secure Storage: Store this compound in a lidded, well-sealed, and clearly marked container in a cool, dry, and well-ventilated area.
4. What are the known stability and incompatibility issues with this compound?
-
Stability: Information on the specific long-term stability and shelf-life of this compound is limited. It is an alkaloid and should be protected from light and moisture to prevent degradation.
-
Incompatibilities: Avoid contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[3] The stability of similar compounds can be pH-dependent, with questionable stability above a pH of 6.0.[8] It is prudent to avoid mixing this compound with strong acids or bases unless part of a validated protocol.
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Powder
| Problem | Possible Cause | Solution |
| A small amount of this compound powder is spilled on the lab bench. | Improper handling, accidental knocking over of the container. | 1. Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area. 2. Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat. 3. Containment: Gently cover the spill with absorbent material (e.g., paper towels) to prevent the powder from becoming airborne. Dampen the absorbent material with water to prevent dusting. 4. Clean-up: Use a dry clean-up procedure. Carefully sweep or vacuum up the material. Ensure the vacuum cleaner is fitted with a HEPA filter. 5. Decontaminate: Wipe the spill area with a 10% bleach solution, followed by water to remove any residual bleach. 6. Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.[3][9][10] |
Scenario 2: Suspected Contamination of Equipment
| Problem | Possible Cause | Solution |
| A piece of laboratory equipment (e.g., balance, stir plate) may have come into contact with this compound. | Spillage during weighing or transfer, inadequate cleaning after use. | 1. Isolate and Label: Isolate the potentially contaminated equipment and label it clearly to prevent further use. 2. Decontamination Protocol: Follow the detailed "Experimental Protocol for Equipment Decontamination" below. 3. Verification: After decontamination, perform a thorough visual inspection to ensure no residue remains. 4. Documentation: Record the decontamination procedure in the equipment logbook. |
Experimental Protocols
Protocol 1: Decontamination of this compound Spills
-
Preparation: Ensure a spill kit is readily available. The kit should include absorbent pads, chemical-resistant gloves, safety goggles, a respirator, a disposable scoop and scraper, and labeled hazardous waste bags.[10]
-
Initial Containment: For liquid spills, cover with absorbent material. For solid spills, gently cover and wet the material slightly to prevent dust formation.
-
Chemical Deactivation: Carefully apply a freshly prepared 10% bleach solution to the absorbent material covering the spill and allow for a contact time of at least 20 minutes.[9]
-
Removal of Contaminated Material: Using a scoop and scraper, carefully collect all absorbent material and any other contaminated debris. Place it into a clearly labeled, leak-proof hazardous waste container.
-
Surface Cleaning: Clean the spill area thoroughly, working from the outside in to prevent spreading. Use a detergent solution for the initial wash, followed by a rinse with clean water.
-
Final Rinse: Perform a final rinse of the area with water.
-
Drying: Allow the area to air dry completely.
-
Disposal of PPE: All personal protective equipment used during the cleanup must be disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the decontamination procedure.
Protocol 2: Disposal of this compound Waste
-
Waste Segregation: All waste contaminated with this compound, including solid waste (unused product, contaminated gloves, pipette tips, absorbent paper) and liquid waste (solutions containing this compound), must be segregated from general laboratory waste.
-
Solid Waste Containment: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste Containment: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Storage Pending Disposal: Store hazardous waste containers in a secure, designated area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Burning or composting of alkaloid-containing waste is not recommended as it can release toxic compounds.[11]
Visual Guides
References
- 1. C-Curarine | C40H44N4O+2 | CID 5281386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Curare - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mshrm.org [mshrm.org]
- 6. pppmag.com [pppmag.com]
- 7. blog.helmerinc.com [blog.helmerinc.com]
- 8. DailyMed - GLYCOPYRROLATE injection [dailymed.nlm.nih.gov]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. Disposal of Poisonous Plants - Ask Extension [ask.extension.org]
Validation & Comparative
A Comparative Analysis of Curarine and Succinylcholine in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuromuscular blocking agents Curarine (d-tubothis compound) and succinylcholine (B1214915). The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct pharmacological profiles of these two agents.
Executive Summary
This compound and succinylcholine represent two distinct classes of neuromuscular blocking agents, each with a unique mechanism of action and clinical profile. This compound, a non-depolarizing agent, acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the motor endplate. In contrast, succinylcholine is a depolarizing agent that functions as an agonist at the nAChR, leading to a transient period of muscle fasciculations followed by paralysis. This fundamental difference in their interaction with the nAChR dictates their onset of action, duration of effect, and side effect profiles. While succinylcholine offers a rapid onset and short duration of action, making it suitable for procedures requiring brief, intense muscle relaxation, it is associated with a number of adverse effects. This compound, a historical prototype of non-depolarizing agents, has a slower onset and longer duration of action. Understanding these differences is critical for their appropriate application in experimental and clinical settings.
Mechanism of Action
The divergent mechanisms of this compound and succinylcholine at the neuromuscular junction are central to their differing effects.
This compound (d-tubothis compound): As a non-depolarizing blocker, this compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on the α-subunits of the nAChR.[1][2] By binding to these receptors without activating them, this compound prevents ACh from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[2] This competitive antagonism results in a flaccid paralysis. The effects of this compound can be overcome by increasing the concentration of ACh at the neuromuscular junction, for instance, through the administration of acetylcholinesterase inhibitors.[1]
Succinylcholine: In contrast, succinylcholine, which is structurally similar to two joined acetylcholine molecules, acts as an agonist at the nAChR.[3][4] Its binding to the receptor mimics the action of ACh, leading to the opening of the ion channel and depolarization of the motor endplate.[5][6] This initial depolarization manifests as transient muscle fasciculations.[5] However, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft.[3][7] This leads to prolonged depolarization of the postsynaptic membrane, which in turn causes the voltage-gated sodium channels around the endplate to become inactivated and refractory to further stimulation by ACh.[3][8] This state of persistent depolarization results in a flaccid paralysis, known as a Phase I block.[3]
Pharmacodynamic Comparison
The differing mechanisms of action translate to distinct pharmacodynamic properties, particularly in terms of potency, onset, and duration of neuromuscular blockade.
Quantitative Data Summary
| Parameter | This compound (d-tubothis compound) | Succinylcholine | Succinylcholine (with d-tubothis compound pretreatment) |
| Drug Class | Non-depolarizing Neuromuscular Blocker | Depolarizing Neuromuscular Blocker | - |
| Mechanism | Competitive Antagonist at nAChR | Agonist at nAChR | - |
| Onset of Action | Slower | Rapid (30-60 seconds)[3][7] | Delayed[9] |
| Duration of Action | Long[10] | Short (< 10 minutes)[7][9] | Shortened[9] |
| Initial Effect | Flaccid Paralysis | Muscle Fasciculations followed by Paralysis[5] | Fasciculations Abolished[11] |
| ED50 | - | 0.27 ± 0.04 mg/kg[11] | 0.50 ± 0.06 mg/kg[11] |
| ED90 | - | 0.51 ± 0.07 mg/kg[11] | 1.02 ± 0.12 mg/kg[11] |
| ED95 | - | 0.63 ± 0.09 mg/kg[11] | 1.28 ± 0.15 mg/kg[11] |
ED50, ED90, and ED95 refer to the effective dose required to produce a 50%, 90%, and 95% reduction in twitch height, respectively. Data for succinylcholine with d-tubothis compound pretreatment is based on a pretreatment dose of 0.05 mg/kg of d-tubothis compound.
Side Effect Profile
The side effect profiles of this compound and succinylcholine are also markedly different, reflecting their mechanisms of action.
This compound (d-tubothis compound):
-
Histamine (B1213489) Release: Can cause histamine release, leading to hypotension and bronchospasm.[12]
-
Ganglionic Blockade: May block autonomic ganglia, which can contribute to hypotension.[12][13]
Succinylcholine:
-
Muscle Fasciculations and Myalgia: The initial depolarizing effect causes muscle fasciculations, which can lead to postoperative muscle pain (myalgia).[14][15] Pretreatment with a small dose of a non-depolarizing agent like d-tubothis compound can reduce the incidence and severity of these effects.[15]
-
Hyperkalemia: The depolarization of muscle cells leads to an efflux of potassium ions, which can cause a transient increase in serum potassium levels. This can be life-threatening in patients with certain conditions such as burns, nerve damage, or neuromuscular disease.[8][9]
-
Increased Intraocular and Intracranial Pressure: Transient increases in both intraocular and intracranial pressure have been reported.[3][16]
-
Malignant Hyperthermia: Can be a triggering agent for malignant hyperthermia in susceptible individuals.[3]
-
Bradycardia: Particularly with a second dose, succinylcholine can cause bradycardia due to its muscarinic receptor stimulation.[14]
Experimental Protocols
In Vivo Assessment of Neuromuscular Blockade
A standardized protocol is crucial for the comparative evaluation of neuromuscular blocking agents in vivo.
1. Animal Preparation:
-
Subjects (e.g., rabbits, rats) are anesthetized with a suitable agent (e.g., pentobarbital).
-
The trachea is intubated, and mechanical ventilation is initiated to maintain normal blood gas parameters.
-
A peripheral nerve, typically the sciatic or ulnar nerve, is dissected and prepared for stimulation.
-
The corresponding muscle (e.g., tibialis anterior or adductor pollicis) is attached to a force-displacement transducer to record isometric contractions.
2. Neuromuscular Monitoring:
-
Stimulating electrodes are placed on the prepared peripheral nerve.
-
Supramaximal square-wave pulses of 0.2 ms (B15284909) duration are delivered.
-
Train-of-Four (TOF) Stimulation: This is the standard method for monitoring. It involves the delivery of four supramaximal stimuli at a frequency of 2 Hz. The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated to quantify the degree of fade, which is characteristic of non-depolarizing blockade.[2][8]
-
Single-Twitch Stimulation: Single stimuli are delivered at a frequency of 0.1 Hz to establish a baseline twitch height before drug administration.
3. Drug Administration and Data Acquisition:
-
A stable baseline of twitch responses is recorded for at least 15 minutes.
-
This compound or succinylcholine is administered intravenously at various doses.
-
The following parameters are recorded:
-
Onset Time: The time from drug administration to 95% depression of the single-twitch height.
-
Clinical Duration (Dur25): The time from drug administration until the twitch height recovers to 25% of the baseline.
-
Recovery Index (RI): The time taken for the twitch height to recover from 25% to 75% of the baseline.
-
Visualizations
Signaling Pathways
References
- 1. Comparison of muscle relaxants in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. The search for an optimal interval between pretreatment dose of d-tubothis compound and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amhsr.org [amhsr.org]
- 5. Clinical Studies of the Interaction between d-Tubothis compound and Succinylcholine | Semantic Scholar [semanticscholar.org]
- 6. ppno.ca [ppno.ca]
- 7. Succinylcholine: mechanism of fasciculations and their prevention by d-tubothis compound or diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Comparison of rocuronium and d-tubothis compound for prevention of succinylcholine-induced fasciculations and myalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of d-tubothis compound pretreatment on succinylcholine twitch augmentation and neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of atracurium and methocarbamol for preventing succinylcholine-induced muscle fasciculation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsf.org [apsf.org]
- 16. A randomized, double-blind comparison of rocuronium, d-tubothis compound, and "mini-dose" succinylcholine for preventing succinylcholine-induced muscle fasciculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Curarine and Pancuronium: A Comparative Analysis of Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable neuromuscular blocking agents: curarine, a naturally occurring alkaloid, and pancuronium (B99182), a synthetic aminosteroid. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Comparative Analysis
This compound, primarily represented by its most active constituent d-tubothis compound, and pancuronium are both non-depolarizing neuromuscular blocking agents.[1] They function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] By blocking the binding of acetylcholine, these agents prevent the depolarization of the muscle fiber, leading to muscle relaxation and paralysis.[2]
Pancuronium was synthesized in the mid-20th century as a safer alternative to d-tubothis compound, aiming to reduce the side effects associated with the natural alkaloid, such as histamine (B1213489) release and cardiovascular effects.[3]
Mechanism of Action: Both this compound (specifically d-tubothis compound) and pancuronium act as competitive antagonists at the postsynaptic nAChR.[1] This competitive inhibition prevents the neurotransmitter acetylcholine from binding to its receptor, thereby inhibiting muscle contraction.
Chemical Structure: D-tubothis compound is a benzylisoquinoline alkaloid, while pancuronium is a bis-quaternary aminosteroid.[3][4] The distinct structural differences between these two compounds contribute to their varying pharmacological profiles.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological parameters for d-tubothis compound (representing this compound) and pancuronium.
| Parameter | d-Tubothis compound | Pancuronium |
| Potency (ED95) | ~0.5-0.6 mg/kg | 0.06-0.07 mg/kg |
| Onset of Action | 3-5 minutes | 2-3 minutes |
| Duration of Action | 60-90 minutes | 60-100 minutes |
| Histamine Release | Significant | Minimal |
| Cardiovascular Effects | Hypotension, Tachycardia | Moderate increase in heart rate and blood pressure |
Experimental Protocols
The data presented in this guide are derived from standard experimental protocols designed to evaluate the efficacy and safety of neuromuscular blocking agents.
In Vivo Assessment of Neuromuscular Blockade
Animal Models: In vivo studies are typically conducted in animal models such as rats, rabbits, or primates.
Methodology:
-
Anesthesia is induced and maintained in the animal subject.
-
A peripheral nerve, commonly the sciatic or ulnar nerve, is surgically exposed and fitted with stimulating electrodes.
-
The corresponding muscle, such as the tibialis anterior or adductor pollicis, is attached to a force transducer to measure the evoked twitch response.
-
A baseline twitch response is established by delivering supramaximal electrical stimuli to the nerve.
-
The neuromuscular blocking agent is administered intravenously at varying doses.
-
The reduction in twitch height is recorded over time to determine the potency (ED95 - the dose required to produce 95% suppression of the twitch response), onset of action (time to maximum block), and duration of action (time from injection to recovery of 25% of the baseline twitch height).
Train-of-Four (TOF) Monitoring
A common clinical and research method for assessing the degree of neuromuscular blockade is Train-of-Four (TOF) stimulation.
Methodology:
-
Two electrodes are placed over a peripheral nerve.
-
Four supramaximal electrical stimuli are delivered at a frequency of 2 Hz.
-
The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated.
-
In the absence of a neuromuscular block, the T4/T1 ratio is close to 1.0. As the degree of non-depolarizing block increases, the ratio decreases, indicating "fade." A complete block results in the absence of all four twitches.
Visualizations
Neuromuscular Junction Signaling Pathway
Caption: Neuromuscular junction signaling and points of antagonism.
Experimental Workflow for Assessing Neuromuscular Blockade
References
A Comparative Analysis of Curarine and Rocuronium: Efficacy and Safety in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the prototypical non-depolarizing neuromuscular blocker, curarine (in its purified form, d-tubothis compound), and the modern aminosteroid (B1218566) neuromuscular blocker, rocuronium (B1662866). The following sections present a comprehensive overview of their efficacy, supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanism of action and experimental workflows.
Executive Summary
This compound, a naturally occurring alkaloid, historically served as the foundational neuromuscular blocking agent. However, its clinical use has been largely superseded by synthetic drugs like rocuronium, which offer a more favorable efficacy and safety profile. Rocuronium provides a more rapid onset of action, a more predictable duration, and a significantly improved side-effect profile, particularly concerning cardiovascular stability. This guide will delve into the quantitative data and experimental evidence that underpin these differences.
Data Presentation: Quantitative Comparison of Neuromuscular Blocking Agents
The following table summarizes the key efficacy and safety parameters for d-tubothis compound and rocuronium. Data has been compiled from various clinical studies to provide a comparative overview.
| Parameter | d-Tubothis compound | Rocuronium |
| Potency (ED95) | ~0.51 mg/kg | ~0.3 mg/kg |
| Onset of Action (to maximal block) | 3 - 5 minutes | 1 - 2 minutes |
| Clinical Duration (Time to 25% T1 recovery) | ~57.6 minutes | ~20 - 35 minutes |
| Histamine (B1213489) Release | Significant | Minimal |
| Ganglionic Blockade | Significant | Minimal to None |
| Cardiovascular Side Effects | Hypotension, Tachycardia | Generally stable hemodynamics |
Experimental Protocols
The data presented in this guide is primarily derived from clinical trials employing standardized methodologies to assess neuromuscular blockade. A cornerstone of this assessment is the use of Train-of-Four (TOF) stimulation.
Key Experiment: Assessing Neuromuscular Blockade with Train-of-Four (TOF) Stimulation
Objective: To quantify the degree of neuromuscular blockade induced by a neuromuscular blocking agent.
Methodology:
-
Patient Preparation: The patient is anesthetized. Electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist. The corresponding muscle response, usually the adduction of the thumb (adductor pollicis muscle), is monitored.
-
Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a sequence at a frequency of 2 Hz (i.e., four stimuli over two seconds).
-
Measurement: The muscular response to each of the four stimuli is measured. This can be done qualitatively (visual or tactile assessment of the twitches) or, for precise quantitative data, using acceleromyography, electromyography, or mechanomyography.
-
Data Interpretation:
-
TOF Count: The number of visible or palpable twitches out of the four stimuli delivered. A lower count indicates a deeper level of blockade.
-
TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of 0 indicates a complete block of the fourth twitch, while a ratio of 1.0 indicates no fade and recovery from the block. The clinical duration of action is often defined as the time from drug administration to the recovery of the T1 height to 25% of its baseline value.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway at the Neuromuscular Junction
Both d-tubothis compound and rocuronium are competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. They block the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing muscle cell depolarization and subsequent contraction.
Experimental Workflow for Comparing Neuromuscular Blockers
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two neuromuscular blocking agents.
Conclusion
The evolution from this compound to modern neuromuscular blockers like rocuronium represents a significant advancement in anesthetic practice. While both agents achieve neuromuscular blockade through competitive antagonism of nicotinic acetylcholine receptors, rocuronium's pharmacological profile is demonstrably superior for clinical use. Its rapid onset, predictable intermediate duration of action, and lack of significant histamine release or ganglionic blockade contribute to a more controlled and safer anesthetic experience. The quantitative data and established experimental protocols outlined in this guide provide a clear basis for understanding the enhanced efficacy and safety of rocuronium over its historical predecessor, this compound. This information is critical for researchers and drug development professionals seeking to further refine neuromuscular blocking agents and improve patient outcomes in surgical and critical care settings.
Decoding Curarine's Interaction with Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptor targets is paramount. This guide provides a comprehensive comparison of the binding affinity of curarine, a classic nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, across various nAChR subtypes. The data presented herein is supported by established experimental protocols, offering a valuable resource for validating and comparing the binding characteristics of this pivotal compound.
Unveiling the Binding Affinity: A Quantitative Comparison
This compound, in its active form d-tubothis compound, exhibits a notable range in its affinity for different nAChR subtypes. This selectivity is crucial for its pharmacological effects and is a key consideration in the development of subtype-specific therapeutic agents. The following table summarizes the quantitative binding data of d-tubothis compound across several nAChR subtypes, as determined by various experimental methodologies.
| nAChR Subtype | Species/Tissue | Method | Affinity Metric | Value | Reference |
| Muscle-type (α1)₂β1γδ | Torpedo californica (electric organ) | Radioligand Binding | Kd (high affinity - α/γ site) | 35 nM | [1][2] |
| Torpedo californica (electric organ) | Radioligand Binding | Kd (low affinity - α/δ site) | 1.2 µM | [1][2] | |
| Torpedo californica (electric organ) | Radioligand Binding | Ki (high affinity) | 20 nM | [3] | |
| Mouse (BC3H-1 cells) | Competition Binding Assay | - | - | [4] | |
| Neuronal α2β2 | Rat | Two-Electrode Voltage Clamp | Kb | 3.6 µM | [5] |
| Neuronal α3β2 | Rat | Two-Electrode Voltage Clamp | Kb | 390 nM | [5] |
| Neuronal α2β4 | Rat | Two-Electrode Voltage Clamp | Potentiator at low concentrations | - | [5] |
| Neuronal α3β4 | Rat | Two-Electrode Voltage Clamp | Potentiator at low concentrations | - | [5] |
| Neuronal (Adrenal) | Bovine (adrenal chromaffin cells) | Catecholamine Release Assay | IC50 | 0.7 µM | [6] |
| Neuronal α7 | - | - | Potent Antagonist | - |
Note: The binding affinity of d-tubothis compound can be influenced by the specific experimental conditions, including the radioligand used in competition assays and the expression system for recombinant receptors.
Experimental Protocols: Methodologies for Affinity Determination
The validation of binding affinities relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common techniques used to characterize the interaction of ligands like this compound with nAChRs.
Radioligand Binding Assay (Competition Assay)
This method quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the nAChR.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[7][8]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.[7]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.[7]
-
The membrane pellet is washed and resuspended in a suitable assay buffer to a final protein concentration of 0.5-1.0 mg/mL.[9]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7][9]
-
To each well, the following are added:
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.[9]
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.[9][10]
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[7][9]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[7][9]
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes and to determine how this current is affected by antagonists like this compound.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
The oocytes are injected with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[11][12][13]
-
The oocyte's membrane potential is clamped at a holding potential (e.g., -70 mV).[14]
3. Ligand Application and Data Acquisition:
-
The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current mediated by the activation of nAChRs.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with or co-applied with varying concentrations of this compound before the application of the agonist.[5]
-
The resulting currents are recorded, amplified, and digitized for analysis.
4. Data Analysis:
-
The peak current amplitude in the presence of this compound is compared to the control current amplitude (agonist alone).
-
An inhibition curve is generated by plotting the percent inhibition of the agonist-evoked current against the concentration of this compound.
-
The IC₅₀ value is determined by fitting the inhibition curve with a suitable equation (e.g., the Hill equation).
-
For competitive antagonists, the equilibrium dissociation constant (Kb) can be calculated from the shift in the agonist dose-response curve in the presence of the antagonist.[5]
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental and biological processes, the following diagrams illustrate a typical experimental workflow and the underlying signaling pathway.
References
- 1. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of d-tubothis compound binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unusual pharmacology of (+)-tubothis compound with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor protection studies to characterize neuronal nicotinic receptors: tubothis compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. researchgate.net [researchgate.net]
A comparative study of different Curare alkaloid preparations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Curare alkaloid preparations, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation. Curare, a term for various plant-derived arrow poisons from Central and South America, has a rich history in both pharmacology and medicine, primarily as a source of neuromuscular blocking agents.[1] The active principles are alkaloids, which are broadly classified into isoquinoline (B145761) and indole (B1671886) types.[1]
The primary mechanism of action for curare alkaloids is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2] This blockade prevents acetylcholine (ACh) from binding to its receptors, thereby inhibiting muscle depolarization and leading to muscle relaxation and, in sufficient doses, paralysis.[3]
Performance Comparison of Curare Alkaloids
The potency and duration of action of curare preparations vary depending on their botanical source and the specific alkaloids they contain. The main traditional classifications are Tube, Pot, and Calabash curare.[4] Tube curare, primarily derived from Chondrodendron tomentosum, contains the well-studied alkaloid d-tubocurarine.[1] Calabash curare, from Strychnos species, contains toxiferine (B1239995) as a major active constituent.[1]
Due to the complex and variable nature of crude curare preparations, modern research has focused on purified alkaloids and their synthetic derivatives. Direct comparative studies of traditional preparations are scarce in recent literature. However, by compiling data from various experimental models, we can establish a comparative overview of the key active alkaloids.
Table 1: Comparative Potency of Key Curare Alkaloids and Derivatives
| Alkaloid/Derivative | Potency Metric | Value | Species | Experimental Model | Reference |
| d-Tubothis compound | ED50 | 0.25 mg/kg | Human | In vivo (thumb adduction) | [5] |
| IC50 | 0.39 µM | Torpedo californica | Receptor Binding Assay ([¹²⁵I]-αBgt) | [6] | |
| IC50 | 0.75 - 3.08 µM | Mouse | Calcium Imaging (nAChR) | [6] | |
| Toxiferine | - | ~5 times more potent than d-tubothis compound | - | General observation | [3] |
| Alcuronium | LD50 | ~2 x 10⁻⁷ mol/kg | Mouse | In vivo (acute toxicity) | [7] |
| Pancuronium | LD50 | ~4 times more potent than d-tubothis compound | Mouse | In vivo (acute toxicity) | [7] |
| BBIQA1 | IC50 | 26.3 µM | Torpedo californica | Receptor Binding Assay ([¹²⁵I]-αBgt) | [6] |
| BBIQA2 | IC50 | 8.75 µM | Torpedo californica | Receptor Binding Assay ([¹²⁵I]-αBgt) | [6] |
Note: Potency values can vary significantly based on the experimental model, species, and specific conditions. This table is intended for comparative purposes based on the available data.
Table 2: Duration of Action and Side Effects
| Alkaloid/Preparation | Duration of Action | Key Side Effects | Reference |
| d-Tubothis compound | Long (60-120 minutes) | Histamine (B1213489) release, hypotension, bronchospasm | [8] |
| Calabash Curare (Toxiferine) | Long | Less histamine release than d-tubothis compound | [3] |
| Pancuronium | Long | Vagolytic (increases heart rate) | [3] |
| Gallamine | Long | Marked tachycardia | [3] |
Signaling Pathway and Mechanism of Action
Curare alkaloids exert their effects at the neuromuscular junction. The arrival of an action potential at the motor neuron terminal triggers the influx of Ca²⁺ and the subsequent release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate, leading to depolarization and muscle contraction. Curare alkaloids act as competitive antagonists, binding to the nAChRs without activating them, thus preventing ACh from binding and initiating muscle contraction.
Experimental Protocols
The evaluation of curare alkaloids and other neuromuscular blocking agents involves a variety of in vivo and in vitro experimental models.
In Vivo Rabbit Head-Drop Assay
This classic bioassay is used to determine the potency of curare-like substances.[9][10]
Methodology:
-
Animal Model: Healthy adult rabbits of a specified weight range are used.
-
Administration: The test substance, dissolved in a suitable vehicle (e.g., saline), is administered intravenously, typically through the marginal ear vein.
-
Endpoint: The "head-drop" is the endpoint, defined as the point at which the rabbit can no longer hold its head up due to neck muscle paralysis.
-
Dosage: The dose required to produce the head-drop is recorded. By comparing the dose of a test preparation to a standard preparation, the relative potency can be determined.[10]
-
Data Analysis: The effective dose for 50% of the population (ED50) can be calculated using statistical methods like probit analysis.
In Vitro Phrenic Nerve-Diaphragm Preparation
This isolated tissue preparation is a standard model for studying the effects of drugs on neuromuscular transmission.[11]
Methodology:
-
Tissue Preparation: A section of the diaphragm muscle with the phrenic nerve attached is dissected from a euthanized animal (commonly rat or mouse).
-
Organ Bath Setup: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation and Recording: The phrenic nerve is stimulated electrically, and the resulting muscle contractions (twitches) are recorded using a force-displacement transducer.
-
Drug Application: The curare alkaloid preparation is added to the organ bath in increasing concentrations.
-
Data Analysis: The concentration of the drug that causes a 50% reduction in the twitch height (IC50) is determined to quantify its potency.[11]
Receptor Binding Assays
These assays directly measure the affinity of a compound for its target receptor.
Methodology:
-
Receptor Source: Membranes from tissues rich in nAChRs (e.g., Torpedo electric organ) or cells engineered to express specific nAChR subtypes are used.[12]
-
Radioligand: A radiolabeled ligand that binds to the nAChR with high affinity (e.g., [¹²⁵I]-α-bungarotoxin) is used.[12]
-
Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled curare alkaloid.
-
Separation and Quantification: Bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The concentration of the curare alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. From this, the inhibitory constant (Ki) can be determined, which reflects the binding affinity of the alkaloid for the receptor.[13]
This guide provides a foundational comparison of curare alkaloid preparations. For further in-depth analysis, it is recommended to consult the primary literature cited. The development of novel neuromuscular blocking agents continues to be an active area of research, with a focus on improving potency, duration of action, and side effect profiles.
References
- 1. Curare - Wikipedia [en.wikipedia.org]
- 2. curare alkaloids.pptx [slideshare.net]
- 3. vetscraft.com [vetscraft.com]
- 4. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 5. Stimulus frequency and dose-respone curve to d-tubothis compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 9. The rabbit head-drop method for the biological assay of curare and its alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Isolated, blood-perfused phrenic nerve-diaphragm preparation of the dog: description of a new method and effects of neuromuscular blocking agents on twitch tension and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curare alkaloids from Matis Dart Poison: Comparison with d-tubothis compound in interactions with nicotinic, 5-HT3 serotonin and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of d-tubothis compound binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of Curarine for muscle vs. neuronal nicotinic receptors.
A deep dive into the experimental data reveals the nuanced selectivity of d-tubocurarine, the active component of curare, for muscle versus neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). While classically known as a potent neuromuscular blocker, its interaction with the diverse family of neuronal nAChRs is more complex, exhibiting subtype-dependent affinity and functional effects. This guide provides a comprehensive comparison of d-tubothis compound's selectivity, supported by quantitative data and detailed experimental protocols to aid researchers in pharmacology and drug development.
Executive Summary
d-Tubothis compound demonstrates a clear preference for muscle-type nicotinic acetylcholine receptors over most neuronal subtypes, although its affinity for certain neuronal nAChRs can be significant. This selectivity is not absolute and varies considerably among the different neuronal nAChR subunit compositions. For instance, d-tubothis compound exhibits a notably higher affinity for rat α3β2 neuronal receptors than for α2β2 receptors. Furthermore, its interaction with β4-containing neuronal receptors is complex, acting as an enhancer at low concentrations and an antagonist at higher concentrations. This guide synthesizes the available binding and functional data to provide a clear picture of d-tubothis compound's selectivity profile.
Quantitative Comparison of d-Tubothis compound Affinity and Potency
The following table summarizes the reported affinity (Kd, Ki) and potency (IC50) values of d-tubothis compound for various muscle and neuronal nicotinic receptor subtypes. The data is compiled from multiple studies and highlights the compound's selectivity.
| Receptor Subtype | Species | Experimental Method | Value (µM) | Reference |
| Muscle-Type nAChRs | ||||
| Muscle (α1)2β1γδ | Torpedo | Photoaffinity Labeling ([3H]d-tubothis compound) | Kd: 0.035 (high affinity), 1.2 (low affinity) | [1] |
| Embryonic Muscle | Mouse | Electrophysiology (Patch Clamp) | IC50: 0.041 | [2] |
| Muscle | Human | Radioligand Binding ([125I]-α-bungarotoxin) | Potent Antagonist | [3] |
| Neuronal-Type nAChRs | ||||
| α2β2 | Rat | Electrophysiology (Xenopus Oocytes) | Kb: 3.6 | [4] |
| α3β2 | Rat | Electrophysiology (Xenopus Oocytes) | Kb: 0.39 | [4] |
| α2β4 | Rat | Electrophysiology (Xenopus Oocytes) | Enhancer at low concentrations | [4] |
| α3β4 | Rat | Electrophysiology (Xenopus Oocytes) | Enhancer at low concentrations | [4] |
| Adrenal Medulla (likely α3β4) | Bovine | Receptor Protection Assay | IC50: 0.7 (control), 0.3 (protected) | [5] |
| α7 | Rat | Radioligand Binding ([125I]-α-bungarotoxin) | Potent Antagonist | [3] |
| Ionic Channel | Torpedo | Radioligand Binding ([3H]perhydrohistrionicotoxin) | Ki: 10 (37°C), 100 (22°C) | [6] |
Signaling Pathways and Mechanism of Action
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the postsynaptic membrane. In skeletal muscle, this depolarization triggers muscle contraction. In neurons, it leads to neuronal excitation and neurotransmitter release.
d-Tubothis compound acts as a competitive antagonist at the acetylcholine binding sites on muscle-type nAChRs, thereby blocking the action of acetylcholine and preventing muscle contraction.[3] Recent structural studies have revealed that d-tubothis compound stabilizes the receptor in a desensitized-like state. At neuronal nAChRs, its mechanism can be more varied, including competitive antagonism and, in some cases, allosteric modulation.
Experimental Protocols
The determination of d-tubothis compound's selectivity relies on various in vitro techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (Competitive Inhibition)
This method is used to determine the binding affinity (Ki) of an unlabeled compound (d-tubothis compound) by measuring its ability to displace a radiolabeled ligand that binds to the nAChR.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin) and varying concentrations of unlabeled d-tubothis compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).
3. Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of d-tubothis compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional effect (inhibition) of d-tubothis compound on nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The oocytes are defolliculated and injected with cRNAs encoding the subunits of the desired nAChR subtype.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a specific voltage (e.g., -70 mV).
3. Drug Application and Data Acquisition:
-
Acetylcholine is applied to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
After a stable baseline response is established, acetylcholine is co-applied with varying concentrations of d-tubothis compound.
-
The peak current amplitude in the presence of d-tubothis compound is measured and compared to the control response (acetylcholine alone).
4. Data Analysis:
-
The concentration of d-tubothis compound that inhibits 50% of the acetylcholine-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.
-
For competitive antagonists, the inhibition can be overcome by increasing the concentration of the agonist.
Conclusion
The available evidence clearly demonstrates that d-tubothis compound is a potent antagonist of muscle-type nicotinic acetylcholine receptors, consistent with its historical and clinical use as a neuromuscular blocking agent. However, its interaction with neuronal nAChRs is more complex and subtype-dependent. While it can potently antagonize some neuronal subtypes, such as α3β2 and α7, its affinity for others is significantly lower. The unique modulatory effects of d-tubothis compound on β4-containing neuronal receptors further underscore the importance of considering specific subunit compositions when studying its effects in the central and peripheral nervous systems. This comparative guide provides a valuable resource for researchers investigating the pharmacology of nicotinic receptors and for those involved in the development of novel subtype-selective ligands.
References
- 1. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubothis compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual pharmacology of (+)-tubothis compound with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor protection studies to characterize neuronal nicotinic receptors: tubothis compound prevents alkylation of adrenal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of d-tubothis compound with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Sensitivity to Curarine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensitivity to curarine, specifically its most active component d-tubothis compound, across various animal species. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development.
Quantitative Data Summary
The following table summarizes the median lethal dose (LD50) and effective dose (ED50) of d-tubothis compound in different species via various routes of administration. These values are critical indicators of the potency and toxicity of the compound.
| Species | Sex | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) |
| Mouse | Male | Intraperitoneal | 0.75[1] | 0.38 (immobility)[1] |
| Female | Intraperitoneal | 0.22[1] | 0.01 (immobility)[1] | |
| - | Intravenous | 0.13[2] | - | |
| Rat | - | Oral | 28[3] | - |
| - | Intraperitoneal | 0.34[3] | - | |
| - | Subcutaneous | 0.31[3] | - | |
| Fast-twitch muscle (tibialis anterior) | - | - | More sensitive than slow-twitch[4] | |
| Diaphragm | - | - | 7-fold more resistant than limb muscle (EDL)[5] | |
| Rabbit | - | Intravenous | 0.146[2] | - (Head-drop method used for bioassay)[6][7] |
| Guinea Pig | - | - | 0.066[3] | - |
| Cat | - | - | - | ED95 (neuromuscular block) is lower than for metocurine[8] |
| Fetal Lamb | - | Intravenous | - | Extraocular muscles > Nuchal muscle > Diaphragm (in sensitivity)[9] |
Experimental Protocols
The determination of acute toxicity, such as the LD50 of this compound, generally follows established guidelines like those from the Organisation for Economic Co-operation and Development (OECD).[7][10][11] Below is a generalized protocol for determining the LD50 of d-tubothis compound in a rodent model, incorporating elements of standard acute toxicity testing and specific methods for neuromuscular blocking agents.
Objective: To determine the median lethal dose (LD50) of d-tubothis compound following a single administration.
Materials:
-
d-tubothis compound chloride
-
Sterile saline solution (vehicle)
-
Syringes and needles appropriate for the route of administration
-
Experimental animals (e.g., rats or mice), young, healthy adults of a single strain. Both sexes should be used, or a justification provided for using a single sex.[12]
-
Animal cages
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment. The temperature should be maintained at 22°C (± 3°) and relative humidity between 30-70%.[10] A 12-hour light/dark cycle is maintained.[10]
-
Fasting: Prior to dosing, animals are fasted overnight (for rats) or for 3-4 hours (for mice), with water available ad libitum.[10][11]
-
Dose Preparation: d-tubothis compound is dissolved in sterile saline to the desired concentrations.
-
Dose Administration:
-
Animals are weighed, and the dose is calculated based on body weight.
-
The substance is administered via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection).
-
A control group receiving only the vehicle (saline) is included.
-
-
Observation:
-
Animals are observed continuously for the first 30 minutes after administration, then periodically for the first 24 hours, with special attention during the first 4 hours.[6]
-
Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[11] Specific signs of curare toxicity to note are muscle weakness, loss of righting reflex, respiratory distress, and paralysis.[3]
-
The "head-drop" method can be used as a specific endpoint for neuromuscular blockade in rabbits, where the dose required to cause the inability to lift the head is determined.[6][7]
-
Observations are continued for a total of 14 days to monitor for delayed mortality.[6][11]
-
-
Data Analysis:
-
The number of mortalities in each dose group within the observation period is recorded.
-
The LD50 is calculated using a standard statistical method, such as the probit analysis.[12]
-
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
The diagram below illustrates the mechanism of action of this compound as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.
Caption: this compound competitively blocks acetylcholine receptors at the neuromuscular junction, preventing muscle contraction.
Experimental Workflow for Determining this compound Sensitivity
The following diagram outlines the typical workflow for an in vivo study to determine the LD50 of this compound.
Caption: Workflow for in vivo determination of this compound's median lethal dose (LD50).
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 3. RTECS NUMBER-YO4900000-Chemical Toxicity Database [drugfuture.com]
- 4. d-Tubothis compound sensitivities of a fast and a slow neuromuscular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to D-tubothis compound of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential sensitivities of fetal muscle groups to d-tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. jocpr.com [jocpr.com]
A Comparative Analysis of the Side Effect Profiles: Curarine vs. Atracurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two non-depolarizing neuromuscular blocking agents: Curarine, the prototypical agent derived from plant alkaloids (most notably d-tubothis compound), and atracurium (B1203153), a synthetic benzylisoquinolinium compound. This analysis is supported by experimental data to inform preclinical and clinical research in drug development.
Executive Summary
Both this compound and atracurium function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the neuromuscular junction, inducing skeletal muscle relaxation.[1][2] However, their distinct chemical structures lead to significant differences in their side effect profiles, primarily concerning histamine (B1213489) release, cardiovascular stability, and metabolism. Atracurium was developed to offer a more predictable and safer alternative to earlier neuromuscular blockers like d-tubothis compound.[3]
Data Presentation: Quantitative Comparison of Side Effects
The following table summarizes the key differences in the side effect profiles of this compound (represented by d-tubothis compound) and atracurium based on available clinical and experimental data.
| Side Effect Category | This compound (d-tubothis compound) | Atracurium | Key Findings & Citations |
| Histamine Release | High propensity | Moderate, dose-dependent propensity | d-tubothis compound is a potent histamine releaser.[4] Atracurium also causes histamine release, but generally to a lesser extent than d-tubothis compound.[4][5] One study showed d-tubothis compound and atracurium produced dose-related histamine release, while vecuronium (B1682833) did not.[5] Another study reported that atracurium and d-tubothis compound were almost indistinguishable in their intradermal reactions, suggesting similar histamine-releasing potential at equipotent doses.[2] A study comparing multiple muscle relaxants found that atracurium resulted in a 234% increase in plasma histamine concentration at 1 minute, while tubothis compound (B1210278) caused a 252% increase.[6] |
| Cardiovascular Effects | |||
| Hypotension | Significant, primarily due to histamine release and ganglionic blockade. | Generally mild and transient, primarily due to histamine release. | d-tubothis compound can cause a significant drop in blood pressure. Atracurium-induced hypotension is typically less severe and can often be mitigated by slow administration.[1] |
| Tachycardia | Can occur as a reflex to hypotension. | Can occur, often associated with histamine release. | Tachycardia is a potential side effect for both, often linked to the cardiovascular system's response to vasodilation.[1][7] |
| Bradycardia | Less common, but possible. | Can occur, as atracurium does not counteract the bradycardia produced by some anesthetic agents.[8] | Atracurium's lack of vagolytic activity means it won't prevent a decrease in heart rate from other medications or vagal stimulation. |
| Ganglionic Blockade | Significant | Minimal to none | d-tubothis compound can block autonomic ganglia, contributing to hypotension.[9] Atracurium is largely devoid of ganglionic blocking effects. |
| Metabolism & Elimination | Primarily renal excretion. | Primarily by Hofmann elimination (a non-enzymatic chemical process) and ester hydrolysis in the plasma. | Atracurium's metabolism is independent of renal or hepatic function, a significant advantage in patients with organ dysfunction.[10] |
| Metabolite Toxicity | Not a primary concern. | Laudanosine (B1674548), a metabolite, can cross the blood-brain barrier and has been shown to cause CNS excitation and seizures in high concentrations in animal studies.[11][12] | While laudanosine accumulation is a theoretical risk, especially with prolonged infusions in ICU settings, it is generally not considered a significant clinical problem with standard surgical use of atracurium.[11][13] |
Experimental Protocols
Assessment of Histamine Release
Objective: To quantify and compare the histamine-releasing properties of this compound and atracurium.
Methodology: In Vitro Human Skin Mast Cell Model
-
Tissue Preparation: Human neonatal foreskin is obtained and prepared. This tissue provides a source of human mast cells.
-
Drug Incubation: The tissue is incubated with varying concentrations of d-tubothis compound and atracurium (e.g., 10⁻¹ M to 3 x 10⁻³ M).[5] A control with a buffer solution is also included.
-
Histamine Measurement: After incubation, the histamine released into the supernatant is measured using a sensitive assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of histamine released is quantified and expressed as a percentage of the total cellular histamine content. Dose-response curves are generated to compare the potency of each drug in inducing histamine release.
Methodology: In Vivo Intradermal Testing in Human Volunteers
-
Subject Enrollment: Healthy adult volunteers are recruited for the study.
-
Drug Preparation: Equipotent doses of d-tubothis compound and atracurium are prepared in sterile saline solutions.
-
Intradermal Injection: A small volume (e.g., 0.1 ml) of each drug solution and a saline control are injected intradermally at separate sites on the forearm.[2][4]
-
Wheal and Flare Measurement: The resulting wheal (raised area) and flare (redness) are measured at specific time points (e.g., 15 and 30 minutes) after injection. The diameters of the wheal and flare are recorded.
-
Data Analysis: The size of the wheal and flare reactions are compared between the two drugs to assess their relative histamine-releasing potential in vivo.[2]
Assessment of Cardiovascular Side Effects
Objective: To evaluate and compare the hemodynamic effects of this compound and atracurium.
Methodology: Anesthetized Animal Model (e.g., Dog or Cat)
-
Animal Preparation: The animal is anesthetized, and catheters are placed for drug administration (intravenous), continuous blood pressure monitoring (arterial line), and measurement of heart rate (ECG).
-
Baseline Measurements: Stable baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR), are recorded.
-
Drug Administration: Equipotent doses of d-tubothis compound and atracurium are administered as an intravenous bolus.
-
Continuous Monitoring: MAP and HR are continuously monitored and recorded for a specified period after drug administration (e.g., 10-15 minutes).
-
Data Analysis: The maximum changes in MAP and HR from baseline are determined for each drug. The time course of these changes is also analyzed. Statistical comparisons are made between the two groups to identify significant differences in their cardiovascular effects. Pretreatment with H1 and H2 receptor antagonists can be used to determine if the observed hypotension is histamine-mediated.[14]
Mandatory Visualizations
Caption: Neuromuscular junction signaling and competitive antagonism by this compound/atracurium.
Caption: Experimental workflow for assessing cardiovascular and histamine-related side effects.
References
- 1. Comparison of effects of atracurium and vecuronium in cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intradermal histamine release by 3 muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Histaminoid responses to atracurium, vecuronium and tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cutaneous and in vitro histamine release by muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine-releasing potencies of atracurium, dimethyl tubothis compound and tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular Junction | Definition, Function & Structure - Lesson | Study.com [study.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular effects of neuromuscular blocking agents. | Department of Anesthesiology [anesthesiology.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuromuscular Blockade: An In Vitro Comparison of Curarine and its Alternatives on End-Plate Potentials
For researchers, scientists, and professionals in drug development, understanding the precise effects of neuromuscular blocking agents is paramount. This guide provides an objective, data-driven comparison of curarine (d-tubothis compound) and its synthetic alternatives, focusing on their in vitro validation through the analysis of end-plate potentials (EPPs).
This comprehensive guide delves into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to offer a clear comparison of these critical research tools.
Quantitative Comparison of Neuromuscular Blocking Agents
The following table summarizes the in vitro potency of this compound and its common alternatives in blocking neuromuscular transmission. The data, presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), reflects the concentration of the drug required to reduce the end-plate potential amplitude by half. It is important to note that the values are compiled from different studies using various animal models and experimental conditions, which may influence the absolute values. However, the relative potencies provide a valuable comparison.
| Drug | Chemical Class | In Vitro Potency (EC50/IC50) | Animal Model | Reference |
| d-Tubothis compound | Benzylisoquinolinium | ~3.4 µM | Guinea Pig | [1] |
| Pancuronium | Aminosteroid | ~0.46 µM | Mouse | |
| Vecuronium (B1682833) | Aminosteroid | 5.89 µM | Rat | [2] |
| Atracurium (B1203153) | Benzylisoquinolinium | 11.2 µM | Rat | [2] |
| Cisatracurium | Benzylisoquinolinium | ~3.7 µM (estimated) | Rat | [3] |
Note: The potency of Cisatracurium is estimated to be approximately three times that of Atracurium based on in vivo studies, as a direct in vitro comparative IC50 value was not available in the reviewed literature.
Unraveling the Mechanism: How this compound Blocks Neuromuscular Transmission
This compound and its synthetic counterparts are non-depolarizing neuromuscular blocking agents. Their primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors without activating them, they prevent ACh from depolarizing the postsynaptic membrane, thereby inhibiting the generation of an end-plate potential and subsequent muscle contraction. At higher concentrations, some of these agents, including curare, can also block the open ion channels of the nAChRs.
Neuromuscular junction signaling and the inhibitory action of this compound.
Experimental Protocols: In Vitro Validation of End-Plate Potentials
The following protocol outlines a standard method for the in vitro intracellular recording of end-plate potentials from a mouse phrenic nerve-hemidiaphragm preparation. This method allows for the direct measurement of the effects of neuromuscular blocking agents on synaptic transmission.
I. Preparation of the Nerve-Muscle Tissue
-
Animal Euthanasia and Dissection: Humanely euthanize a mouse according to institutional guidelines. Dissect the phrenic nerve-hemidiaphragm preparation in a dissecting dish filled with oxygenated Ringer's solution.
-
Mounting: Carefully transfer the preparation to a recording chamber with a transparent bottom, and pin the diaphragm with the pleural side up.
-
Perfusion: Continuously perfuse the preparation with oxygenated Ringer's solution at a constant flow rate and maintain the temperature at 29-31°C.
II. Electrophysiological Recording
-
Electrode Preparation:
-
Recording Microelectrode: Pull a glass capillary tube to create a microelectrode with a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Stimulating Electrode: Use a suction electrode to hold and stimulate the phrenic nerve.
-
-
Equipment Setup:
-
Position the recording chamber on the stage of an upright microscope.
-
Use micromanipulators to position the stimulating electrode onto the phrenic nerve and the recording microelectrode over the end-plate region of a muscle fiber.
-
Connect the electrodes to a high-impedance amplifier and an oscilloscope/data acquisition system.
-
-
Intracellular Recording:
-
Carefully impale a muscle fiber in the end-plate region with the recording microelectrode. A stable resting membrane potential of -60 to -80 mV should be achieved.
-
Stimulate the phrenic nerve with single supramaximal pulses (e.g., 0.1-0.2 ms (B15284909) duration) at a low frequency (e.g., 0.5 Hz) to evoke EPPs.
-
Record spontaneous miniature end-plate potentials (mEPPs) in the absence of nerve stimulation.
-
III. Application of Neuromuscular Blocking Agents
-
Baseline Recording: Record stable baseline EPP and mEPP amplitudes and frequencies for a sufficient period.
-
Drug Application: Introduce the neuromuscular blocking agent (e.g., d-tubothis compound or an alternative) into the perfusion solution at the desired concentration.
-
Data Acquisition: Continuously record the EPP and mEPP parameters as the drug takes effect.
-
Dose-Response Curve: To determine the IC50/EC50, apply a range of drug concentrations and measure the percentage inhibition of the EPP amplitude at each concentration.
-
Washout: After drug application, perfuse the preparation with drug-free Ringer's solution to observe the reversibility of the neuromuscular blockade.
Experimental workflow for in vitro validation of neuromuscular blockers.
References
- 1. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and tubothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative analysis of the chemical structures of Curarine and its synthetic analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical structures of d-tubocurarine, a primary active component of curare, and its synthetic analog, metocurine (B613844). This comparison is supported by experimental data on their biological activity, shedding light on the structure-activity relationships that govern their function as neuromuscular blocking agents.
Introduction to this compound and its Analogs
Curare is a plant-derived poison historically used by indigenous South American people on arrow tips for hunting.[1] The primary active neurotoxin in many forms of curare is d-tubothis compound, a benzylisoquinoline alkaloid that acts as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] This antagonism blocks nerve impulse transmission to muscles, leading to skeletal muscle relaxation and, at higher doses, paralysis. The unique mechanism of action of d-tubothis compound has made it a foundational molecule in pharmacology and has spurred the development of numerous synthetic analogs with modified therapeutic profiles.
This guide focuses on d-tubothis compound as the archetypal "this compound" and compares its chemical structure and biological activity with its well-characterized synthetic derivative, metocurine (also known as O,O,N-trimethyl-d-tubothis compound). Other analogs will be discussed to provide a broader understanding of the structure-activity landscape.
Chemical Structure Comparison
The core structure of d-tubothis compound is a bis-benzylisoquinoline skeleton, characterized by two isoquinoline (B145761) units linked by ether bridges. Key structural features of d-tubothis compound and its analog metocurine are detailed below.
| Feature | d-Tubothis compound | Metocurine | Structural Implication |
| Chemical Formula | C₃₇H₄₁N₂O₆⁺ | C₄₀H₄₈N₂O₆²⁺ | The addition of methyl groups in metocurine increases its molecular weight. |
| Quaternary Amines | One quaternary and one tertiary amine | Two quaternary amines | The presence of two quaternary nitrogens in metocurine is believed to enhance its potency and alter its interaction with the nAChR.[2] |
| Hydroxyl Groups | Two phenolic hydroxyl groups | Two methoxy (B1213986) groups (O-methylation) | Methylation of the hydroxyl groups in metocurine increases its lipophilicity, which can affect its pharmacokinetic properties.[3] |
| N-Methylation | One N-methyl group on the tertiary amine | Two N-methyl groups (one on each quaternary amine) | The additional N-methylation contributes to the bis-quaternary nature of metocurine. |
C-Curarine , another natural curare alkaloid, shares a complex polycyclic structure with d-tubothis compound but differs in its specific ring system and substituent groups. Its structural complexity has made it a less common scaffold for synthetic modification compared to d-tubothis compound.
Comparative Biological Activity and Performance
The structural modifications from d-tubothis compound to its synthetic analogs have significant impacts on their pharmacological properties, including potency, duration of action, and side-effect profile.
| Parameter | d-Tubothis compound | Metocurine | Reference |
| Potency (ED50 in cats, µg/kg) | 105 (gastrocnemius), 150 (soleus) | 11.5 (gastrocnemius), 13 (soleus) | [4] |
| Plasma Clearance (ml/min) | 56 | 96 | [3] |
| Elimination Half-life (min) | 346 | 217 | [3] |
| Biliary Elimination (% of dose) | 11.8 | 2.1 | [3] |
Metocurine is significantly more potent than d-tubothis compound, as indicated by its lower ED50 value.[4] The structural changes, particularly the presence of two quaternary ammonium (B1175870) groups, are thought to contribute to this increased affinity for the nicotinic acetylcholine receptor. The pharmacokinetic data reveals that metocurine has a higher plasma clearance and a shorter elimination half-life compared to d-tubothis compound.[3] Furthermore, d-tubothis compound undergoes more significant biliary elimination.[3]
Other synthetic analogs have been developed to explore the structure-activity relationship further. For instance, N-methyl-dTC and O,O,N-trimethyl-dTC (metocurine) were found to lack the dopaminergic antagonist activity observed with d-tubothis compound, a difference attributed to the nature of the nitrogen atoms (tertiary vs. quaternary).[2]
Experimental Protocols
In Vivo Assay for Neuromuscular Blockade
The neuromuscular blocking potency of this compound and its analogs is often determined using in vivo preparations, such as the cat soleus and gastrocnemius muscles.[4]
-
Animal Preparation: Anesthetized cats are used. The tendons of the soleus and gastrocnemius muscles are isolated and attached to force transducers.
-
Nerve Stimulation: The motor nerves supplying these muscles are stimulated electrically with a train-of-four (T4) stimulus (2 Hz for 2 s).
-
Drug Administration: The test compound (e.g., d-tubothis compound or metocurine) is administered intravenously.
-
Measurement: The isometric contraction strength (twitch depression) and the T4 ratio (fade) are recorded to quantify the degree of neuromuscular blockade.
-
Data Analysis: Dose-response curves are constructed to determine the ED50 (the dose required to produce a 50% reduction in twitch height).
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Competitive binding assays are used to determine the affinity of the compounds for the nAChR.[5]
-
Receptor Preparation: Membranes rich in nAChR are prepared from a suitable source, such as the electric organ of the Torpedo ray.[6][7]
-
Radioligand: A radiolabeled antagonist with high affinity for the nAChR, such as [³H]d-tubothis compound or α-bungarotoxin, is used.
-
Competition: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to quantify the binding affinity.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine receptors: structure-activity relationship of d-tubothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of d-tubothis compound and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubothis compound, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification of a native nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nicotinic acetylcholine receptor of the Torpedo electric ray - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Curarine as a Selective Antagonist for Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Curarine (d-tubothis compound) with other nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. The information presented is supported by experimental data to validate the use of this compound as a selective antagonist in receptor studies.
Unveiling the Action of this compound
This compound, and more specifically its most active component d-tubothis compound, is a naturally occurring alkaloid that has been instrumental in the study of neuromuscular transmission.[1] It functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), the primary receptors responsible for communication between nerves and skeletal muscles.[2] By binding to the same site as the endogenous neurotransmitter acetylcholine (ACh), d-tubothis compound prevents the opening of the ion channel, thereby blocking nerve impulses and inducing muscle relaxation.[3] This mechanism of action has made it a valuable tool in both research and clinical settings, although newer, safer derivatives are now more commonly used in medicine.[2]
Comparative Analysis of Nicotinic Antagonists
The selectivity and affinity of an antagonist for its target receptor are critical parameters in research. The following table summarizes the binding affinities (Ki or IC50 values) of d-tubothis compound and other commonly used nAChR antagonists. Lower values indicate a higher binding affinity.
| Antagonist | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference |
| d-Tubothis compound | Torpedo (muscle-type) | Ki = 20 nM (high-affinity site) | [4] |
| Torpedo (muscle-type) | Ki = 1.2 µM (low-affinity site) | [5] | |
| α-gamma and α-delta subunit interfaces | Kd = 35 nM (high-affinity) | [5] | |
| α-gamma and α-delta subunit interfaces | Kd = 1.2 µM (low-affinity) | [5] | |
| Pancuronium | Guinea-pig oesophageal striated muscle | More potent than d-tubothis compound | [6] |
| Rat phrenic nerve-diaphragm | Less potent than d-tubothis compound | [6] | |
| Vecuronium | Not specified | - | |
| Atracurium | Not specified | - | |
| Mecamylamine | Rat phrenic nerve-diaphragm | Less potent than d-tubothis compound | [6] |
| Hexamethonium | Rat phrenic nerve-diaphragm | Less potent than d-tubothis compound | [6] |
| Trimetaphan | Rat phrenic nerve-diaphragm | Less potent than d-tubothis compound | [6] |
Note: Direct comparative Ki values across a wide range of nAChR subtypes for all antagonists in a single study are limited. The data presented is a compilation from various sources and experimental conditions.
Experimental Protocols for Validation
Accurate validation of an antagonist's properties relies on robust experimental methodologies. The following are detailed protocols for two key experiments used in receptor studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]-epibatidine).
-
Test Compound: this compound (d-tubothis compound) or other unlabeled antagonists.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate salts.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well filter plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine).
-
Competitive Binding: Membrane preparation + Radioligand + serial dilutions of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plates to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology (Whole-Cell Recording)
This technique measures the ion flow through nAChRs in response to acetylcholine and the inhibitory effect of an antagonist.
Materials:
-
Cells: Cultured cells expressing the nAChR subtype of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
Agonist: Acetylcholine (ACh).
-
Antagonist: this compound (d-tubothis compound).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulator.
-
Perfusion system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
ACh Application: Apply ACh to the cell using the perfusion system to evoke an inward current through the nAChRs.
-
Antagonist Application: Perfuse the cell with a solution containing the antagonist (this compound) for a set period.
-
Co-application: Apply ACh in the presence of the antagonist and record the resulting current.
-
Washout: Perfuse the cell with the external solution to wash out the antagonist and observe any recovery of the ACh-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition caused by the antagonist.
-
Construct a dose-response curve by testing a range of antagonist concentrations to determine the IC50.
-
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathway of nAChRs and the experimental workflow for validating an antagonist.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Validating this compound's Antagonistic Activity.
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of d-tubothis compound binding site of Torpedo acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Tubothis compound binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous comparison of nicotinic receptor antagonists on three nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Curarine and Modern Neuromuscular Inhibitors: Duration of Action and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the comparative duration of action of the historical neuromuscular blocker, curarine (d-tubothis compound), and its modern successors. This guide provides a detailed examination of experimental data, methodologies for assessing neuromuscular blockade, and the underlying signaling pathways.
The advent of neuromuscular blocking agents revolutionized the practice of anesthesia and critical care, enabling profound muscle relaxation for surgical procedures and mechanical ventilation. Curare, a plant-derived alkaloid, was the progenitor of this class of drugs. Its active component, d-tubothis compound, provided the first reliable means of achieving neuromuscular blockade. However, its long and variable duration of action, coupled with significant side effects, spurred the development of a new generation of neuromuscular inhibitors with more predictable and controllable profiles. This guide offers a detailed comparison of the duration of action of d-tubothis compound with several newer agents, supported by experimental data and a review of the methodologies used for their evaluation.
Comparative Duration of Action: A Quantitative Overview
The clinical duration of a neuromuscular blocking agent is a critical parameter, influencing its suitability for different clinical scenarios. It is typically defined as the time from drug administration to the return of the first twitch (T1) in a Train-of-Four (TOF) stimulation to 25% of its baseline value. The following table summarizes the clinically effective duration of action for d-tubothis compound and a selection of newer neuromuscular inhibitors.
| Drug Class | Agent | Clinically Effective Duration of Action (minutes) | Notes |
| Benzylisoquinolinium (Curare Alkaloid) | d-tubothis compound | 60 - 120[1] | Long and variable duration of action.[1][2] |
| Aminosteroid | Pancuronium | 60 - 90[3] | Long-acting agent.[3] |
| Benzylisoquinolinium | Cisatracurium | 20 - 45[1][4] | Intermediate-acting agent.[4] Duration is dose-dependent.[1] |
| Aminosteroid | Vecuronium | 20 - 40[5] | Intermediate-acting agent.[5] |
| Aminosteroid | Rocuronium | 20 - 45[2][6] | Intermediate-acting agent with a rapid onset.[2] Duration is dose-dependent.[6] |
| Depolarizing Agent | Succinylcholine | 5 - 10[7] | Ultra-short-acting agent, primarily used for rapid sequence intubation.[7] |
Experimental Protocols for Determining Duration of Action
The quantitative assessment of neuromuscular blockade is essential for both clinical management and drug development. The gold standard for monitoring the effects of neuromuscular inhibitors is the use of a peripheral nerve stimulator to elicit and measure a muscle's response to an electrical stimulus.
Train-of-Four (TOF) Monitoring
The most widely used technique is Train-of-Four (TOF) stimulation. This method involves the delivery of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve at the wrist) at a frequency of 2 Hz (two stimuli per second). The resulting muscle contractions (twitches) of the adductor pollicis muscle are then observed or measured.
Key Parameters Measured:
-
T1 (First Twitch): The amplitude of the first twitch in the train. A decrease in T1 height indicates the onset and depth of neuromuscular blockade.
-
TOF Ratio (T4/T1): The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A fade in the TOF ratio, where T4 is weaker than T1, is a hallmark of non-depolarizing neuromuscular blockade.
-
Clinical Duration: The time from the administration of the neuromuscular blocking agent until T1 recovers to 25% of its baseline value. This metric is a standard measure of the drug's duration of action.
The workflow for a typical experiment to determine the duration of action of a neuromuscular inhibitor is illustrated in the diagram below.
Signaling Pathways in Neuromuscular Transmission and Inhibition
Neuromuscular transmission is a finely orchestrated process that begins with the arrival of an action potential at the presynaptic nerve terminal and culminates in muscle contraction. Neuromuscular inhibitors exert their effects by interfering with this signaling cascade at the neuromuscular junction.
The Neuromuscular Junction Signaling Pathway:
-
Action Potential Arrival: An electrical signal (action potential) travels down the motor neuron to the presynaptic terminal.
-
Calcium Influx: The action potential triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺) into the nerve terminal.
-
Acetylcholine (B1216132) Release: The increase in intracellular Ca²⁺ concentration causes synaptic vesicles containing the neurotransmitter acetylcholine (ACh) to fuse with the presynaptic membrane and release ACh into the synaptic cleft.
-
Receptor Binding: ACh molecules diffuse across the synaptic cleft and bind to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber.
-
Muscle Fiber Depolarization: The binding of ACh to nAChRs opens ion channels, allowing sodium ions (Na⁺) to flow into the muscle cell and potassium ions (K⁺) to flow out. This influx of positive charge depolarizes the muscle membrane, creating an end-plate potential.
-
Muscle Contraction: If the end-plate potential reaches a certain threshold, it triggers an action potential in the muscle fiber, which propagates along the muscle membrane and initiates the process of muscle contraction.
-
Acetylcholine Breakdown: Acetylcholinesterase, an enzyme present in the synaptic cleft, rapidly breaks down ACh into acetate (B1210297) and choline, terminating the signal and allowing the muscle to relax.
Mechanism of Action of Neuromuscular Inhibitors:
-
Non-depolarizing agents (e.g., d-tubothis compound, rocuronium, vecuronium, cisatracurium): These agents act as competitive antagonists at the nAChRs. They bind to the same site as ACh but do not activate the receptor. By blocking ACh from binding, they prevent depolarization of the muscle membrane and subsequent muscle contraction.
-
Depolarizing agents (e.g., succinylcholine): These agents act as agonists at the nAChRs. They bind to and activate the receptors, initially causing a brief period of muscle fasciculations. However, because they are not rapidly broken down by acetylcholinesterase, they cause persistent depolarization of the muscle membrane. This prolonged depolarization leads to a state of receptor desensitization and inactivation of voltage-gated sodium channels, resulting in flaccid paralysis.
The following diagram illustrates the signaling pathway at the neuromuscular junction and the points of intervention for non-depolarizing and depolarizing neuromuscular inhibitors.
Conclusion
The evolution from the long-acting and unpredictable curare to the modern array of neuromuscular inhibitors represents a significant advancement in pharmacology and patient safety. The newer agents offer a range of durations of action, from ultra-short to long-acting, allowing for precise control of muscle relaxation tailored to the specific clinical need. This comparative guide highlights the quantitative differences in their duration of action and provides the foundational knowledge of the experimental and physiological principles that underpin their use. For researchers and drug development professionals, a thorough understanding of these comparative aspects is crucial for the continued innovation of safer and more effective neuromuscular blocking agents.
References
- 1. Tubothis compound chloride - Wikipedia [en.wikipedia.org]
- 2. Tubothis compound | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Comparative pharmacokinetics of d-tubothis compound and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of d-tubothis compound pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 7. Pharmacokinetics and pharmacodynamics of d-tubothis compound and metocurine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Curarine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of curarine, a potent neuromuscular blocking agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound and any materials contaminated with it are considered hazardous waste and must be managed accordingly.
Immediate Safety and Handling Principles
Before beginning any procedure that involves this compound, it is imperative to be fully aware of the associated hazards and to take all necessary precautions. This compound is toxic if swallowed or inhaled and can cause serious eye irritation.[1]
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound or its waste:
-
Gloves: Impervious gloves, such as nitrile rubber, are recommended.[2]
-
Eye Protection: Safety eyewear or goggles that comply with approved standards.[2]
-
Lab Coat: A lab coat or overalls buttoned to the neck and wrist should be worn.[2]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a properly fitted, air-purifying or air-fed respirator is necessary.[2]
Handling Procedures:
-
Avoid all personal contact, including inhalation of any dust or mist.[1]
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
This compound Waste Disposal Protocol
The standard and required method for the ultimate disposal of this compound is through a licensed hazardous waste management facility, typically via incineration.[3] The following procedures detail the safe collection, segregation, and labeling of this compound waste within the laboratory to prepare it for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Step 1: Waste Segregation
Proper segregation of hazardous waste is crucial. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
| Waste Stream | Description | Disposal Container |
| Solid this compound Waste | Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and other solid materials that have come into direct contact with this compound. | A designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | Includes leftover this compound solutions, buffers used for reconstitution, and rinsate from cleaning contaminated glassware. | A dedicated, sealed, and leak-proof hazardous waste container made of a compatible material (e.g., HDPE, glass) with a secure screw-top cap.[3] |
| Contaminated Sharps | Includes needles, syringes, pipette tips, and any broken glass that has been contaminated with this compound. | A designated sharps container specifically labeled for chemical contamination.[3] |
Step 2: Waste Collection and Labeling
-
Solid and Liquid Waste:
-
Carefully place all solid and liquid this compound waste into their respective designated containers.
-
Ensure containers are kept tightly closed when not in use.[2]
-
Label each container clearly with the words "Hazardous Waste " and the chemical name "This compound ".
-
-
Contaminated Sharps:
-
Place all contaminated sharps directly into the designated chemical sharps container.[3]
-
Do not overfill the sharps container.
-
Step 3: Storage of Waste
-
Store all this compound waste containers in a designated and secure satellite accumulation area.
-
The storage area should be a dry, cool, and well-ventilated space, away from incompatible materials.[2]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for the final disposal process.[2]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and inform your supervisor or EHS office.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment as outlined above.
-
Contain the Spill:
-
For liquid spills , use a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain and collect the spillage.[2]
-
For solid spills , carefully sweep or vacuum up the material, avoiding the generation of dust. If sweeping, dampen the material with water to prevent it from becoming airborne.[1] A vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[1]
-
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable, liquid-proof container for disposal as hazardous waste.[2]
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent and wash your hands and any affected skin.
-
Dispose of Waste: Label the container as hazardous waste and dispose of it according to the procedures outlined above.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and local, state, and federal regulations to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
